molecular formula C16H14O4 B7803325 Pinostrobin

Pinostrobin

Cat. No.: B7803325
M. Wt: 270.28 g/mol
InChI Key: ORJDDOBAOGKRJV-AWEZNQCLSA-N
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Description

Pinostrobin is a monohydroxyflavanone that is (2S)-flavanone substituted by a hydroxy group at position 5 and a methoxy group at position 7 respectively. It has a role as a plant metabolite and an antidote. It is a monohydroxyflavanone and a monomethoxyflavanone. It is functionally related to a (2S)-flavanone.
5-Hydroxy-7-methoxy-2-phenylchroman-4-one is a natural product found in Taxandria spathulata, Onychium siliculosum, and other organisms with data available.

Properties

IUPAC Name

(2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJDDOBAOGKRJV-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963979
Record name 5-Hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-37-5
Record name (-)-Pinostrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinostrobin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PINOSTROBIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pinostrobin: A Comprehensive Technical Guide on its Natural Sources and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin is a naturally occurring dietary bioflavonoid, specifically a flavanone, that has garnered significant attention within the scientific community. First isolated over six decades ago from the heartwood of the pine tree (Pinus strobus), it is now known to be present in a variety of plants, as well as in honey and propolis.[1][2] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, make it a compelling candidate for further investigation and potential therapeutic development.[3][4][5] This technical guide provides an in-depth overview of the natural sources of this compound, its multifaceted bioactivities supported by quantitative data, detailed experimental protocols for key assays, and a visual representation of its modulation of critical signaling pathways.

Natural Sources of this compound

This compound is distributed across various plant families. The primary and most abundant sources for isolation include the rhizomes of Boesenbergia rotunda (Fingerroot or Thai ginger) and the leaves of Cajanus cajan (pigeon pea).[6][7] Other notable plant sources include Pinus strobus (Eastern white pine), Alpinia zerumbet, Renealmia alpinia, Piper ecuadorense, Piper hispidum, and Teloxys graveolens.[3][6][8][9] Additionally, this compound is a constituent of honey and bee propolis, contributing to their bioactive properties.[2][3]

Bioactivity of this compound

This compound exhibits a wide spectrum of pharmacological activities, which are summarized in the subsequent sections. The quantitative data for these activities are presented in the accompanying tables.

Anticancer Activity

This compound has demonstrated potent anticancer effects across various cancer cell lines.[10][11] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[11] It has been shown to be selectively cytotoxic to cancer cells while exhibiting protective antioxidant effects in normal tissues.[11]

Table 1: Anticancer Activity of this compound

Cancer Cell LineAssayEndpointResultReference
T47D (Breast Cancer)MTT AssayIC502.93 mM[12]
MDA-MB-231 (Breast Cancer)MTT AssayViability InhibitionSignificant at 20 and 50 µM[10]
MCF-7 (Breast Cancer)MTT AssayViability InhibitionSignificant at 20 and 50 µM[10]
HeLa, Ca Ski, SiHa (Cervical Cancer)Apoptosis AssayApoptosis InductionEffective at 0-200 µM[13]
NB4, MOLT-4 (Acute Leukemia)Apoptosis AssayApoptosis InductionEffective at 130 and 150 µM[13]
Cancer Stem-like CellsProliferation AssayProliferation InhibitionDemonstrated[14]
Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by modulating key inflammatory pathways.[4][6] It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[6][15]

Table 2: Anti-inflammatory Activity of this compound

Target/ModelAssayEndpointResultReference
5-Lipoxygenase (5-LOX)Enzyme Inhibition AssayIC500.499 µM[15]
Cyclooxygenase-2 (COX-2)Enzyme Inhibition AssayIC50285.67 µM[6][15]
LPS-stimulated RAW 264.7 macrophagesCytokine Production AssayInhibitionReduced IL-12 and TNF-α[16]
Carrageenan-induced paw edema in ratsIn vivo anti-inflammatory assayEdema Inhibition11.5%[3]
LPS-induced inflammation in ratsIn vivo anti-inflammatory assayCytokine InhibitionReduced TNF-α and IL-1β (10 and 20 mg/kg)[13]
Neuroprotective Activity

This compound has demonstrated neuroprotective properties in various models of neurodegenerative diseases and neuronal injury.[17][18] Its mechanisms of action include reducing oxidative stress, inhibiting neuronal apoptosis, and modulating neurotrophic factors.[17][18][19]

Table 3: Neuroprotective Activity of this compound

ModelAssayEndpointResultReference
β-amyloid-induced neurotoxicity in PC12 cellsCell Viability AssayNeuroprotectionDemonstrated[18]
Sciatic nerve crush injury in ratsFunctional Recovery AssayPromotion of remyelination and neuronal survivalEffective at 20 and 40 mg/kg[19]
MPTP-induced Parkinson's disease model in ratsNeurodegeneration AssayReduction of free radicals and neuronal protectionEffective at 40 mg/kg[20]
Chronic restraint stress-induced cognitive impairment in ratsCognitive Function AssayAlleviation of cognitive impairmentDemonstrated[17]
Antioxidant Activity

The antioxidant activity of this compound is a key contributor to its various other bioactivities.[8][19] It can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[19][20]

Table 4: Antioxidant Activity of this compound

AssayEndpointResultReference
DPPH Scavenging AssayIC50> 500 µg/mL[2][7]
Ferric Reducing/Antioxidant Power (FRAP)FRAP value116.11 ± 0.004[2][7]
Quinone Reductase (QR) Induction AssayCD value0.5 µM[21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[10]

  • Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.[10]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2) Inhibition Assays for Anti-inflammatory Activity

Objective: To evaluate the inhibitory effect of this compound on the pro-inflammatory enzymes 5-LOX and COX-2.[15]

Procedure for 5-LOX Inhibition Assay:

  • Prepare a reaction mixture containing human recombinant 5-LOX enzyme in a suitable buffer.

  • Add various concentrations of this compound or a standard inhibitor (e.g., nordihydroguaiaretic acid - NDGA).

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Monitor the formation of leukotrienes, the product of the 5-LOX reaction, by measuring the absorbance at 234 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.[15]

Procedure for COX-2 Inhibition Assay:

  • Use a commercial COX-2 inhibitor screening assay kit.

  • Prepare the reaction mixture containing human recombinant COX-2 enzyme, heme, and a suitable buffer.

  • Add various concentrations of this compound or a standard inhibitor (e.g., diclofenac sodium).

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.

  • Calculate the percentage of inhibition and determine the IC50 value.[15]

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To assess the free radical scavenging capacity of this compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced, and its color changes from violet to yellow. This color change is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid can be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.[22]

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known pathways influenced by this compound.

Pinostrobin_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 NFkB_Inhibitor IκB TLR4_MD2->NFkB_Inhibitor Inactivates This compound This compound This compound->TLR4_MD2 Inhibits Binding NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_nucleus->Pro_inflammatory_Genes Activates Transcription

Caption: this compound's anti-inflammatory action via inhibition of the TLR4/MD2-NF-κB signaling pathway.

Pinostrobin_Neuroprotective_Pathway cluster_cytoplasm_neuro Cytoplasm cluster_nucleus_neuro Nucleus Neurotoxins Neurotoxins (e.g., MPP+) ROS Reactive Oxygen Species (ROS) Neurotoxins->ROS Induces Pinostrobin_neuro This compound PI3K_Akt PI3K/Akt Pathway Pinostrobin_neuro->PI3K_Akt Activates ERK ERK Pathway Pinostrobin_neuro->ERK Activates Nrf2 Nrf2 PI3K_Akt->Nrf2 Promotes Dissociation ERK->Nrf2 Promotes Dissociation Keap1 Keap1 Nrf2->Keap1 Bound Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant_Enzymes Induces Expression Antioxidant_Enzymes->ROS Neutralizes

Caption: Neuroprotective mechanism of this compound through activation of the Nrf2/ARE signaling pathway.

Pinostrobin_Anticancer_Workflow cluster_assays Bioactivity Assays cluster_analysis Data Analysis start Cancer Cell Line (e.g., MCF-7) treatment Treat with this compound (Various Concentrations) start->treatment incubation Incubate (24, 48, 72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis migration Cell Migration Assay (Wound Healing) incubation->migration ic50 Calculate IC50 viability->ic50 apoptosis_rate Quantify Apoptotic Cells apoptosis->apoptosis_rate migration_inhibition Measure Wound Closure migration->migration_inhibition

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

Conclusion

This compound is a promising natural flavonoid with a well-documented portfolio of bioactive properties, including significant anticancer, anti-inflammatory, and neuroprotective effects. Its presence in common dietary sources like honey and certain medicinal plants makes it an accessible compound for further research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore the therapeutic potential of this compound. Further investigation into its mechanisms of action and in vivo efficacy is warranted to translate its promising preclinical findings into clinical applications.

References

Isolating Pinostrobin from Boesenbergia rotunda: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the isolation of pinostrobin from Boesenbergia rotunda, commonly known as fingerroot. This compound, a major flavonoid found in the rhizomes of this plant, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-adipogenic properties.[1][2] This guide details various experimental protocols, presents quantitative data for comparison, and illustrates key experimental workflows and biological pathways.

Introduction to this compound and Boesenbergia rotunda

Boesenbergia rotunda is a medicinal and culinary plant from the Zingiberaceae family, widely used in Southeast Asia.[3] Its rhizomes are a rich source of bioactive compounds, with this compound being a principal constituent.[1] The therapeutic potential of this compound has driven the development of efficient methods for its isolation and purification to facilitate further research and potential drug development. This document outlines and compares several established methodologies for this purpose.

Experimental Protocols for this compound Isolation

Several methods have been successfully employed to isolate this compound from B. rotunda, ranging from simple non-chromatographic techniques to more complex chromatographic procedures. The choice of method often depends on the desired purity, yield, and available resources.

Non-Chromatographic Method: Maceration and Recrystallization

A straightforward and cost-effective method for isolating this compound involves maceration with a non-polar solvent followed by recrystallization.[4] This technique leverages the differential solubility of this compound compared to other constituents in the plant matrix.

Protocol:

  • Preparation of Plant Material: Fresh rhizomes of B. rotunda are washed, thinly sliced (0.2–0.4 mm), and dried in an oven at 50°C for 24 hours. The dried rhizomes are then pulverized into a fine powder.[1]

  • Extraction: The dried powder (e.g., 500 g) is macerated in petroleum ether (e.g., 2.5 L) for 18 hours. The process is repeated, and the liquid extracts from both macerations are combined.[1]

  • Concentration and Precipitation: The combined extract is concentrated using a rotary evaporator until the volume is reduced to approximately 100 mL. This concentrated extract is then stored at -20°C for 18 hours to allow for the precipitation of pale yellow this compound crystals.[1]

  • Recrystallization and Purification: The precipitate is collected and dissolved in warm methanol (60°C). The solution is then stored at -20°C for another 18 hours. The resulting yellowish crystals are filtered and washed with cold methanol (4°C) to yield colorless this compound crystals.[1]

Chromatographic Method: Column Chromatography

For higher purity, column chromatography is a commonly used technique. This method separates compounds based on their differential adsorption to a stationary phase.

Protocol:

  • Extraction: Air-dried and finely ground rhizomes (e.g., 1.0 kg) are sequentially extracted with hexane and chloroform at room temperature for 72 hours for each solvent. The solvents are then removed under reduced pressure to yield crude extracts.[5]

  • Column Chromatography: The hexane extract (e.g., 34 g) is subjected to flash column chromatography on a silica gel column.[5]

  • Elution: The column is eluted with a stepwise gradient of solvents with increasing polarity, such as various ratios of hexane/ethyl acetate, followed by pure ethyl acetate, and then mixtures of ethyl acetate/methanol.[5]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.[5]

  • Crystallization: The combined fractions containing this compound are evaporated, and the resulting solid is recrystallized from methanol to obtain pure this compound crystals.[5]

Advanced Method: Ultrasound-Assisted Extraction (UAE) followed by Centrifugal Partition Chromatography (CPC)

A more recent and efficient method combines ultrasound-assisted extraction with centrifugal partition chromatography, a liquid-liquid chromatographic technique that avoids solid stationary phases.[6]

Protocol:

  • Ultrasound-Assisted Extraction: Dried rhizome powder with a specific particle size (e.g., 125 µm) is subjected to ultrasound-assisted extraction with n-hexane at an optimized solid-to-liquid ratio (e.g., 1:30 g/mL) for a short duration (e.g., 10 minutes).[6]

  • Centrifugal Partition Chromatography: The crude n-hexane extract is then purified using a one-step centrifugal partition chromatography system. A suitable solvent system, such as n-hexane/methanol/water (5/3.4/1.6, v/v), is used in ascending mode to separate this compound.[6]

Quantitative Data on Isolation Methods

The efficiency of different isolation methods can be compared based on the yield and purity of the final this compound product. The following table summarizes quantitative data from various studies.

Isolation MethodStarting MaterialYield (%)Purity (%)Reference
Maceration and RecrystallizationDried B. rotunda rhizome powder2.36≥ 99[4]
Maceration, Sephadex LH20 Gel Filtration, and RecrystallizationFingerroot0.8697.06[3]
Ultrasound-Assisted Extraction and Centrifugal Partition ChromatographyDried B. rotunda rhizome powderNot explicitly stated for this compound alone, but 2.16 mg isolated from 67 mg of crude extract98.78[6]

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in this compound isolation and its biological actions, the following diagrams are provided.

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification start Fresh Boesenbergia rotunda rhizomes wash_slice Wash and Slice start->wash_slice dry Oven Dry (50°C) wash_slice->dry pulverize Pulverize to Powder dry->pulverize maceration Maceration with Petroleum Ether pulverize->maceration uae Ultrasound-Assisted Extraction (n-hexane) pulverize->uae concentrate Concentrate Extract maceration->concentrate column_chrom Column Chromatography (Silica Gel) maceration->column_chrom cpc Centrifugal Partition Chromatography uae->cpc precipitate Precipitate at -20°C concentrate->precipitate recrystallize Recrystallize from Warm Methanol precipitate->recrystallize pure_this compound Pure this compound Crystals recrystallize->pure_this compound column_chrom->pure_this compound cpc->pure_this compound

Figure 1: Generalized experimental workflow for the isolation of this compound.

anti_inflammatory_pathway This compound This compound tlr4_md2 TLR4/MD2 Complex This compound->tlr4_md2 Inhibits binding pi3k_akt PI3K/AKT Signaling This compound->pi3k_akt Inhibits cox2_5lox COX-2 & 5-LOX This compound->cox2_5lox Inhibits lps LPS lps->tlr4_md2 tlr4_md2->pi3k_akt ccl2 CCL2 Secretion pi3k_akt->ccl2 macrophage Macrophage Infiltration ccl2->macrophage inflammation Inflammation macrophage->inflammation pro_inflammatory_mediators Pro-inflammatory Mediators cox2_5lox->pro_inflammatory_mediators pro_inflammatory_mediators->inflammation anti_adipogenic_pathway This compound This compound akt Akt Signaling This compound->akt Modulates mapk MAPK Signaling (JNK & p38) This compound->mapk Modulates gsk3b GSK3β akt->gsk3b ampk_acc AMPKα-ACC akt->ampk_acc pparg_cebpa PPARγ & C/EBPα akt->pparg_cebpa srebp1c SREBP-1c akt->srebp1c mapk->pparg_cebpa adipogenesis Adipogenesis pparg_cebpa->adipogenesis srebp1c->adipogenesis

References

pinostrobin mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Pinostrobin in Cancer Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a natural dietary flavonoid found in various botanicals such as Boesenbergia rotunda and Alpinia zerumbet, has emerged as a promising candidate in oncology due to its multitargeted anticancer activities and favorable safety profile.[1][2] Preclinical studies have demonstrated its efficacy in inducing apoptosis, promoting cell cycle arrest, and inhibiting metastasis across a range of cancer cell lines.[1][3] The primary mechanisms involve the induction of reactive oxygen species (ROS), modulation of critical signaling pathways such as Notch and PI3K/Akt, and the reversal of multidrug resistance.[4][5][6] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways, to serve as a resource for researchers and professionals in drug development.

Core Anticancer Mechanisms

This compound exerts its anticancer effects through several interconnected mechanisms, primarily centered around the induction of oxidative stress, which subsequently triggers apoptosis and cell cycle arrest. It also directly influences pathways controlling cell proliferation, migration, and survival.

Induction of ROS-Mediated Apoptosis

A central mechanism of this compound's anticancer activity is its ability to increase intracellular Reactive Oxygen Species (ROS) levels.[4][7] This elevation of oxidative stress triggers both intrinsic and extrinsic apoptotic pathways.

  • Intrinsic (Mitochondrial) Pathway : this compound-induced ROS leads to a reduction in the mitochondrial membrane potential.[4][7] It also binds to the Translocator Protein (TSPO) on the mitochondrial membrane, which increases calcium (Ca²⁺) influx.[6][8] These events promote the release of cytochrome c into the cytoplasm.[6][7][8] Concurrently, this compound upregulates the expression of pro-apoptotic proteins like Bax and Bad while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the critical Bax/Bcl-2 ratio.[7][9][10] The released cytochrome c, along with other factors like SMAC/Diablo, activates the caspase cascade, beginning with pro-caspase-9 and culminating in the activation of executioner caspase-3, leading to programmed cell death.[6][7][8]

  • Extrinsic (Death Receptor) Pathway : Studies have shown that in response to this compound, there is an increased expression of death receptors and associated proteins, including TRAIL R1/DR4, TRAIL R2/DR5, TNF RI, Fas, and FADD, initiating apoptosis through a separate caspase cascade.[7]

Caption: this compound-induced ROS-mediated apoptosis pathway.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][5][11]

  • G0/G1 Arrest : In lung carcinoma cells, this compound treatment leads to arrest in the G0/G1 phase.[5] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors p21 and p27, while simultaneously suppressing the expression of Cyclin D1.[1][6][8] This modulation prevents the cell from progressing through the G1 checkpoint, thereby inhibiting DNA synthesis.[8]

  • G2/M Arrest : this compound has also been identified as a potential G2-checkpoint abrogator. It inhibits the protein kinase Swe1 in yeast, which is an ortholog of the human WEE1 gene.[11] By inhibiting this G2-phase regulator, it can interfere with the normal cell cycle progression.

G cluster_G1 G1 Phase Regulation cluster_G2 G2 Phase Regulation PN This compound p21 ↑ p21 / p27 PN->p21 CyclinD1 ↓ Cyclin D1 PN->CyclinD1 CDK4 ↓ CDK4 PN->CDK4 Swe1 Swe1 / WEE1 PN->Swe1 Inhibits G1_S G1 to S Progression G1_Arrest G1 Arrest G2_M G2 to M Progression G2_Arrest G2 Checkpoint Abrogation

Caption: this compound's effect on cell cycle regulatory proteins.

Inhibition of Metastasis and Angiogenesis

This compound demonstrates significant potential in controlling cancer progression by inhibiting metastasis.[1] This is achieved by impeding cell migration and targeting the Epithelial-Mesenchymal Transition (EMT), a key process in cancer cell invasion.[3][12]

  • EMT Regulation : In breast cancer cells, this compound suppresses the expression of N-cadherin, a key mesenchymal marker, which is crucial for cell migration.[3][12] Interestingly, this effect appears to be independent of the NF-κB signaling pathway, suggesting a more direct inhibition of EMT markers.[3]

  • Migration and Adhesion : It has been shown to inhibit the formation of focal and cell adhesions, which are critical for cell movement and invasion.[13][14]

  • Angiogenesis : this compound can also suppress angiogenesis by downregulating Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels required for tumor growth.[6][8]

Modulation of Key Signaling Pathways

This compound's anticancer effects are mediated through its interaction with multiple intracellular signaling pathways.

  • Notch Pathway : In lung cancer cells, this compound has been shown to downregulate the expression of key components of the Notch signaling pathway, including Notch-1, Jagged-1, and Hes-1.[5] The inhibition of this pathway contributes to the suppression of cancer cell growth.[5]

  • PI3K/Akt/mTOR Pathway : this compound can inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, survival, and growth.[6] This inhibition enhances autophagy and reduces cell proliferation.[6]

Synergistic Effects and Reversal of Multidrug Resistance

A significant aspect of this compound's therapeutic potential is its ability to act synergistically with conventional chemotherapy drugs and overcome multidrug resistance (MDR).[13][14] MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which pump drugs out of cancer cells.[14]

This compound acts as a noncompetitive inhibitor of P-gp, which blocks the efflux of chemotherapeutic agents and resensitizes resistant cancer cells to drugs like paclitaxel, vincristine, and docetaxel.[13][14] This activity is demonstrated by low Combination Index (CI) values (ranging from 0.092 to 0.523), indicating strong synergism.[13][14]

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeThis compound IC50DurationCitation
MDA-MB-231Breast (TNBC)1316.84 µM24h[3]
MDA-MB-231Breast (TNBC)1035.88 µM48h[3]
MDA-MB-231Breast (TNBC)1157.43 µM72h[3]
T47DBreast (Luminal A)2.93 mM-[15][16][17]
Flp-In™-293Embryonic Kidney666.64 µM72h[14]
ABCB1/Flp-In™-293Embryonic Kidney (P-gp Overexpressing)510.53 µM72h[14]
Table 2: Effect of this compound on Cancer Cell Viability
Cell LineConcentrationDuration% Cell Viability (Relative to Control)Citation
MCF-71000 µM24h~67%[3]
MCF-71000 µM48h~71%[3]
MDA-MB-231500 µM24h~78%[3]
MDA-MB-231750 µM48h~64%[3]
MDA-MB-2311000 µM72h~50%[3]
HeLa-derived CSCs≥ 12.5 µM-Significant Inhibition[4]
Table 3: Modulation of Key Molecular Targets by this compound
Target MoleculeEffectCancer Type / ModelMechanismCitation
Apoptosis
ROSIncreaseCervical, CSCsOxidative Stress[4][7]
BaxUpregulationCervical, ColorectalPro-Apoptotic[7][10]
Bcl-2DownregulationCervical, ColorectalPro-Apoptotic[7][10]
Caspase-3ActivationCervicalApoptosis Execution[7]
Cytochrome cReleaseCervicalApoptosome Formation[7]
Cell Cycle
p21 / p27UpregulationGeneralG1 Arrest[1][8]
Cyclin D1SuppressionGeneralG1 Arrest[1][8]
Metastasis
N-cadherinDownregulationBreast (TNBC)EMT Inhibition[3][12]
VEGFDownregulationGeneralAnti-Angiogenesis[6][8]
Signaling
Notch-1, Jagged-1DownregulationLungProliferation Inhibition[5]
P-glycoproteinInhibitionMDR Cell LinesMDR Reversal[13][14]

Detailed Methodologies for Key Experiments

The following protocols are generalized from methodologies cited in the literature for studying the effects of this compound.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment : Treat the cells with various concentrations of this compound (e.g., 6.25 µM to 1000 µM) and a vehicle control (DMSO). Include a positive control if applicable. Incubate for specified time points (24, 48, 72 hours).[3][12]

  • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization : Remove the supernatant and add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15][16]

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 add_dmso Add DMSO (Dissolve Crystals) incubate3->add_dmso read Read Absorbance (570 nm) add_dmso->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

Caption: Standard experimental workflow for an MTT assay.

Wound Healing (Scratch) Assay

This assay assesses cell migration capabilities in vitro.

  • Cell Seeding : Grow cells to a confluent monolayer in a 6-well plate.

  • Scratch Creation : Create a linear "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Debris Removal : Wash the wells with PBS to remove detached cells and debris.

  • Treatment : Add fresh media containing a non-lethal concentration of this compound (e.g., 10, 20, 50 µM) or vehicle control.[18]

  • Imaging : Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours) using a microscope.

  • Data Analysis : Measure the width of the scratch at different points for each condition. Calculate the percentage of wound closure relative to the initial area. A delay in closure indicates inhibition of migration.

Transwell Chamber Migration Assay

This assay provides a quantitative measure of cell migration through a porous membrane.

  • Cell Preparation : Starve cancer cells in serum-free medium for 12-24 hours.

  • Chamber Setup : Place Transwell inserts (typically 8 µm pore size) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Seeding and Treatment : Resuspend the starved cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the Transwell insert.

  • Incubation : Incubate the plate for a period that allows for migration (e.g., 24 hours).

  • Cell Removal and Staining : After incubation, remove the non-migrated cells from the top surface of the insert with a cotton swab. Fix and stain the migrated cells on the bottom surface of the membrane with a stain like crystal violet.

  • Quantification : Elute the stain and measure its absorbance, or count the number of migrated cells in several microscopic fields.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Culture and Treatment : Culture cells and treat them with this compound for the desired time.

  • Cell Harvesting : Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining : Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Analysis : Analyze the stained cells using a flow cytometer. The populations are distinguished as:

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

    • Necrotic cells : Annexin V-negative and PI-positive.

Conclusion and Future Prospects

This compound is a multifaceted anticancer agent that operates through a convergence of mechanisms, including the induction of ROS-mediated apoptosis, cell cycle arrest, and the inhibition of metastasis. Its ability to modulate critical signaling pathways like Notch and PI3K/Akt underscores its potential to target the core drivers of tumorigenesis. Furthermore, its capacity to reverse multidrug resistance presents a significant opportunity for its use in combination therapies to enhance the efficacy of existing chemotherapeutic drugs.[13][14][19] While preclinical data are robust, further in vivo studies and eventual clinical trials are essential to validate its therapeutic efficacy and safety in humans.[1] The development of novel formulations to overcome challenges like limited solubility could further unlock the clinical potential of this promising natural compound.[1]

References

pharmacological properties of pinostrobin flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Properties of Pinostrobin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-hydroxy-7-methoxyflavanone) is a prominent dietary flavonoid found in various plants, such as Boesenbergia rotunda (fingerroot), and in propolis. Possessing a wide range of pharmacological activities with no significant toxicity, this compound has garnered substantial interest as a potential therapeutic agent. Its demonstrated anti-inflammatory, antioxidant, neuroprotective, and anticancer effects are attributed to its interaction with a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways it modulates.

Core Pharmacological Properties

This compound exhibits a diverse pharmacological profile, making it a candidate for addressing various pathological conditions. Its primary activities include neuroprotection, anti-inflammation, anticancer effects, and metabolic regulation.

Neuroprotective Effects

This compound demonstrates significant neuroprotective potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's.

Mechanisms of Action:

  • Nrf2/ARE Pathway Activation: this compound confers protection against neurotoxins by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This is mediated, at least in part, through the phosphorylation of PI3K/AKT and ERK. Nrf2 activation upregulates the expression of crucial antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), thereby reducing oxidative stress.

  • Anti-Apoptotic Activity: The flavonoid inhibits apoptotic cascades by increasing the Bcl-2/Bax ratio, preserving mitochondrial membrane potential, and reducing the activation of caspase-3.

  • Reduction of Oxidative Stress: It directly suppresses the generation of reactive oxygen species (ROS) and lipid peroxidation while increasing levels of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).

  • Calcium Homeostasis: this compound has been shown to mitigate intracellular calcium overload induced by neurotoxic agents like β-amyloid.

  • GDNF Upregulation: In animal models of Parkinson's disease, this compound treatment increases the expression of glial cell line-derived neurotrophic factor (GDNF), which supports the survival of dopaminergic neurons.

Signaling Pathway: this compound-Mediated Neuroprotection

Pinostrobin_Neuroprotection This compound This compound PI3K_AKT PI3K/AKT This compound->PI3K_AKT ERK ERK This compound->ERK Apoptosis Apoptosis (↑Bax/Bcl-2, ↑Caspase-3) This compound->Apoptosis Nrf2 Nrf2 PI3K_AKT->Nrf2 ERK->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes HO-1, GCLC, SOD, CAT, GSH-Px ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress (ROS, LPO) Antioxidant_Enzymes->Oxidative_Stress Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Neurotoxins Neurotoxins (MPP+, β-Amyloid) Neurotoxins->Oxidative_Stress Neurotoxins->Apoptosis Pinostrobin_Anti_Inflammatory LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 This compound This compound This compound->TLR4_MD2 Inhibits Binding NFkB NF-κB Activation TLR4_MD2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines iNOS_COX2 iNOS / COX-2 Expression NFkB->iNOS_COX2 Inflammation Inflammation Cytokines->Inflammation iNOS_COX2->Inflammation MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with this compound (Varying Concentrations) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate to Allow Formazan Formation D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Measure Absorbance on Plate Reader F->G H 8. Calculate IC₅₀ Value G->H

Pinostrobin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of pinostrobin, a naturally occurring dietary bioflavonoid. The document synthesizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data on the antioxidant and anti-inflammatory effects of this compound, facilitating easy comparison of its potency in various assays.

In Vitro Antioxidant Activity
AssayTargetIC50 / ActivityReference CompoundReference Compound IC50Source
DPPH Radical ScavengingDPPH radicalIC50 = 557.97 µg/mL (for B. rotunda extract containing this compound)--[1]
Nitric Oxide (NO) Radical ScavengingNO radicalIC50 = 2651.67 µg/mL (for B. rotunda extract containing this compound)--[1]
FRAPFerric ion reduction11.8–28.8 mM Trolox equivalent (at 100–1000 mM this compound)Trolox-[2]
In Vitro and In Vivo Anti-inflammatory Activity
Assay / ModelTarget / BiomarkerThis compound Concentration / Dose% Inhibition / EffectReference CompoundReference Compound EffectSource
5-Lipoxygenase (5-LOX) Inhibition5-LOX enzymeIC50 = 0.499 µM-Nordihydroguaiaretic acid (NDGA)IC50 = 5.020 µM[1]
Cyclooxygenase-2 (COX-2) InhibitionCOX-2 enzymeIC50 = 285.67 µM-Diclofenac sodiumIC50 = 290.35 µM[1]
TPA-induced Mouse Ear EdemaEar edema1.5 mg/ear38.8% (at 6h), 46.1% (at 24h)--[2]
TPA-induced Mouse Ear EdemaEar edema2.0 mg/ear42.4% (at 6h), 21.4% (at 24h)--[2]
TPA-induced Mouse Ear EdemaEar edema3.0 mg/ear43.6% (at 6h), 56.6% (at 24h)--[2]
LPS-induced Inflammation in RAW 264.7 MacrophagesNO, PGE2, iNOS, COX-20–20 µMDose-dependent decrease--[3][4]
LPS-induced Inflammation in RAW 264.7 MacrophagesTNF-α, IL-120–20 µMDose-dependent inhibition--[3][4]
Thioacetamide-induced Liver Cirrhosis in RatsTNF-α, IL-630 and 60 mg/kgDose-dependent decrease--[5]
Thioacetamide-induced Liver Cirrhosis in RatsIL-1030 and 60 mg/kgDose-dependent increase--[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • A 0.1 mM solution of DPPH in methanol is prepared.[6]

  • Various concentrations of this compound (e.g., 10, 25, 50, 75, and 100 µg/mL) are prepared in a suitable solvent.[7]

  • A specific volume of the this compound solution (e.g., 40 µL) is mixed with a larger volume of the DPPH solution (e.g., 2.96 mL).[6]

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[2][6]

  • The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.[2]

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the antioxidant capacity of a sample by its ability to reduce the ferric iron (Fe³⁺) in the FRAP reagent to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored by the change in absorbance at 593 nm.

Protocol:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[2]

  • The FRAP reagent is pre-warmed to 37°C.[2]

  • A small volume of the this compound sample (e.g., 30 µL) is mixed with deionized water (e.g., 90 µL) and a larger volume of the FRAP reagent (e.g., 900 µL).[2]

  • The reaction mixture is incubated at 37°C for a short period (e.g., 4 minutes).[2]

  • The absorbance of the colored product is measured at 593 nm.[2]

  • A standard curve is prepared using a known antioxidant, such as Trolox, and the results are expressed as Trolox equivalents.[2]

TPA (12-O-tetradecanoylphorbol-13-acetate)-Induced Mouse Ear Edema

Principle: TPA is a potent inflammatory agent that, when applied topically to a mouse ear, induces a significant edematous response. The anti-inflammatory activity of a compound is assessed by its ability to reduce this swelling.

Protocol:

  • Male mice are used for the experiment.[8]

  • A solution of TPA in a suitable solvent (e.g., acetone) is prepared (e.g., 0.125 µg/µL).[8]

  • A defined volume of the TPA solution (e.g., 20 µL) is applied to the inner and outer surfaces of one ear of each mouse to induce inflammation.[8][9]

  • This compound, at various doses (e.g., 1.5, 2.0, and 3.0 mg/ear), is topically applied to the TPA-treated ear, typically 30 minutes after TPA application.[2][8]

  • The thickness of the ear is measured at different time points after TPA application (e.g., 2, 4, 6, and 24 hours) using a digital caliper.[2]

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Treated ear thickness - Initial ear thickness) / (Control ear thickness - Initial ear thickness)] x 100

  • A reference anti-inflammatory drug, such as indomethacin, is often used as a positive control.[9]

LPS (Lipopolysaccharide)-Induced Inflammation in RAW 264.7 Macrophages

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. This in vitro model is used to screen for compounds that can inhibit this inflammatory response.

Protocol:

  • RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in multi-well plates.

  • Cells are pre-treated with various non-toxic concentrations of this compound (e.g., 0-40 µM) for a specific duration (e.g., 1-2 hours).[4]

  • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.[10]

  • The cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), TNF-α, and IL-12 using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for cytokines).[3][4]

  • The cells can be lysed to extract proteins for Western blot analysis to determine the expression levels of inflammatory enzymes like iNOS and COX-2, and key proteins in signaling pathways like p-p65.[3]

  • Immunofluorescence staining can be performed to visualize the nuclear translocation of NF-κB p65.[4]

Signaling Pathways and Experimental Workflows

The antioxidant and anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for assessing this compound's bioactivity.

This compound's Modulation of the Nrf2 Signaling Pathway

Nrf2_Pathway cluster_nucleus Nuclear Events This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt activates ERK ERK This compound->ERK activates ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Proteasome Degradation Keap1->Ub Nrf2->Ub degradation Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 ARE->HO1 upregulates GCLC GCLC ARE->GCLC upregulates Antioxidant_Enzymes Increased Antioxidant Enzyme Expression HO1->Antioxidant_Enzymes GCLC->Antioxidant_Enzymes PI3K_Akt->Nrf2 promotes dissociation from Keap1 ERK->Nrf2 promotes dissociation from Keap1 Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: this compound activates the Nrf2 pathway, promoting antioxidant enzyme expression.

This compound's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 binds to IKK IKK Complex TLR4_MD2->IKK activates This compound This compound This compound->TLR4_MD2 inhibits binding IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters IkB_p p-IκBα IkB->IkB_p Nucleus Nucleus NFkB->Nucleus translocation Ub_Proteasome Ubiquitin Proteasome Degradation IkB_p->Ub_Proteasome degradation NFkB_n NF-κB DNA DNA NFkB_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes transcribes

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

This compound's Modulation of the MAPK Signaling Pathway

MAPK_Pathway Stimuli Cellular Stimuli p38 p38 MAPK Stimuli->p38 ERK ERK Stimuli->ERK JNK JNK Stimuli->JNK This compound This compound p_p38 p-p38 This compound->p_p38 promotes phosphorylation p_ERK p-ERK This compound->p_ERK reduces phosphorylation p_JNK p-JNK This compound->p_JNK no significant effect p38->p_p38 ERK->p_ERK JNK->p_JNK Downstream_Targets_p38 Downstream Targets p_p38->Downstream_Targets_p38 Downstream_Targets_ERK Downstream Targets p_ERK->Downstream_Targets_ERK Downstream_Targets_JNK Downstream Targets p_JNK->Downstream_Targets_JNK

Caption: this compound differentially modulates MAPK signaling pathways.[11]

Experimental Workflow for Assessing this compound's Bioactivity

Experimental_Workflow Start Start: Hypothesis on This compound's Bioactivity In_Vitro_Antioxidant In Vitro Antioxidant Assays (DPPH, FRAP, etc.) Start->In_Vitro_Antioxidant In_Vitro_Anti_inflammatory In Vitro Anti-inflammatory Assays (LPS-stimulated Macrophages) Start->In_Vitro_Anti_inflammatory Quantitative_Data Quantitative Data Analysis (IC50, % Inhibition) In_Vitro_Antioxidant->Quantitative_Data In_Vitro_Anti_inflammatory->Quantitative_Data Mechanism_Study Mechanism of Action Studies (Western Blot, Immunofluorescence) Quantitative_Data->Mechanism_Study Signaling_Pathways Identification of Modulated Signaling Pathways (Nrf2, NF-κB, MAPK) Mechanism_Study->Signaling_Pathways In_Vivo_Models In Vivo Animal Models (TPA-induced Edema) Signaling_Pathways->In_Vivo_Models Efficacy_Validation Efficacy and Safety Validation In_Vivo_Models->Efficacy_Validation End Conclusion: Potential for Drug Development Efficacy_Validation->End

Caption: A typical experimental workflow for evaluating the bioactivity of this compound.

Conclusion

This compound demonstrates significant antioxidant and anti-inflammatory properties through various mechanisms, including direct radical scavenging and modulation of key cellular signaling pathways such as Nrf2, NF-κB, and MAPK. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for conditions associated with oxidative stress and inflammation. The visualized pathways and workflows aim to facilitate a deeper understanding of its molecular interactions and guide future experimental designs.

References

Technical Whitepaper: The Antiviral Activity of Pinostrobin Against Herpes Simplex Virus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Herpes Simplex Virus (HSV) infections remain a significant global health challenge, compounded by the emergence of drug-resistant strains. This necessitates the exploration of novel antiviral agents. Pinostrobin, a dietary bioflavonoid, has demonstrated promising antiviral properties against Herpes Simplex Virus Type 1 (HSV-1). This technical guide provides an in-depth analysis of the current research on this compound's anti-HSV activity, consolidating quantitative data, detailing experimental methodologies, and illustrating its mechanism of action. In vitro studies confirm that this compound inhibits HSV-1 replication with a 50% effective concentration (EC₅₀) of 22.71 ± 1.72 μg/ml.[1][2] The primary mechanism appears to be a direct virucidal effect, targeting the viral envelope, causing morphological damage and subsequent inactivation.[1][2] Furthermore, in vivo studies have shown that oral administration of this compound can produce a definite therapeutic effect on the development of herpetic lesions.[1][2] This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel anti-herpetic therapies.

Introduction

Herpes Simplex Virus (HSV), a member of the Herpesviridae family, causes lifelong persistent infections with recurrent outbreaks.[3] The two most common types, HSV-1 and HSV-2, are responsible for a wide range of diseases, from orolabial and genital herpes to more severe conditions like encephalitis.[3] Standard antiviral therapies, predominantly nucleoside analogues like acyclovir, function by inhibiting the viral DNA polymerase.[3] However, their long-term use has led to a growing incidence of resistant viral strains, creating an urgent need for alternative treatment strategies.[4][5][6]

Natural products represent a rich reservoir for the discovery of new antiviral compounds.[5][6] Flavonoids, in particular, have shown potential in combating a variety of viruses.[3][7] this compound (5-hydroxy-7-methoxyflavanone), a flavonoid found in various plants and propolis, is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[8][9] Recent research has highlighted its potent antiviral activity against HSV-1, making it a compelling candidate for further drug development.[9][10][11]

In Vitro Antiviral Efficacy

The antiviral potential of this compound against HSV-1 has been quantified through various in vitro assays. The primary method for assessing this activity is the MTT assay, which measures the metabolic activity of host cells to determine cell viability after viral infection and treatment.

Quantitative Data Summary

The key quantitative metrics for this compound's anti-HSV-1 activity are summarized in the table below. These values demonstrate a significant inhibitory effect on viral replication in cell culture.

ParameterValueCell LineAssay TypeReference
EC₅₀ (50% Effective Concentration) 22.71 ± 1.72 μg/mlVeroMTT Assay[1][2]
Maximal Inhibition Percentage 85.69 ± 2.59%VeroMTT Assay[1][2]

Table 1: Summary of In Vitro Antiviral Data for this compound against HSV-1.

Experimental Protocol: MTT Assay for Antiviral Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytopathic effect (CPE) of the virus on host cells and the protective effect of the antiviral compound.

  • Cell Seeding : Vero cells (an African green monkey kidney epithelial cell line) are seeded into 96-well microplates and cultured until a confluent monolayer is formed.

  • Viral Infection & Treatment : The cell culture medium is removed, and the cells are infected with a suspension of HSV-1. Simultaneously, various concentrations of this compound are added to the wells. Control wells include uninfected cells (cell control), infected but untreated cells (virus control), and wells with this compound but no virus (cytotoxicity control).

  • Incubation : The plates are incubated at 37°C in a 5% CO₂ atmosphere, allowing the virus to replicate and cause a cytopathic effect.

  • MTT Addition : After the incubation period (e.g., 72 hours), the supernatant is discarded, and MTT solution is added to each well. The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Calculation : The percentage of CPE inhibition is calculated relative to the virus and cell controls. The EC₅₀ value is then determined as the concentration of this compound that protects 50% of the cells from the viral CPE.

Mechanism of Action

Research indicates that this compound exerts its anti-HSV-1 effect primarily through a direct virucidal mechanism, targeting the structural integrity of the virus particle. There is also evidence suggesting interference with viral replication processes inside the host cell.

Direct Virucidal Effect on the Viral Envelope

The most well-documented mechanism is the disruption of the HSV-1 lipid envelope.[1] this compound is believed to interact with viral surface components, leading to physical damage.

  • Interaction : The chemical structure of this compound, featuring methoxyl, hydroxyl, and carbonyl groups, may form hydrogen bonds with viral glycoproteins embedded in the envelope.[1]

  • Damage : This interaction leads to a gradual leakage and shedding of the viral envelope.[1][2]

  • Inactivation : The resulting structural damage inactivates the virion, rendering it unable to attach to and infect host cells.[1]

G Diagram 1: Proposed Direct Virucidal Mechanism of this compound This compound This compound Glycoproteins Viral Glycoproteins (on envelope) This compound->Glycoproteins Interacts with (H-bonds) HSV1 HSV-1 Virion Envelope Viral Lipid Envelope HSV1->Envelope Infection Host Cell Infection HSV1->Infection Normal Path Glycoproteins->Envelope Causes disruption & leakage Envelope->Glycoproteins DamagedVirus Damaged Virion (Inactive) Envelope->DamagedVirus Leads to DamagedVirus->Infection Blocks

Caption: this compound directly targets viral glycoproteins, leading to envelope disruption.

Potential Inhibition of Viral Replication

In addition to its direct action on the virion, some evidence suggests this compound may also inhibit intracellular stages of the viral life cycle.[8] This dual-action potential enhances its therapeutic profile.

  • Inhibition of Viral Proteins : this compound may block the function of key viral proteins necessary for replication, such as the infected-cell protein 27 (ICP27).[8]

  • Inhibition of DNA Synthesis : There are indications that this compound could inhibit the HSV DNA polymerase, the enzyme responsible for replicating the viral genome, which is a common target for anti-herpetic drugs.[8]

G Diagram 2: Potential Inhibition of HSV-1 Replication This compound This compound DNAPolymerase HSV DNA Polymerase This compound->DNAPolymerase Inhibits ICP27 ICP27 Protein This compound->ICP27 Inhibits ViralEntry Viral Entry into Host Cell ViralEntry->DNAPolymerase ViralEntry->ICP27 Replication Viral DNA Replication Progeny New Virus Progeny Replication->Progeny DNAPolymerase->Replication ICP27->Replication

Caption: this compound may inhibit key viral enzymes and proteins to block replication.

Morphological Analysis via Atomic Force Microscopy

Atomic Force Microscopy (AFM) has been a powerful tool for visualizing the direct impact of this compound on the physical structure of HSV-1 particles at the nanometer level.[1][2] These studies provide compelling visual evidence for the virucidal mechanism.

Key Observations
  • Time-Dependent Damage : AFM imaging showed that as the incubation time with this compound increased, the viral envelope was progressively shed and damaged.[1][2]

  • Concentration-Dependent Damage : Increasing the concentration of this compound resulted in a gradual leakage and eventual breakage of the envelope, culminating in virus inactivation.[1][2]

Experimental Workflow: AFM Analysis

The workflow for investigating virucidal activity using AFM involves several key steps to prepare and image the virus particles before and after treatment.

G Diagram 3: Experimental Workflow for AFM Analysis Start Start Step1 1. Purify HSV-1 Virions Start->Step1 Step2 2. Adsorb Virions onto Mica Substrate Step1->Step2 Step3 3. Split Samples (Control & Treatment) Step2->Step3 Step4a 4a. Treat with Vehicle (Control) Step3->Step4a Control Step4b 4b. Treat with this compound (at various concentrations/times) Step3->Step4b Treatment Step5 5. Image Samples using AFM Step4a->Step5 Step4b->Step5 Step6 6. Analyze Topography and Phase Images Step5->Step6 Step7 7. Compare Morphological Changes and Particle Size Step6->Step7 End End Step7->End

Caption: Workflow for visualizing this compound-induced viral damage using AFM.

In Vivo Efficacy and Cytotoxicity

Translating in vitro findings into an in vivo context is critical for drug development. Preliminary studies on this compound have shown positive therapeutic outcomes in animal models.

In Vivo Study

An in vivo study using mice demonstrated the therapeutic potential of orally administered this compound.[2]

ParameterValueAnimal ModelOutcomeReference
Oral Dosage 50 mg/kg/doseMicePossesses definite therapeutical effect in the development of lesion score.[1][2]

Table 2: Summary of In Vivo Efficacy of this compound against HSV-1.

Cytotoxicity and Selectivity Index (SI)

An ideal antiviral agent must be potent against the virus while exhibiting minimal toxicity to host cells. This relationship is quantified by the Selectivity Index (SI). While specific CC₅₀ values for this compound against Vero cells in the context of HSV studies are not detailed in the available literature, studies have shown it has no active cytotoxicity effect on HeLa cell cultures.[1]

Selectivity Index (SI) = CC₅₀ / EC₅₀

  • CC₅₀ (50% Cytotoxic Concentration) : The concentration of a compound that kills 50% of host cells. This is typically determined using an MTT assay on uninfected cells.

  • EC₅₀ (50% Effective Concentration) : The concentration that inhibits viral activity by 50%.

  • A higher SI value indicates greater selectivity and a more promising safety profile for the compound. An SI value greater than or equal to two is often considered selective.[12]

G Diagram 4: Calculation of the Selectivity Index EC50 EC₅₀ (Antiviral Potency) SI Selectivity Index (SI) SI = CC₅₀ / EC₅₀ EC50->SI CC50 CC₅₀ (Host Cell Cytotoxicity) CC50->SI AntiviralAssay Antiviral Assay (e.g., MTT on infected cells) AntiviralAssay->EC50 CytotoxicityAssay Cytotoxicity Assay (e.g., MTT on uninfected cells) CytotoxicityAssay->CC50

Caption: The Selectivity Index is derived from potency and cytotoxicity data.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-herpetic activity. The collective evidence from in vitro and in vivo studies demonstrates its ability to inhibit HSV-1, primarily through a direct virucidal mechanism that compromises the viral envelope.[1][2] Its efficacy in an oral dosage form in animal models further underscores its therapeutic potential.[1][2]

For drug development professionals and researchers, this compound represents a valuable lead compound. Future research should focus on:

  • Determining the CC₅₀ in relevant cell lines (e.g., Vero, HaCaT) to establish a definitive Selectivity Index for its anti-HSV activity.

  • Elucidating the intracellular mechanism of action , including its specific effects on HSV DNA polymerase and regulatory proteins like ICP27.

  • Testing efficacy against a broader range of HSV strains , including clinical isolates and acyclovir-resistant variants.

  • Pharmacokinetic and toxicological studies to further evaluate its safety profile and bioavailability for potential clinical applications.

  • Structure-activity relationship (SAR) studies to synthesize derivatives with enhanced potency and selectivity.[13][14]

By addressing these areas, the full therapeutic potential of this compound as a novel treatment for Herpes Simplex Virus infections can be realized.

References

An In-depth Technical Guide to 5-Hydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

5-Hydroxy-7-methoxyflavanone, also known as pinostrobin, is a naturally occurring flavanone with the molecular formula C₁₆H₁₄O₄ and a molecular weight of approximately 270.28 g/mol .[1] Its chemical structure consists of a flavanone backbone with a hydroxyl group at position 5 and a methoxy group at position 7. The compound's appearance is described as white needle-shaped crystals or a yellow powder.[2] It exhibits solubility in organic solvents such as methanol, ethanol, and DMSO, while being sparingly soluble in water.[2]

A summary of its key chemical and physical properties is presented below:

PropertyValueSource
Molecular Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol [1]
IUPAC Name (2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one[1]
CAS Number 480-37-5 (for (-)-Pinostrobin); 75291-74-6 (for racemic mixture)[3][4]
Melting Point 100 °C (for (-)-Pinostrobin, CAS 480-37-5); 99-100 °C (for racemic mixture, CAS 75291-74-6)[3][5]
Boiling Point (Predicted) 494.9 ± 45.0 °C[5]
pKa (Predicted) 7.40 ± 0.40[5]
Appearance White to Off-White Solid[5]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[5]
XLogP3-AA (Predicted) 3.1[1]

Experimental Protocols

Determination of Melting Point

The melting point of 5-hydroxy-7-methoxyflavanone can be determined using a standard capillary melting point apparatus, such as a Mel-Temp apparatus.

Protocol:

  • A small, finely powdered sample of 5-hydroxy-7-methoxyflavanone is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample. For a pure compound, this range is typically narrow, within 1-2 °C.

Determination of Solubility (Shake-Flask Method)

The aqueous solubility of 5-hydroxy-7-methoxyflavanone can be determined using the shake-flask method.

Protocol:

  • An excess amount of solid 5-hydroxy-7-methoxyflavanone is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is filtered to remove the undissolved solid.

  • The concentration of 5-hydroxy-7-methoxyflavanone in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of pKa (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) of the hydroxyl group on 5-hydroxy-7-methoxyflavanone can be determined using UV-Vis spectrophotometry by monitoring the change in absorbance at different pH values.

Protocol:

  • A stock solution of 5-hydroxy-7-methoxyflavanone is prepared in a suitable organic solvent (e.g., methanol or DMSO).

  • A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12) are prepared.

  • A small, constant aliquot of the stock solution is added to each buffer solution to obtain a series of solutions with the same total concentration of the flavanone but at different pH values.

  • The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH.

  • The resulting sigmoidal curve is analyzed using the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[6][7]

Biological Activity and Signaling Pathways

5-Hydroxy-7-methoxyflavanone has demonstrated significant biological activities, particularly in the areas of cancer research and muscle physiology.

Anticancer Effects in Colon Carcinoma Cells

In human colon carcinoma cells (HCT-116), 5-hydroxy-7-methoxyflavanone has been shown to induce apoptosis (programmed cell death) through a mechanism involving the generation of reactive oxygen species (ROS).[8] This ROS production leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Key signaling events include:

  • Increased ROS levels: The compound triggers an increase in intracellular ROS.

  • Mitochondrial Membrane Perturbation: This leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Regulation of Bcl-2 Family Proteins: There is a down-regulation of the anti-apoptotic protein Bcl-2 and an activation of the pro-apoptotic proteins BID and Bax.[8]

  • Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of caspase-3, a key executioner of apoptosis.[8]

G HMF 5-Hydroxy-7-methoxyflavanone ROS Reactive Oxygen Species (ROS) Generation HMF->ROS Bcl2 Bcl-2 Down-regulation HMF->Bcl2 Bax Bax/BID Activation HMF->Bax Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->CytC Bax->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis C2C12 C2C12 Myoblasts Differentiation Differentiation into Myotubes C2C12->Differentiation Treatment Treat with 5-Hydroxy-7- methoxyflavanone Derivatives Differentiation->Treatment Ca_Imaging Intracellular Ca2+ Measurement (e.g., Fura-2) Treatment->Ca_Imaging Protein_Synthesis Protein Synthesis Assay Treatment->Protein_Synthesis Myotube_Size Myotube Diameter Measurement Treatment->Myotube_Size

References

Pinostrobin: A Comprehensive Technical Guide on its Therapeutic Potential and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of pinostrobin, a dietary flavonoid with a growing body of research highlighting its therapeutic potential. This document delves into the core pharmacological activities of this compound, its mechanisms of action through various signaling pathways, and detailed experimental protocols for its evaluation. Furthermore, this guide summarizes the current state of knowledge, presents quantitative data in a structured format, and identifies key research gaps to inform future investigations in drug discovery and development.

Introduction to this compound

This compound (5-hydroxy-7-methoxyflavanone) is a naturally occurring dietary bioflavonoid first discovered in the heartwood of Pinus strobus.[1][2] It is found in various plants, including Boesenbergia rotunda (fingerroot), honey, and propolis.[2][3] Over the past few decades, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral properties.[2][3] Its favorable safety profile and multitargeted mechanisms of action make it a promising candidate for further investigation as a therapeutic agent.[1][4]

Pharmacological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, which have been quantified in numerous preclinical studies. The following tables summarize the key quantitative data from the existing literature.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound
ActivityAssayModel SystemIC50 / ResultReference(s)
Anti-inflammatory 5-Lipoxygenase (5-LOX) InhibitionHuman recombinant 5-LOX0.499 µM[5]
Cyclooxygenase-2 (COX-2) InhibitionOvine COX-2285.67 µM[5]
TPA-induced ear edemaMice38.8% inhibition at 1.5 mg/ear (6h)
Antioxidant DPPH Radical ScavengingIn vitro> 500 µg/mL
Ferric Reducing Antioxidant Power (FRAP)In vitro11.8 - 28.8 mM Trolox equivalent (100-1000 mM)
Table 2: Anticancer Activity of this compound
Cancer TypeCell LineAssayIC50Reference(s)
Breast CancerT47DMTT2.93 mM[6]
Cervical CancerHeLaMTTNot specified[7]
Table 3: Neuroprotective and Other Activities of this compound
ActivityModel SystemEffectConcentration/DoseReference(s)
Neuroprotection Aβ25–35-treated PC12 cellsIncreased cell viability10 and 40 µM
MPTP-induced Parkinson's disease model (zebrafish)Attenuated loss of dopaminergic neuronsNot specified
α-Glucosidase Inhibition Caco-2 cellsModerate inhibitionNot specified
α-Amylase Inhibition Caco-2 cellsModerate inhibitionNot specified
Table 4: Pharmacokinetic Parameters of this compound in Rats
Route of AdministrationDoseCmaxTmaxt1/2Reference(s)
Oral48.51 mg/kg53.034 ± 15.407 ng/mL0.133 h4.047 ± 1.843 h[8]
Oral100 mg/kg~400 ng/mL~2 hNot specified

Mechanisms of Action and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating multiple cellular signaling pathways. This section details the key mechanisms of action and provides visual representations of the involved pathways.

Anti-inflammatory Mechanisms

This compound's anti-inflammatory properties are attributed to its ability to inhibit key inflammatory mediators and signaling pathways. A notable mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex, which is crucial for lipopolysaccharide (LPS)-induced inflammation. By binding to this complex, this compound prevents the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like iNOS and COX-2.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds This compound This compound This compound->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NFkB_p65_p50_nuc NFkB_p65_p50->NFkB_p65_p50_nuc Translocates IkB->NFkB_p65_p50 Releases Nucleus Nucleus DNA DNA NFkB_p65_p50_nuc->DNA Binds Proinflammatory_genes Proinflammatory_genes DNA->Proinflammatory_genes Transcription

Anticancer Mechanisms

The anticancer effects of this compound are largely mediated through the induction of reactive oxygen species (ROS)-dependent apoptosis.[7] this compound treatment leads to an increase in intracellular ROS levels, which in turn triggers mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential. This initiates the intrinsic apoptotic pathway, involving the release of cytochrome c and the activation of caspases.[1][4] Furthermore, this compound has been shown to induce cell cycle arrest at the G1 phase.[1][4]

G cluster_cell Cancer Cell This compound This compound ROS ↑ ROS This compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Neuroprotective Mechanisms

This compound's neuroprotective effects are multifaceted, involving the activation of antioxidant defense mechanisms and the modulation of key survival signaling pathways. One of the primary mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes. Additionally, this compound has been shown to activate the PI3K/Akt and ERK signaling pathways, which are critical for neuronal survival and protection against neurotoxins.[9]

G cluster_neuron Neuron This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt ERK ERK Pathway This compound->ERK Nrf2_Keap1 Nrf2-Keap1 Complex PI3K_Akt->Nrf2_Keap1 Phosphorylates ERK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_nuc Nrf2_nuc Nrf2->Nrf2_nuc Translocates Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds Antioxidant_genes Antioxidant_genes ARE->Antioxidant_genes Transcription Neuronal_survival Neuronal_survival Antioxidant_genes->Neuronal_survival

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's activities.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: this compound is dissolved in 0.9% sterile saline containing 2% polysorbate 80 (v/v) and administered orally at a dose of 48.51 mg/kg.[8]

  • Sample Collection: Blood samples (~400 µL) are collected from the orbital sinus at 0 (pre-dose), 0.133, 0.167, 0.33, 0.50, 1, 1.33, 1.67, 2, 4, 6, and 12 hours post-dosing into heparinized tubes.[8]

  • Sample Processing: Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.[8]

  • Analysis: this compound concentrations in plasma are determined using a validated UPLC-LTQ orbitrap-MS/MS method.[8] Pharmacokinetic parameters are calculated using a noncompartmental statistical model.[8]

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10^4 cells/mL and allow them to adhere.[6]

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO) for 24, 48, or 72 hours.[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6] The cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, harvest the cells and lyse them in RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[11]

  • SDS-PAGE and Transfer: Mix 25 µg of protein from each sample with 5X Laemmli buffer, boil for 5 minutes, and separate the proteins on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[11]

Cell Cycle Analysis using Propidium Iodide (PI) Staining
  • Cell Harvesting and Fixation: Harvest approximately 1x10^6 cells by centrifugation. Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[12]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[12]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[13]

  • PI Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension and incubate for 5-10 minutes at room temperature in the dark.[12][13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Research Gaps and Future Perspectives

Despite the promising preclinical data, several research gaps need to be addressed to fully realize the therapeutic potential of this compound.

  • Limited Bioavailability and Solubility: this compound has low aqueous solubility, which may limit its bioavailability and therapeutic efficacy.[14] Future research should focus on developing novel formulations, such as solid dispersions, nanoparticles, or inclusion complexes with cyclodextrins, to enhance its solubility and in vivo performance.[15]

  • Lack of Clinical Trials: To date, the majority of research on this compound has been conducted in preclinical models. There is a critical need for well-designed clinical trials to evaluate the safety, tolerability, and efficacy of this compound in humans for various disease indications.[1][4]

  • In-depth Mechanistic Studies: While several signaling pathways have been implicated in the pharmacological effects of this compound, the precise molecular targets and the interplay between different pathways are not fully understood. Further in-depth mechanistic studies are required to elucidate the complete mechanism of action.

  • Exploration of a Broader Range of Therapeutic Applications: The current research has primarily focused on the anti-inflammatory, anticancer, and neuroprotective effects of this compound. Its potential in other therapeutic areas, such as metabolic disorders, cardiovascular diseases, and other infectious diseases, warrants further investigation.

  • Long-term Toxicity Studies: While acute toxicity studies have shown this compound to be relatively safe, comprehensive long-term toxicity and safety pharmacology studies are necessary before it can be advanced to clinical development.

  • Stereospecific Activities: this compound is a chiral molecule, and the pharmacological activities of its individual enantiomers have not been extensively studied. Future research should investigate the stereospecific pharmacokinetics and pharmacodynamics to determine if one enantiomer is more active or has a better safety profile.

References

Pinostrobin's Molecular Targets in Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of pinostrobin, a natural flavonoid, within key cellular signaling pathways. It is designed to serve as a resource for researchers and professionals in drug discovery and development, offering detailed insights into its mechanisms of action, quantitative data on its effects, and the experimental protocols used to elucidate these properties.

Introduction

This compound (5-hydroxy-7-methoxyflavanone) is a bioactive flavonoid found in various plants, including fingerroot (Boesenbergia rotunda) and honey.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[3][4][5] Understanding the specific molecular targets of this compound is crucial for harnessing its therapeutic potential. This document synthesizes current research to detail its interactions with critical signaling cascades involved in cancer, inflammation, and neurodegeneration.

Quantitative Data Summary

The following tables summarize the quantitative data regarding this compound's efficacy and binding affinities across various experimental models.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)
Cell LineCancer TypeDuration (hours)IC₅₀ Value (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer241316.84[6]
MDA-MB-231Triple-Negative Breast Cancer481035.88[6]
MDA-MB-231Triple-Negative Breast Cancer721157.43[6]
MCF-7Breast Cancer241503.17[6]
MCF-7Breast Cancer481502.39[6]
MCF-7Breast Cancer722866.35[6]
T47DBreast CancerNot Specified2930 (2.93 mM)
HeLaCervical CancerNot Specified79[7]
KBvinMultidrug-Resistant Cancer72> 100[8]
HeLa S3Cervical Cancer72> 100[8]
Flp-In™-293Human Embryonic Kidney72> 100[8]
ABCB1/Flp-In™-293Multidrug-Resistant72> 100[8]
LPS-stimulated RAW264.7Macrophage (IL-6 secretion)Not Specified30[7]
Table 2: Enzyme Inhibition and Binding Affinities
Target Protein/ProcessAssay TypeValueUnitReference
5-Lipoxygenase (5-LOX)Inhibition Assay0.499µM (IC₅₀)[9]
Cyclooxygenase-2 (COX-2)Inhibition Assay285.67µM (IC₅₀)[9]
Human Serum Albumin (HSA)Fluorescence Quenching1.03 x 10⁵M⁻¹ (Kₐ)[10][11][12][13]
Bcl-2 (4IEH)Molecular Docking-5.112kcal/mol (ΔG)[14]
Bcl-XL (3ZK6)Molecular Docking-7.822kcal/mol (ΔG)[14]
PKAMolecular Docking-7.3kcal/mol[1][15]
p38Molecular DockingNot specified in text, diagram onlykcal/mol[1][15]
N-cadherinMolecular DockingHigher affinity than IKK complex & NF-κB p65-[6]

Core Signaling Pathways and Molecular Targets

This compound exerts its effects by modulating multiple, often interconnected, signaling pathways.

Apoptosis and Cell Cycle Regulation

This compound is a potent inducer of apoptosis and regulator of the cell cycle in cancer cells.[3] Its action is mediated through the generation of Reactive Oxygen Species (ROS), which triggers both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[16][17][18][19]

Key Molecular Targets:

  • Bcl-2 Family Proteins: this compound modulates the balance of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2, Bcl-XL) proteins.[14][20][21][22] Molecular docking studies show favorable binding energies for Bcl-2 and particularly Bcl-XL, suggesting direct interaction to inhibit their anti-apoptotic function.[14]

  • Caspase Cascade: It activates initiator caspase-9 and executioner caspase-3, leading to the final stages of apoptosis.[20][22]

  • Mitochondria: this compound induces a decrease in mitochondrial membrane potential, promoting the release of cytochrome c into the cytoplasm.[18][20]

  • ATM Kinase: In acute leukemia cells, this compound has been shown to target the Ataxia-Telangiectasia Mutated (ATM) kinase, a key activator of p53 in response to DNA damage.[23]

  • Cell Cycle Proteins: The compound causes cell cycle arrest, notably by suppressing Cyclin D1.[3][24]

G This compound This compound ROS ROS This compound->ROS Bcl2_BclXL Bcl-2 / Bcl-XL This compound->Bcl2_BclXL ATM ATM This compound->ATM activates Mitochondria Mitochondria ROS->Mitochondria CytC Cytochrome c Mitochondria->CytC Bax_Bad Bax / Bad Bcl2_BclXL->Bax_Bad Bax_Bad->Mitochondria Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53 p53 ATM->p53 p53->Apoptosis

Caption: this compound-induced apoptotic pathway.
PI3K/Akt and MAPK Signaling Pathways

This compound demonstrates significant neuroprotective and anti-adipogenic effects by modulating the PI3K/Akt and MAPK (ERK, p38, JNK) pathways.[20][25]

Key Molecular Targets:

  • PI3K/Akt: In neuroprotective models, this compound promotes the phosphorylation of both PI3K and Akt.[20][26] This activation contributes to cell survival and antioxidant responses. Conversely, in adipogenesis, it downregulates p-Akt.[25] In inflammatory conditions like colitis, it targets the PI3K/AKT/CCL2 axis in intestinal epithelial cells.[27]

  • ERK: this compound activates the phosphorylation of ERK1/2, which is associated with neuronal survival and functional recovery after nerve injury.[20][28]

  • p38 and JNK: The compound can downregulate the phosphorylation of p38 and JNK in the context of inhibiting adipogenesis.[25] However, in melanogenesis, it activates the p38 pathway.[1][29]

G *In neuroprotection **In anti-adipogenesis cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Nrf2 Nrf2 Akt->Nrf2 Adipogenesis Adipogenesis Akt->Adipogenesis GSK3b->Adipogenesis JNK JNK JNK->Adipogenesis p38 p38 p38->Adipogenesis ERK ERK1/2 ERK->Nrf2 This compound This compound This compound->PI3K activates This compound->Akt activates This compound->JNK inhibits This compound->p38 inhibits This compound->ERK activates* CellSurvival Cell Survival & Neuroprotection Nrf2->CellSurvival

Caption: this compound's dual role in PI3K/Akt and MAPK pathways.
Nrf2/ARE Antioxidant Pathway

A key mechanism for this compound's neuroprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[20][26] This pathway is a primary cellular defense against oxidative stress.

Mechanism of Action: this compound promotes the phosphorylation of PI3K/Akt and ERK, which in turn leads to the nuclear translocation of Nrf2.[4][20] In the nucleus, Nrf2 binds to the ARE in the promoter regions of antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1), glutathione S-transferase (GST), and NAD(P)H:quinone oxidoreductase 1 (NQO1).[20]

NF-κB and Inflammatory Signaling

This compound exhibits potent anti-inflammatory properties by targeting the NF-κB signaling pathway and associated inflammatory mediators.[5][16]

Key Molecular Targets:

  • TLR4/MD2 Complex: this compound directly binds to the myeloid differentiation factor 2 (MD2), an accessory protein to Toll-like receptor 4 (TLR4). This interaction hinders the binding of lipopolysaccharide (LPS), thereby preventing the activation of downstream inflammatory signaling.[5][30][31]

  • NF-κB Pathway: By inhibiting the TLR4/MD2 complex, this compound prevents the nuclear translocation of NF-κB.[5][31] It has also been shown to increase the expression of IκBα, the natural inhibitor of NF-κB.[6]

  • Pro-inflammatory Molecules: It inhibits the expression and production of key inflammatory molecules including TNF-α, IL-1β, IL-6, IL-12, cyclooxygenase (COX) enzymes, and inducible nitric oxide synthase (iNOS).[5][16][31]

G cluster_0 cluster_1 LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 This compound This compound This compound->TLR4_MD2 binds & inhibits IKK IKK Complex TLR4_MD2->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Inflammation

Caption: Inhibition of NF-κB signaling by this compound.

Detailed Methodologies for Key Experiments

This section provides generalized protocols for key assays used to study the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., 1x10⁴ to 1x10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting viability against the log of the this compound concentration.[13][32]

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins in a sample.

Protocol:

  • Lysate Preparation: Treat cells with this compound, then wash with cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) mixed with Laemmli sample buffer onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Bcl-2, NF-κB) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).[20]

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Preparation: Culture and treat cells with this compound. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]

Molecular Docking

This computational method predicts the preferred binding orientation of a ligand to a protein.

Protocol (Using AutoDock Vina as an example):

  • Receptor and Ligand Preparation:

    • Obtain the 3D crystal structure of the target protein (receptor) from the Protein Data Bank (PDB). Remove water molecules and any existing ligands.

    • Obtain the 3D structure of this compound (ligand) from a database like PubChem.

    • Use software like AutoDock Tools to add polar hydrogens, assign Gasteiger charges, and convert both receptor and ligand files to the required PDBQT format.

  • Grid Box Definition: Define a 3D grid box that encompasses the known or predicted active site of the receptor protein. The size and center of the grid must be specified.

  • Docking Simulation: Run the AutoDock Vina software, providing the prepared receptor, ligand, and grid configuration files as input. The program will perform a conformational search to find the best binding poses.

  • Analysis: Analyze the output files to identify the binding pose with the lowest binding energy (affinity), reported in kcal/mol. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.[10][12][21]

G cluster_0 cluster_1 Assay Examples A 1. Cell Culture & Treatment B 2. Sample Preparation A->B C 3. Assay B->C D 4. Data Acquisition C->D MTT MTT Assay C->MTT WB Western Blot C->WB FC Flow Cytometry C->FC MD Molecular Docking (Computational) C->MD E 5. Analysis D->E

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a multi-target flavonoid that influences a range of signaling pathways critical to the pathogenesis of cancer, inflammation, and neurodegenerative diseases. Its ability to induce ROS-mediated apoptosis, inhibit NF-κB activation, and modulate the PI3K/Akt and MAPK pathways underscores its therapeutic potential. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers to further investigate and develop this compound as a novel therapeutic agent. Future clinical trials are essential to validate these preclinical findings and establish its efficacy in human disease.[3]

References

Pinostrobin: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinostrobin, a naturally occurring dietary bioflavonoid found in a variety of plants such as Boesenbergia rotunda and honey, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of this compound, summarizing current preclinical evidence for its anti-inflammatory, antioxidant, neuroprotective, metabolic-regulating, and anticancer properties. We present a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the clinical applications of this promising natural compound.

Introduction

This compound (5-hydroxy-7-methoxyflavanone) is a flavonoid that has been traditionally used in herbal medicine.[2][3] Modern scientific investigation has begun to validate its wide range of biological effects, which are attributed to its unique chemical structure.[4][5] Extensive in vitro and in vivo studies have demonstrated that this compound can modulate various cellular processes, including inflammation, oxidative stress, apoptosis, and cell proliferation.[6][7] Its ability to interact with multiple molecular targets suggests a broad therapeutic window for a variety of pathological conditions.[2][4] This guide aims to consolidate the existing preclinical data on this compound, offering a detailed technical overview for the scientific community.

Anti-inflammatory and Antioxidant Properties

This compound exhibits potent anti-inflammatory and antioxidant effects by modulating key enzymatic pathways and reducing the production of pro-inflammatory mediators.[3][8]

Quantitative Data: Enzyme Inhibition and Antioxidant Activity

The following table summarizes the key quantitative data related to the anti-inflammatory and antioxidant activities of this compound.

Target Enzyme/Assay IC50 / Effect Experimental System Reference
5-Lipoxygenase (5-LOX)IC50 = 0.499 µMHuman recombinant 5-LOX[8]
Cyclooxygenase-2 (COX-2)IC50 = 285.67 µMEnzyme inhibition assay[3][8]
DPPH radical scavengingIC50 = 557.97 µg/mLIn vitro assay[8]
Nitric Oxide (NO) scavengingIC50 = 2651.67 µg/mLIn vitro assay[8]
Experimental Protocols

2.2.1. 5-LOX and COX-2 Inhibition Assays

  • Objective: To determine the inhibitory effect of this compound on 5-lipoxygenase and cyclooxygenase-2 enzymes.

  • Methodology:

    • Human recombinant 5-LOX and COX-2 enzymes are used.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare various concentrations.

    • The enzyme is pre-incubated with different concentrations of this compound.

    • The reaction is initiated by adding the substrate (e.g., arachidonic acid for 5-LOX, arachidonic acid or a colorimetric substrate for COX-2).

    • The formation of the product (e.g., leukotrienes for 5-LOX, prostaglandins for COX-2) is measured using appropriate techniques such as spectrophotometry or ELISA.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration.[8]

  • Controls: A positive control (e.g., nordihydroguaiaretic acid for 5-LOX, diclofenac sodium for COX-2) and a vehicle control (solvent alone) are included.[8]

2.2.2. DPPH and NO Radical Scavenging Assays

  • Objective: To assess the free radical scavenging capacity of this compound.

  • Methodology:

    • For the DPPH assay, a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

    • Different concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature.

    • The absorbance is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

    • For the NO assay, sodium nitroprusside is used to generate nitric oxide radicals in an aqueous solution.

    • This compound at various concentrations is added to the solution.

    • The amount of remaining nitric oxide is quantified using the Griess reagent.

    • The scavenging activity is calculated as a percentage, and the IC50 value is determined.[8]

  • Controls: A standard antioxidant (e.g., ascorbic acid) is used as a positive control.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential in various models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[6][9][10] Its mechanisms of action involve the induction of antioxidant response elements and the modulation of key signaling pathways involved in neuronal survival.[6][11]

Quantitative Data: Neuroprotection

The following table summarizes the quantitative data related to the neuroprotective effects of this compound.

Effect Concentration/Dose Experimental Model Reference
Attenuation of MPP+-induced apoptosis-SH-SY5Y cells[6][11]
Reduction of dopaminergic neuron loss-MPTP-induced Parkinson's model in zebrafish[6][11]
Alleviation of cognitive impairment20 and 40 mg/kgChronic restraint stress-induced model in rats[10]
Protection against Aβ25-35-induced neurotoxicity-PC12 cells[9]
Signaling Pathway: Nrf2-Mediated Neuroprotection

This compound exerts its neuroprotective effects in part through the activation of the Nrf2/ARE signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK AKT AKT PI3K->AKT P Nrf2 Nrf2 AKT->Nrf2 P ERK->Nrf2 P Keap1 Keap1 Keap1->Nrf2 Inhibition Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE HO1 HO-1 ARE->HO1 Transcription GCLC GCLC ARE->GCLC Transcription G cluster_akt_pathway Akt Signaling cluster_mapk_pathway MAPK Signaling cluster_adipogenesis Adipogenesis This compound This compound Akt Akt This compound->Akt JNK JNK This compound->JNK p38 p38 This compound->p38 GSK3b GSK3β Akt->GSK3b AMPK AMPK Akt->AMPK SREBP1c SREBP-1c Akt->SREBP1c ACC ACC AMPK->ACC PPARg PPARγ SREBP1c->PPARg CEBPa C/EBPα SREBP1c->CEBPa Lipid_Droplets Lipid Droplets PPARg->Lipid_Droplets CEBPa->Lipid_Droplets G start Start: Cancer Cell Lines treatment This compound Treatment (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (MTT, SRB) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle migration Cell Migration/Invasion Assays (Wound Healing, Transwell) treatment->migration ros ROS Measurement (DCFH-DA) treatment->ros end Conclusion: Anticancer Mechanism viability->end western_blot Western Blot Analysis (Apoptotic and Cell Cycle Proteins) apoptosis->western_blot cell_cycle->western_blot migration->end western_blot->end ros->end

References

Pinostrobin: A Comprehensive Technical Guide on its Ethnomedicinal Heritage and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinostrobin, a naturally occurring dietary flavonoid, has a rich history of use in traditional medicine across various cultures, particularly in Southeast Asia and in traditional Chinese medicine.[1][2][3] Extracted from a variety of botanical sources, including the rhizomes of Boesenbergia rotunda (fingerroot), Carya cathayensis leaves, and propolis, this bioactive compound has garnered significant scientific attention for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of this compound's traditional applications, its ethnopharmacological significance, and a detailed analysis of its molecular mechanisms of action. Quantitative data on its bioactivities are presented in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols for key assays and visually represents the intricate signaling pathways modulated by this compound through Graphviz diagrams, offering a valuable resource for researchers and professionals in drug discovery and development.

Traditional and Ethnopharmacological Applications

This compound has been traditionally utilized for a wide array of ailments, reflecting its versatile therapeutic potential. In traditional Thai and Indonesian medicine, plants rich in this compound, such as Boesenbergia rotunda (fingerroot), are used to alleviate digestive issues like flatulence and to treat inflammatory conditions.[1][3] It has also been employed as a natural aphrodisiac.[3] Traditional Chinese medicine recognizes this compound-containing herbs for their anti-inflammatory and anti-infective properties.[2][3][4] The applications of this compound in traditional medicine extend to the treatment of skin diseases, wounds, and itching.[5]

Quantitative Bioactivity Data

The pharmacological effects of this compound have been quantified in numerous studies. The following tables summarize the key inhibitory and cytotoxic concentrations (IC50) and minimum inhibitory concentrations (MIC) across various biological activities.

Table 1: Anti-inflammatory and Antioxidant Activities of this compound

ActivityTarget/AssayIC50 ValueReference
Anti-inflammatory5-Lipoxygenase (5-LOX)0.499 µM[1]
Anti-inflammatoryCyclooxygenase-2 (COX-2)285.67 µM[1][5]
AntioxidantDPPH Radical Scavenging557.97 µg/mL (B. rotunda extract)[1][5]
AntioxidantNitric Oxide (NO) Radical Scavenging2651.67 µg/mL (B. rotunda extract)[1][5]

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeIC50 ValueTime (hours)Reference
MCF-7Breast Cancer1503.17 µM24[3]
MCF-7Breast Cancer1502.39 µM48[3]
MCF-7Breast Cancer2866.35 µM72[3]
MDA-MB-231Breast Cancer1316.84 µM24[3]
MDA-MB-231Breast Cancer1035.88 µM48[3]
MDA-MB-231Breast Cancer1157.43 µM72[3]
T47DBreast Cancer2.93 mM-[6][7]
HeLa, KBvin, ABCB1/Flp-In-293Cervical Cancer, Multidrug Resistant>100 µM72[8][9]

Table 3: Antimicrobial and Antiviral Activities of this compound

ActivityOrganism/VirusMIC/EC50 ValueReference
AntibacterialStaphylococcus aureus10 µg/mL (B. rotunda extract)[1][5]
AntiviralHerpes Simplex Virus-1 (HSV-1)22.71 µg/mL (EC50)[4]
AntiviralPorcine Epidemic Diarrhea Virus (PEDV)2.71 ± 0.12 µM (EC50)[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactivities of this compound.

Extraction and Isolation of this compound from Boesenbergia rotunda

Objective: To extract and purify this compound from the dried rhizomes of Boesenbergia rotunda.

Methodology:

  • Maceration: Dried and powdered rhizomes of B. rotunda (500 g) are macerated with 2.5 L of petroleum benzene for 18 hours at room temperature.[1]

  • Solvent Evaporation and Re-maceration: The solvent from the first maceration is evaporated using a rotary evaporator and reused for a second maceration of the same plant material for another 18 hours.[1]

  • Concentration and Precipitation: The liquid extracts from both macerations are combined and concentrated to a volume of approximately 100 mL using a rotary evaporator. The concentrated extract is then stored at -20°C for 18 hours to allow for the precipitation of crude this compound.[1]

  • Recrystallization: The pale yellow precipitate is collected and recrystallized by dissolving it in 50 mL of warm methanol (60°C) with stirring for 15 minutes. The solution is then stored at -20°C for 18 hours to induce crystallization.[1]

  • Purification: The resulting crystals are filtered and washed with cold methanol (4°C) multiple times until colorless crystals are obtained. The purified this compound is then air-dried at room temperature.[1]

  • Purity Analysis: The purity of the isolated this compound can be confirmed using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2][4]

In Vitro Anti-inflammatory Activity: COX-2 and 5-LOX Inhibition Assays

Objective: To determine the inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.

Methodology (Adapted from Chew et al., 2018): [11]

  • COX-2 Inhibitory Assay:

    • A reaction mixture containing Tris-HCl buffer, glutathione, hemoglobin, and human recombinant COX-2 enzyme is prepared.

    • This compound at various concentrations is added to the reaction mixture and pre-incubated.

    • The reaction is initiated by the addition of arachidonic acid.

    • The formation of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

  • 5-LOX Inhibitory Assay:

    • A reaction mixture containing human recombinant 5-LOX enzyme and a specific substrate is prepared.

    • This compound at various concentrations is added to the mixture.

    • The enzyme activity is measured by monitoring the change in absorbance at a specific wavelength using a microplate reader.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Anticancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound (e.g., 6.25 to 1000 µM) for different time intervals (e.g., 24, 48, 72 hours).[3][9]

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Methodology:

  • Sample Preparation: A solution of this compound at various concentrations is prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: A freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is used.

  • Incubation: The this compound solution is mixed with the DPPH solution and incubated in the dark at room temperature for 30 minutes.[11]

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer.[11]

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Signaling Pathways and Molecular Mechanisms

This compound exerts its diverse pharmacological effects by modulating multiple key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Anti-inflammatory Mechanism via TLR4/NF-κB Pathway

This compound exhibits potent anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the innate immune response to bacterial lipopolysaccharide (LPS).[1][8][12] By binding to the MD2 component of the TLR4/MD2 complex, this compound prevents the binding of LPS, thereby inhibiting the downstream activation of nuclear factor-kappa B (NF-κB).[1][12] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β.[8]

Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds This compound This compound This compound->TLR4_MD2 Inhibits Binding IKK IKK TLR4_MD2->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_active NF-κB (p65/p50) (Active) NFkB_p65_p50->NFkB_active Translocates NFkB_IkB NF-κB-IκB (Inactive) DNA DNA NFkB_active->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) DNA->Pro_inflammatory_genes Induces

Caption: this compound's anti-inflammatory action via TLR4/NF-κB inhibition.

Anticancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest

This compound's anticancer activity involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[13][14][15][16] It can trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[8][13][16] this compound also influences the expression of cell cycle regulatory proteins, such as p21 and cyclin D1, causing cell cycle arrest, typically at the G1 phase.[13][14] Furthermore, it has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cancer cell proliferation and survival.[13]

Anticancer_Pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_pi3k PI3K/Akt/mTOR Inhibition This compound This compound ROS ↑ ROS This compound->ROS p21 ↑ p21 This compound->p21 CyclinD1 ↓ Cyclin D1 This compound->CyclinD1 PI3K PI3K This compound->PI3K Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis G1_arrest G1 Phase Arrest p21->G1_arrest CyclinD1->G1_arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation ↓ Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound's multi-faceted anticancer mechanisms.

Neuroprotective Mechanism via Nrf2/ARE Pathway

This compound demonstrates significant neuroprotective effects, partly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[2][17] Nrf2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. This compound promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), thereby protecting neuronal cells from oxidative stress-induced damage.[2][17] The activation of Nrf2 by this compound is also mediated in part by the PI3K/Akt and ERK signaling pathways.[2][17]

Neuroprotective_Pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt ERK ERK This compound->ERK Nrf2 Nrf2 PI3K_Akt->Nrf2 ERK->Nrf2 Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2_Keap1->Nrf2 Dissociation Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active Translocation ARE ARE Nrf2_active->ARE Binds Antioxidant_genes Antioxidant Gene Expression (HO-1, GCLC) ARE->Antioxidant_genes Induces Neuroprotection Neuroprotection Antioxidant_genes->Neuroprotection

Caption: Neuroprotection by this compound through Nrf2/ARE pathway activation.

Conclusion

This compound stands out as a promising natural compound with a strong foundation in traditional medicine and a growing body of scientific evidence supporting its diverse pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, neurodegeneration, and microbial infections underscores its potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering valuable data, detailed protocols, and mechanistic insights to guide future research and drug development efforts. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile for various clinical applications.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Quantitative Analysis of Pinostrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the quantitative analysis of pinostrobin, a bioactive flavonoid, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol is applicable for the determination of this compound in various samples, including extracts from medicinal plants and quality control of herbal products. This document outlines the required instrumentation, chromatographic conditions, and a step-by-step protocol for sample and standard preparation, and data analysis.

Introduction

This compound is a naturally occurring flavonoid found in a variety of plants, such as Boesenbergia rotunda and species of the genus Populus.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] Accurate and reliable quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. HPLC with UV detection is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility.

Chromatographic Conditions

The successful separation and quantification of this compound by HPLC-UV depend on the optimization of several key parameters. A summary of reported chromatographic conditions from various studies is presented in Table 1 for easy comparison.

ParameterMethod 1Method 2Method 3
Column C18 XTerra (5 µm, 150 mm × 7.8 mm i.d.)[1]Licrospher100 RP18[2][3]Not Specified
Mobile Phase Isocratic: Methanol/Water (80:20, v/v)[1]Gradient: Acetonitrile with 0.1% formic acid and aqueous 0.1% formic acid[2][3]Gradient: Mobile phase A: 0.1% formic acid in 20 mM ammonium formate; Mobile phase B: 50:50 (v/v) mixture of Acetonitrile and Methanol[4]
Flow Rate 1.0 mL/min[1]Not Specified1.0 mL/min[4]
Injection Volume 20 µL[1]Not SpecifiedNot Specified
Column Temperature Not SpecifiedNot SpecifiedNot Specified
UV Detection Wavelength 254 nm[1]Not Specified290 nm[4]
Linearity Range Not Specified0.5 - 2.0 mg/mL[2]0.313 - 20 µg/mL[4]
LOD Not SpecifiedNot Specified0.042 µg/mL[4]
LOQ Not SpecifiedNot Specified0.126 µg/mL[4]

Experimental Protocol

This protocol provides a generalized yet detailed procedure for the HPLC-UV analysis of this compound based on commonly employed methods.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Sample containing this compound (e.g., plant extract)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Ultrasonic bath

  • Vortex mixer

Preparation of Standard Solutions
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

Preparation of Sample Solutions
  • Extraction: For solid samples, such as plant material, an appropriate extraction method should be employed. A common method involves ultrasound-assisted extraction with a suitable solvent like methanol or ethanol.

  • Dilution: The crude extract may need to be diluted with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

  • Filtration: Prior to injection, filter the diluted sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC-UV Analysis
  • System Equilibration: Set up the HPLC system with the chosen chromatographic conditions (refer to Table 1). Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

  • Data Acquisition: Record the chromatograms and the peak areas at the specified UV wavelength (e.g., 254 nm or 290 nm).

Data Analysis
  • Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the this compound working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

  • Calculations: Calculate the final concentration of this compound in the original sample, taking into account any dilution factors.

Experimental Workflow Diagram

Pinostrobin_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard This compound Reference Standard Stock Stock Solution (1 mg/mL in Methanol) Standard->Stock Dissolve Sample Sample containing This compound Extract Sample Extraction Sample->Extract Working Working Standard Solutions Stock->Working Serial Dilution Filter_Std Filter Standards Working->Filter_Std Dilute Sample Dilution Extract->Dilute Filter_Sample Filter Samples Dilute->Filter_Sample Inject Inject Samples and Standards Filter_Std->Inject Filter_Sample->Inject HPLC HPLC System (Column, Pump, Detector) Data Data Acquisition (Chromatograms) Inject->Data Cal_Curve Calibration Curve Construction Data->Cal_Curve Quant Quantification of This compound in Samples Data->Quant Cal_Curve->Quant Result Final Concentration Calculation Quant->Result

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

The HPLC-UV method described in this application note is a robust and reliable technique for the quantitative analysis of this compound. By following the detailed protocol and utilizing the appropriate chromatographic conditions, researchers, scientists, and drug development professionals can accurately determine the concentration of this important bioactive flavonoid in various matrices. The provided information serves as a valuable resource for quality control, pharmacokinetic studies, and natural product research.

References

Application Notes and Protocols for the Quantification of Pinostrobin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin, a dietary flavonoid found in a variety of plants such as Boesenbergia rotunda (Fingerroot), Pinus strobus (Eastern White Pine), and Dysphania graveolens, has garnered significant interest for its diverse pharmacological activities.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. These application notes provide detailed protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

I. Extraction of this compound from Plant Material

A critical first step in the quantification of this compound is its efficient extraction from the plant matrix. The choice of solvent and extraction method can significantly impact the yield.

Protocol 1: Maceration using Organic Solvents

This protocol is a simple and widely used method for extracting this compound.

Materials:

  • Dried and powdered plant material (e.g., rhizomes of Boesenbergia rotunda)

  • Petroleum benzene or 70-95% ethanol[3][4]

  • Methanol (for recrystallization)[3]

  • Rotary evaporator

  • Filtration apparatus

  • Freezer (-20°C)

Procedure:

  • Weigh 500 g of dried, pulverized plant material.[3]

  • Macerate the powder in 2.5 L of petroleum benzene or 70-95% ethanol for 18 hours at room temperature.[3][4]

  • Filter the extract. The solvent can be evaporated and reused for a second maceration of the plant material to increase yield.[3]

  • Combine the filtrates and concentrate using a rotary evaporator until the volume is reduced to approximately 100 mL.[3]

  • Store the concentrated extract at -20°C for 18 hours to allow for the precipitation of this compound.[3]

  • Collect the pale yellow precipitates by filtration.[3]

  • For further purification, recrystallize the precipitate by dissolving it in warm methanol (60°C), followed by storage at -20°C for 18 hours to obtain colorless crystals of this compound.[3]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid and efficient extraction method.

Materials:

  • Dried and powdered plant material

  • n-hexane[5]

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Add 1 g of the dry plant powder to a test tube.

  • Add n-hexane at a solid-to-liquid ratio of 1:30 (g/mL).[5]

  • Place the tube in an ultrasonic bath for 10 minutes.[5]

  • Centrifuge the mixture to separate the supernatant containing the extracted this compound.

  • Collect the supernatant for analysis. This method has been shown to yield high extraction efficiency for this compound.[5]

II. Quantification of this compound

The following are validated analytical methods for the accurate quantification of this compound in the obtained extracts.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of phytochemicals.

Workflow for HPLC Analysis of this compound

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis start Plant Extract filter Filter (0.22 µm PTFE) start->filter hplc_system RP-HPLC System filter->hplc_system Inject 5 µL column C18 Column hplc_system->column Separation detector UV/PDA Detector column->detector Detection chromatogram Obtain Chromatogram detector->chromatogram quantify Quantify this compound chromatogram->quantify

Caption: HPLC workflow for this compound quantification.

Protocol 3: RP-HPLC Method

Instrumentation and Conditions:

  • System: Agilent 1260 or similar RP-HPLC system.[6]

  • Column: Zorbax C18 extended column (4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: Methanol/water (80:20, v/v).[3][7]

  • Flow Rate: 1 mL/min.[3][7]

  • Column Temperature: 25°C.[6]

  • Detection: UV detector at 254 nm or 287 nm.[3][7][8]

  • Injection Volume: 5 µL.[6]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (1000 µg/mL) in methanol. Prepare a series of dilutions (e.g., 0.31 to 100 µg/mL) to construct a calibration curve.[6][8]

  • Sample Preparation: Dissolve the plant extract in methanol and filter through a 0.22 µm PTFE syringe filter before injection.[6]

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.

B. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is suitable for quality control.

Protocol 4: HPTLC-Densitometry Method

Instrumentation and Conditions:

  • Stationary Phase: Silica gel 60 F254 HPTLC plates.[6]

  • Mobile Phase: Toluene: acetone: methanol: formic acid (90:5:2:1, v/v/v/v).[6]

  • Application: Apply standards and samples as bands using an automated applicator.

  • Development: Develop the plate in a pre-saturated twin-trough chamber.

  • Detection: Densitometric scanning at 366 nm after derivatization with appropriate reagents if necessary.[6]

Procedure:

  • Standard and Sample Application: Apply known concentrations of this compound standard and the plant extract solution onto the HPTLC plate.

  • Chromatographic Development: Place the plate in the developing chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Densitometric Analysis: After development, dry the plate and scan it with a densitometer at the specified wavelength.

  • Quantification: Correlate the peak area of the this compound spot in the sample to the calibration curve generated from the standards to determine its concentration.

C. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it ideal for the analysis of complex matrices and for pharmacokinetic studies.[9]

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lc UPLC System cluster_ms Mass Spectrometer start Plant Extract/Biofluid extract Protein Precipitation/ Liquid-Liquid Extraction start->extract uplc UPLC System extract->uplc Inject column C18 Column uplc->column ms LTQ Orbitrap MS/MS column->ms detect MRM Detection ms->detect

Caption: LC-MS/MS workflow for sensitive this compound detection.

Protocol 5: UPLC-LTQ Orbitrap-MS/MS Method

This method is particularly useful for analyzing this compound in biological samples like plasma for pharmacokinetic studies.[1]

Instrumentation and Conditions:

  • System: Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a Linear Trap Quadrupole (LTQ) Orbitrap Mass Spectrometer.[1]

  • Column: HiQ Sil C18 column or equivalent.[9]

  • Mobile Phase: A gradient of methanol and water, often with 0.1% formic acid.[9]

  • Flow Rate: Typically around 1 mL/min.[9]

  • Ionization: Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[9]

Procedure:

  • Sample Pretreatment: For plasma samples, perform protein precipitation by adding a mixture of methanol and acetonitrile (e.g., 5:95, v/v) to the plasma, vortexing, and centrifuging.[1]

  • Analysis: Inject the supernatant into the UPLC-MS/MS system.

  • Quantification: Monitor specific precursor-to-product ion transitions for this compound to ensure accurate quantification, even at low concentrations. The limit of quantification can be as low as 10 ng/mL.[9]

III. Quantitative Data Summary

The this compound content can vary significantly depending on the plant source, geographical location, and extraction method.

Plant SpeciesPlant PartAnalytical MethodThis compound Content (% w/w or mg/g)Reference
Boesenbergia rotunda (Fingerroot)RhizomeTLC-Densitometry0.5 - 1.7% w/w[6]
Boesenbergia rotunda (Fingerroot)RhizomeHPLC0.2 - 1.5% w/w[6]
Boesenbergia rotunda (Fingerroot)RhizomeHPLC1.4 - 4.3% w/w (14.41 – 43.27 mg/g)[6]
Boesenbergia rotundaRhizomeNon-chromatographic isolation1.12% yield[2]
Boesenbergia rotundaRhizomeUltrasound-Assisted Extraction (n-hexane)35.68 ± 1.11 mg/g[5]
Dysphania graveolensAerial PartsHPLCLinear range of 0.5-2.0 mg/mL for quantification[10]

IV. Method Validation

For reliable and reproducible results, it is essential to validate the analytical method according to international guidelines (e.g., ICH, USP).[11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies should yield results typically between 98-102%.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Conclusion

The protocols and data presented provide a comprehensive guide for the quantification of this compound in plant extracts. The choice of the analytical method will depend on the specific research question, the nature of the sample matrix, and the required sensitivity and throughput. Proper method validation is paramount to ensure the generation of high-quality, reliable data for research, development, and quality control purposes.

References

Application Notes and Protocols: Synthesis of Pinostrobin Derivatives for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pinostrobin derivatives with enhanced biological activities. This compound, a naturally occurring flavanone, exhibits a range of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2] However, its therapeutic potential can be limited by factors such as low bioavailability.[3] Chemical modification of the this compound scaffold offers a promising strategy to overcome these limitations and develop novel therapeutic agents with improved efficacy.

Rationale for Derivatization

The chemical structure of this compound presents several sites amenable to modification, primarily the hydroxyl group at C5 and the aromatic rings. Derivatization strategies aim to modulate the physicochemical properties of the parent compound, such as lipophilicity, to enhance its interaction with biological targets and improve its pharmacokinetic profile.[4]

Overview of Synthetic Strategies

Several synthetic approaches have been successfully employed to generate this compound derivatives with enhanced biological activities. These include:

  • Alkylation and Acylation: Modification of the 5-hydroxyl group through alkylation (e.g., ethylation, allylation, prenylation) or acylation (e.g., benzoylation) can significantly impact the compound's activity.[4][5][6]

  • Halogenation: The introduction of halogen atoms onto the this compound scaffold has been shown to enhance antiviral activity.[7]

  • Introduction of Functional Groups: The addition of aminomethyl or triphenylphosphonium moieties has been explored to improve anticancer potency.[3][8]

Data Presentation: Enhanced Biological Activities of this compound Derivatives

The following tables summarize the quantitative data for various this compound derivatives, demonstrating their enhanced biological activities compared to the parent compound.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7>100[3]
Alkyl triphenylphosphonium derivatives (1-3, 5-8) MCF-7Potent (specific values in source)[3]
This compound PropionateT47DLower than this compound[9]
This compound ButyrateT47DLower than this compound[9]
6-(dicyclohexylaminomethyl)this compound HER2 (in silico)High affinity[8]
6-(diphenylaminomethyl)this compound HER2 (in silico)High affinity[8]
5-O-2-phenylacetylthis compound ErbB4 (in silico)Ki = 26.06 nM[10][11]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundTargetIC50 (µM)Reference
This compound5-LOX0.499[12]
This compoundCOX-2285.67[12]
5-O-4-Chlorobenzoylthis compound COX-2 (in silico)Stronger than this compound[4][13]
4-Nitro-5-O-benzoylthis compound COX-2 (in silico)Ki = 35.40 nM[14]

Table 3: Antibacterial and Antiviral Activity of this compound Derivatives

CompoundTarget OrganismMIC (µg/mL) or EC50 (µM)Reference
Prenylated this compound Derivatives B. subtilis, S. aureus, E. coli, P. aeruginosa25-50[5][6]
6,8-dibromopinocembrin Dengue virus serotype 2EC50 = 2.0640[7]
Dibromothis compound Dengue virus serotype 2EC50 = 5.8567[7]

Experimental Protocols

Protocol 1: General Synthesis of 5-O-Acylthis compound Derivatives

This protocol is a generalized procedure based on the synthesis of 5-O-4-chlorobenzoylthis compound.[4][13]

Materials:

  • This compound

  • Appropriate acyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Tetrahydrofuran (THF), anhydrous

  • Pyridine

  • Microwave reactor

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a suitable reaction vessel.

  • Add pyridine (catalytic amount) to the solution.

  • In a separate vessel, dissolve the acyl chloride (1.1-1.5 equivalents) in anhydrous THF.

  • Slowly add the acyl chloride solution to the this compound solution.

  • Place the reaction vessel in a microwave reactor and irradiate at a suitable temperature and time to drive the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., n-hexane:ethyl acetate).

  • Collect the fractions containing the desired product and evaporate the solvent.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, FTIR, and LC-HRMS).

Protocol 2: General Synthesis of Prenylated this compound Derivatives

This protocol is based on the prenylation of this compound to enhance antibacterial activity.[5][15]

Materials:

  • This compound

  • Prenyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Standard reflux apparatus

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous K₂CO₃ (4 equivalents) and prenyl bromide (2 equivalents).

  • Reflux the mixture at 65°C for a specified duration, monitoring the reaction by TLC.[5]

  • After the reaction is complete, filter the mixture to remove K₂CO₃ and evaporate the solvent.

  • Purify the resulting residue using radial or column chromatography with a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate).[5][15]

  • Isolate and characterize the different prenylated derivatives (e.g., mono-, di-, and triprenylated products).

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, T47D)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and its derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives and the parent compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound and its Derivatives

This compound and its derivatives exert their biological effects by modulating various intracellular signaling pathways.

Pinostrobin_Signaling cluster_neuroprotection Neuroprotection cluster_adipogenesis Adipogenesis Inhibition cluster_melanogenesis Melanogenesis Stimulation Pinostrobin_N This compound PI3K_AKT PI3K/Akt Pinostrobin_N->PI3K_AKT activates ERK ERK Pinostrobin_N->ERK activates Nrf2 Nrf2 PI3K_AKT->Nrf2 activates ERK->Nrf2 activates ARE ARE Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant_Enzymes upregulates Neuroprotective_Effects Neuroprotective Effects Antioxidant_Enzymes->Neuroprotective_Effects leads to Pinostrobin_A This compound Akt_A Akt Pinostrobin_A->Akt_A inhibits JNK JNK Pinostrobin_A->JNK inhibits p38 p38 Pinostrobin_A->p38 inhibits GSK3b GSK3β Akt_A->GSK3b phosphorylates Adipogenesis_Inhibition Adipogenesis Inhibition GSK3b->Adipogenesis_Inhibition JNK->Adipogenesis_Inhibition p38->Adipogenesis_Inhibition Pinostrobin_M This compound PKA PKA Pinostrobin_M->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates Tyrosinase Tyrosinase MITF->Tyrosinase upregulates Melanin Melanin Production Tyrosinase->Melanin Workflow start This compound (Starting Material) synthesis Chemical Synthesis (e.g., Acylation, Alkylation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, FTIR) purification->characterization bioassay Biological Evaluation (e.g., MTT Assay, Enzyme Inhibition) characterization->bioassay data_analysis Data Analysis (IC50/EC50 Determination) bioassay->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Pinostrobin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinostrobin, a natural flavonoid found in various plants, has demonstrated significant potential as an anticancer agent.[1] Its multifaceted mechanism of action targets key pathways involved in cancer progression, including cell proliferation, apoptosis, cell cycle regulation, and metastasis.[1][2] This document provides detailed protocols for essential cell-based assays to investigate the anticancer effects of this compound and offers insights into its mechanism of action, particularly its impact on the PI3K/Akt/mTOR signaling pathway.

Data Presentation: Anticancer Activity of this compound

The cytotoxic effect of this compound has been evaluated across various cancer cell lines, with its efficacy often presented as the half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer241316.84[3]
481035.88[3]
721157.43[3]
T47DBreast CancerNot Specified2930[4][5][6]
HeLa S3Cervical Adenocarcinoma72>100[7][8]
KBvinMultidrug-Resistant Oral Carcinoma72>100[7][8]

Note: Higher IC50 values indicate lower cytotoxic activity.

Key Signaling Pathway: PI3K/Akt/mTOR

This compound has been shown to exert its anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt)/mechanistic Target of Rapamycin (mTOR) pathway.[2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism and is often dysregulated in various cancers.[9][10][11][12][13] this compound's inhibition of this pathway can lead to decreased cell proliferation and enhanced autophagy.[2]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Here are detailed protocols for key cell-based assays to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[14]

Principle: Living cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[15]

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat with various concentrations of this compound seed_cells->treat_cells incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt Add MTT solution to each well incubate_24_72h->add_mtt incubate_2_4h Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_2_4h solubilize Add solubilization solution (e.g., DMSO) incubate_2_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 value read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][5][6] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between healthy, apoptotic, and necrotic cells following treatment with this compound.[16][17]

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[18]

Apoptosis_Assay_Workflow start Start seed_and_treat Seed and treat cells with this compound start->seed_and_treat harvest_cells Harvest cells (including supernatant) seed_and_treat->harvest_cells wash_cells Wash cells with PBS and then 1X Binding Buffer harvest_cells->wash_cells resuspend Resuspend cells in 1X Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark at room temperature stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 6-well plates) and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.[16]

  • Washing: Wash the cells twice with cold PBS.[16]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry.[19]

    • Healthy cells: Annexin V-negative and PI-negative.[16]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[16]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20] this compound has been shown to induce cell cycle arrest.[1]

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[20] By staining cells with PI and analyzing them using flow cytometry, the DNA content of each cell can be measured.[21][22] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[23]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently.[23]

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours.[23]

  • Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[24]

  • Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells, a key process in metastasis.[25]

Principle: A "scratch" or cell-free area is created in a confluent monolayer of cells.[26] The ability of the cells to migrate and close this gap over time is monitored and quantified.

Wound_Healing_Assay_Workflow start Start seed_cells Seed cells to form a confluent monolayer start->seed_cells create_scratch Create a 'scratch' or 'wound' with a pipette tip seed_cells->create_scratch wash_cells Wash with PBS to remove detached cells create_scratch->wash_cells add_media Add fresh medium with or without this compound wash_cells->add_media image_t0 Capture initial image (T=0) add_media->image_t0 incubate Incubate and capture images at regular intervals image_t0->incubate analyze Measure the wound area and calculate closure rate incubate->analyze end End analyze->end

Caption: Workflow for the wound healing (scratch) assay.

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to grow to a confluent monolayer.[26]

  • Creating the Wound: Use a sterile pipette tip to create a straight scratch across the center of the monolayer.[26]

  • Washing: Gently wash the wells with PBS to remove any detached cells.[27]

  • Treatment: Add fresh culture medium containing the desired concentration of this compound. To minimize the effects of cell proliferation, serum-free or low-serum medium can be used.[25]

  • Imaging: Capture images of the scratch at the beginning of the experiment (T=0) and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.[26]

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure to determine the effect of this compound on cell migration.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating the anticancer properties of this compound. By employing these standardized cell-based assays, scientists can effectively evaluate its cytotoxic, pro-apoptotic, cell cycle-modulating, and anti-migratory effects, and further elucidate its mechanism of action, contributing to the development of novel cancer therapeutics.

References

In Vivo Models for Studying the Therapeutic Potential of Pinostrobin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing in vivo models to study the diverse pharmacological effects of pinostrobin, a natural flavonoid with promising therapeutic properties. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanisms of action of this compound in various disease contexts.

Overview of In Vivo Models

This compound has been investigated in a range of animal models, primarily rodents and zebrafish, to explore its neuroprotective, anti-inflammatory, anticancer, and metabolic effects. The selection of an appropriate in vivo model is critical and depends on the specific research question and therapeutic area of interest.

Pharmacokinetic Profile of this compound

Understanding the pharmacokinetic properties of this compound is fundamental for designing effective in vivo studies. Studies in Sprague-Dawley rats have provided key insights into its absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueAnimal ModelAdministration RouteReference
Half-life (t½) ~7 hours (both enantiomers)Sprague-Dawley RatsNot Specified[1]
4.047 ± 1.843 hoursRatsOral (48.51 mg/kg)[2]
0.2-6 hours (serum)Sprague-Dawley RatsIntravenous & Oral[3]
3-26 hours (urine)Sprague-Dawley RatsIntravenous & Oral[3]
Maximum Concentration (Cmax) 53.034 ± 15.407 ng/mLRatsOral (48.51 mg/kg)[2]
Time to Maximum Concentration (Tmax) 0.133 hoursRatsOral (48.51 mg/kg)[2]
Volume of Distribution (Vd) S-pinostrobin: 8.2 L/kgSprague-Dawley RatsNot Specified[1]
R-pinostrobin: 8.9 L/kgSprague-Dawley RatsNot Specified[1]
Total Clearance (CLtotal) S-pinostrobin: 0.959 L/h/kgSprague-Dawley RatsNot Specified[1]
R-pinostrobin: 1.055 L/h/kgSprague-Dawley RatsNot Specified[1]
Area Under the Curve (AUCinf) S-pinostrobin: 23.16 µg h/mLSprague-Dawley RatsNot Specified[1]
R-pinostrobin: 21.296 µg h/mLSprague-Dawley RatsNot Specified[1]

This compound exhibits extensive tissue distribution and undergoes rapid and significant phase II metabolism.[3][4] It is primarily excreted through non-renal routes.[3] The compound is mostly distributed in the gastrointestinal tract, suggesting its potential for treating peptic ulcers.[2][4]

Neuroprotective Effects of this compound

This compound has demonstrated significant neuroprotective effects in models of Parkinson's disease and chronic stress-induced cognitive impairment.

Parkinson's Disease Models

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced models in both zebrafish and rats are commonly used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[5][6][7]

Table 2: In Vivo Studies of this compound in Parkinson's Disease Models

Animal ModelInducing AgentThis compound DosageKey FindingsReference
ZebrafishMPTPNot SpecifiedAttenuated loss of dopaminergic neurons and improved behavior.[5][7]
RatsMPTP40 mg/kg for 7 days (before and after MPTP)Reduced free radicals (decreased MDA), increased antioxidant enzymes (SOD, GSH), increased GDNF, protected CA1 and CA3 hippocampal neurons and dopaminergic neurons in the substantia nigra, and improved motor function.[6][8][9][10]

This protocol outlines the key steps for inducing a Parkinson's-like phenotype in rats using MPTP and for evaluating the neuroprotective effects of this compound.

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • MPTP Induction: Administer MPTP to induce dopaminergic neurodegeneration. Note: The specific dosage and administration schedule for MPTP can vary and should be optimized based on literature and institutional guidelines.

  • This compound Treatment:

    • Dosage: 40 mg/kg body weight.[6][8]

    • Administration: Oral gavage.

    • Schedule: Administer daily for seven consecutive days before and after MPTP induction.[6][8]

  • Behavioral Assessment: Conduct motor function tests (e.g., rotarod, open field test) to assess behavioral deficits and any improvements with this compound treatment.

  • Biochemical Analysis:

    • Sacrifice animals at the end of the experiment and collect brain tissue (substantia nigra and striatum).

    • Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.[6][8]

    • Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).[6][8]

  • Histological and Immunohistochemical Analysis:

    • Perform histological staining (e.g., Nissl staining) to assess neuronal survival in the substantia nigra and hippocampus (CA1 and CA3 regions).[6][9]

    • Conduct immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neurons.

    • Assess the expression of glial cell line-derived neurotrophic factor (GDNF).[6][8]

G cluster_workflow Experimental Workflow: Parkinson's Disease Model Animal_Model Rat Model (e.g., Wistar) MPTP_Induction MPTP Induction (Dopaminergic Neurodegeneration) Animal_Model->MPTP_Induction Pinostrobin_Treatment This compound Treatment (e.g., 40 mg/kg, oral) MPTP_Induction->Pinostrobin_Treatment Behavioral_Tests Behavioral Assessment (Motor Function) Pinostrobin_Treatment->Behavioral_Tests Tissue_Collection Brain Tissue Collection (Substantia Nigra, Striatum) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (MDA, SOD, GSH) Tissue_Collection->Biochemical_Analysis Histology Histological & IHC Analysis (Neuron Count, TH, GDNF) Tissue_Collection->Histology

Caption: Workflow for studying this compound in a rat model of Parkinson's disease.

This compound is believed to exert its neuroprotective effects by activating the Nrf2/ARE signaling pathway, which is involved in the antioxidant response.[5][7] This activation is partially mediated by the PI3K/AKT and ERK signaling pathways.[5][7]

G cluster_pathway Proposed Neuroprotective Signaling Pathway of this compound This compound This compound PI3K_AKT PI3K/AKT This compound->PI3K_AKT ERK ERK This compound->ERK Nrf2 Nrf2 (Nuclear Translocation) PI3K_AKT->Nrf2 ERK->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Enzymes Increased Antioxidant Enzymes (HO-1, GCLC, SOD, CAT) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection (Reduced Oxidative Stress, Anti-apoptosis) Antioxidant_Enzymes->Neuroprotection

Caption: this compound's neuroprotective signaling pathway.

Chronic Stress-Induced Cognitive Impairment

This compound has also been shown to alleviate cognitive deficits induced by chronic restraint stress (CRS) in rats.

Table 3: In Vivo Study of this compound in a Chronic Stress Model

Animal ModelInducing AgentThis compound DosageKey FindingsReference
Male Wistar RatsChronic Restraint Stress (6 h/day for 21 days)20 and 40 mg/kg, p.o.Ameliorated cognitive impairment, exerted antioxidant effects, reduced neuronal cell damage, and enhanced the expression of astrocytic GFAP and EAAT2 in the hippocampus.[11]
  • Animal Model: Male Wistar rats.

  • Chronic Restraint Stress (CRS) Induction: Subject rats to restraint stress for 6 hours per day for 21 consecutive days.

  • This compound Treatment:

    • Dosage: 20 and 40 mg/kg body weight.[11]

    • Administration: Oral gavage, administered once daily prior to CRS exposure.[11]

  • Cognitive Behavioral Tests: Perform tests such as the Morris water maze or novel object recognition test to assess learning and memory.

  • Biochemical and Histological Analysis:

    • At the end of the study, collect hippocampal tissue.

    • Measure markers of oxidative stress (e.g., malondialdehyde).

    • Assess neuronal density and the immunoreactivities of glial fibrillary acidic protein (GFAP) and excitatory amino acid transporter 2 (EAAT2).[11]

Anti-inflammatory and Analgesic Effects

This compound exhibits anti-inflammatory properties in various in vivo models.

Table 4: In Vivo Studies of this compound's Anti-inflammatory Effects

Animal ModelInducing AgentThis compound Formulation/DosageKey FindingsReference
Mice12-O-tetradecanoylforbol-13-acetate (TPA)Topical application of this compound included in β-cyclodextrin (βCD) and hydroxypropyl-β-cyclodextrin (HPβCD)Inhibited TPA-induced dermal edema. The inclusion complexes enhanced the anti-inflammatory effect.[12]
Zebrafish LarvaeLipopolysaccharide (LPS)Not SpecifiedDiminished the recruitment of macrophages and neutrophils, and reduced proinflammatory gene expression. Attenuated LPS-induced decrease in heart rate, mortality, and abnormalities.[13]
  • Animal Model: Mice (e.g., Swiss or BALB/c).

  • Induction of Inflammation: Apply a solution of TPA in a suitable solvent (e.g., acetone) to the inner surface of the mouse ear.

  • This compound Treatment:

    • Formulation: Prepare a topical formulation of this compound, potentially using cyclodextrins to enhance solubility and dermal penetration.[12]

    • Application: Apply the this compound formulation to the TPA-treated ear.

  • Assessment of Inflammation:

    • Measure ear thickness using a digital caliper at various time points after TPA application.

    • Alternatively, use a punch biopsy to determine the weight difference between the treated and untreated ears.

  • Mechanism of Action Studies: Investigate the inhibition of inflammatory mediators like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[14]

Anticancer Effects

This compound has shown potential as an anticancer agent in in vivo models of fibrosarcoma.

Table 5: In Vivo Study of this compound's Anticancer Effects

Animal ModelInducing AgentThis compound DosageKey FindingsReference
MiceBenzo(a)pyrene0.4 mg/bw/dayInhibited the growth of solid tumors of benzo(a)pyrene-induced fibrosarcoma.[15]
  • Animal Model: Mice.

  • Tumor Induction: Induce fibrosarcoma by subcutaneous injection of benzo(a)pyrene.

  • This compound Treatment:

    • Dosage: 0.4 mg/body weight/day.[15]

    • Administration: The route of administration should be determined based on the study design (e.g., oral, intraperitoneal).

  • Tumor Growth Assessment:

    • Measure tumor volume regularly using calipers.

    • At the end of the study, excise and weigh the tumors.

  • Histological Analysis: Perform histological examination of the tumor tissue to assess changes in tumor morphology and cell proliferation.[15]

Peripheral Nerve Regeneration

This compound has been shown to promote functional recovery after sciatic nerve injury in rats.

Table 6: In Vivo Study of this compound in a Sciatic Nerve Injury Model

Animal ModelInjury ModelThis compound DosageKey FindingsReference
Male Wistar RatsSciatic Nerve Crush20 and 40 mg/kgReduced oxidative stress (increased GSH, decreased MDA), increased axon diameters, greater number of dorsal root ganglion (DRG) neurons, and faster functional recovery.[16][17]
  • Animal Model: Male Wistar rats.[17]

  • Surgical Procedure:

    • Anesthetize the rat.

    • Expose the sciatic nerve and perform a crush injury using standardized forceps.

  • This compound Treatment:

    • Dosage: 20 and 40 mg/kg body weight.[17]

    • Administration: Oral gavage.

  • Functional Recovery Assessment:

    • Perform walking track analysis or sciatic functional index (SFI) measurements at regular intervals to assess motor function recovery.

  • Histological and Biochemical Analysis:

    • At the end of the study, collect the sciatic nerve and dorsal root ganglia (DRG).

    • Measure axon diameter and myelination.

    • Quantify the number of surviving DRG neurons.[16]

    • Assess markers of oxidative stress (GSH, MDA) in nerve tissue.[16][17]

    • Evaluate the expression of phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2).[16]

G cluster_workflow_sciatic Experimental Workflow: Sciatic Nerve Injury Model Animal_Model Rat Model (Male Wistar) Nerve_Crush Sciatic Nerve Crush Injury Animal_Model->Nerve_Crush Pinostrobin_Treatment This compound Treatment (20 & 40 mg/kg, oral) Nerve_Crush->Pinostrobin_Treatment Functional_Assessment Functional Recovery Assessment (e.g., Sciatic Functional Index) Pinostrobin_Treatment->Functional_Assessment Tissue_Collection Tissue Collection (Sciatic Nerve, DRG) Functional_Assessment->Tissue_Collection Histology Histological Analysis (Axon Diameter, Neuron Count) Tissue_Collection->Histology Biochemical_Analysis Biochemical Analysis (GSH, MDA, p-ERK1/2) Tissue_Collection->Biochemical_Analysis

Caption: Workflow for studying this compound in a rat model of sciatic nerve injury.

Concluding Remarks

The in vivo models and protocols described in this document provide a solid foundation for the preclinical investigation of this compound. Researchers should carefully consider the specific aims of their study to select the most appropriate model and tailor the experimental design accordingly. Adherence to ethical guidelines for animal research is paramount. The data presented in the tables offer a comparative overview of effective dosages and observed outcomes, which can aid in the planning of future studies aimed at further elucidating the therapeutic potential of this promising natural compound.

References

Protocol for Pinostrobin Extraction from Alpinia mutica Rhizomes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Alpinia mutica, a member of the Zingiberaceae family, is a rhizomatous herb traditionally used in folk medicine. Phytochemical investigations have revealed the presence of several bioactive compounds within its rhizomes, including the flavonoid pinostrobin.[1][2][3] this compound has garnered significant interest from the scientific community due to its potential pharmacological activities. This document provides a detailed protocol for the extraction of this compound from the rhizomes of Alpinia mutica, intended for researchers, scientists, and professionals in drug development.

Principle

The extraction of this compound from Alpinia mutica rhizomes is primarily achieved through solvent extraction. This method relies on the differential solubility of this compound in various organic solvents to separate it from other plant constituents. Subsequent purification steps, such as fractionation and chromatography, can be employed to isolate this compound with high purity. The selection of the extraction solvent and method significantly impacts the yield and purity of the final product.

Experimental Protocols

This section outlines two common methods for the extraction of this compound and other bioactive compounds from Alpinia mutica rhizomes: Maceration with Solvent Partitioning and Subcritical Water Extraction.

Method 1: Maceration with Solvent Partitioning

This method involves an initial extraction with a polar solvent followed by liquid-liquid partitioning to separate compounds based on their polarity.

Materials and Reagents:

  • Dried and powdered rhizomes of Alpinia mutica

  • 80% Methanol (MeOH)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Rotary evaporator

  • Filter paper

  • Separatory funnel

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Extraction:

    • Macerate the ground and dried rhizomes (500.00 g) of A. mutica with 80% methanol (3 x 1.5 L) at room temperature.[4]

    • Filter the extract to separate the plant debris from the liquid extract.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[4]

  • Fractionation:

    • Suspend the crude methanol extract in distilled water.

    • Perform liquid-liquid partitioning by sequentially extracting with hexane and then ethyl acetate.

    • First, partition the aqueous suspension with hexane to remove non-polar compounds. Collect the hexane fraction.

    • Subsequently, partition the remaining aqueous layer with ethyl acetate to extract compounds of intermediate polarity, including this compound.[4] Collect the ethyl acetate fraction.

    • The final aqueous layer will contain the most polar compounds.

    • Concentrate each fraction (hexane, ethyl acetate, and water) using a rotary evaporator to obtain the respective dried extracts.[4] this compound is expected to be enriched in the ethyl acetate fraction.

Method 2: Subcritical Water Extraction

This environmentally friendly method utilizes water at elevated temperature and pressure as the extraction solvent.

Materials and Reagents:

  • Rhizomes of Alpinia mutica

  • Water (HPLC grade)

  • Acetonitrile, Methanol, or Ethanol (as modifiers, optional)

  • Subcritical water extraction system

Procedure:

  • Sample Preparation: Place the rhizomes of Alpinia mutica into the extraction vessel of the subcritical water extraction system.[5]

  • Extraction Parameters:

    • Set the extraction temperature to 160°C.[5]

    • Set the pressure to 7 MPa.[5]

    • Use water as the primary extraction solvent. Optionally, water modified with 6-10% acetonitrile, methanol, or ethanol can be used to enhance selectivity.[5]

    • Set the elution volume to 1.8 ml/min.[5]

    • The total extraction time is 29 minutes.[5]

  • Collection: The extract is passed from the extraction vessel through a purification unit (if available) and collected for further analysis.

Data Presentation

The following table summarizes quantitative data from studies on Alpinia mutica and related species to provide an indication of expected yields and optimal conditions.

Plant MaterialExtraction MethodSolventKey ParametersCompound/FractionYield/ResultReference
Alpinia mutica RhizomesMaceration & Partitioning80% MeOH, Hexane, EtOAcRoom Temperature ExtractionMethanol Extract20.60%[4]
Hexane Fraction6.10% of MeOH extract[4]
Ethyl Acetate Fraction6.75% of MeOH extract[4]
Water Fraction59.30% of MeOH extract[4]
Alpinia mutica RhizomesSubcritical Water ExtractionWater (optional 10% Methanol modifier)160°C, 7 MPa, 29 minKawain96% recovery (with modifier)[5]
Alpinia officinarumReflux Extraction40% Ethanol70°C, 3 hours, 1:20 solid-liquid ratioTotal Flavonoids1.40% (14 mg/g)[6]
Boesenbergia pandurataReflux ExtractionEthanol-This compound in extract22.05%[7]
This compound in dried rhizomes2.89%[7]

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow start Start: Alpinia mutica Rhizomes prep Sample Preparation (Drying and Grinding) start->prep end_node End: Purified this compound extraction Solvent Extraction (e.g., 80% Methanol Maceration) prep->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 solid_waste solid_waste filtration->solid_waste Solid Residue fractionation Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) concentration1->fractionation concentration2 Fraction Concentration (EtOAc Fraction) fractionation->concentration2 Ethyl Acetate Fraction (Enriched with this compound) hexane_fraction hexane_fraction fractionation->hexane_fraction Hexane Fraction aqueous_fraction aqueous_fraction fractionation->aqueous_fraction Aqueous Fraction purification Further Purification (e.g., Chromatography) concentration2->purification purification->end_node

Caption: Workflow for the extraction and isolation of this compound from Alpinia mutica rhizomes.

References

Application Notes and Protocols for Pinostrobin in Functional Foods Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pinostrobin (5-hydroxy-7-methoxyflavanone) is a dietary bioflavonoid found in a variety of plants, including fingerroot (Boesenbergia rotunda), pine trees (Pinus strobus), and Cajanus cajan (pigeon pea).[1][2][3] Emerging research has highlighted its diverse pharmacological activities, making it a compound of significant interest for the development of functional foods and nutraceuticals. Its potential applications stem from its potent antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic-regulating properties.[2][4][5] This document provides detailed application notes, experimental protocols, and data summaries for researchers investigating the utility of this compound in functional food development.

Neuroprotective Applications

This compound has demonstrated significant potential in protecting against neurodegenerative processes, suggesting its use in functional foods aimed at cognitive health and neuroprotection. Studies show it can mitigate neuronal damage in models of Parkinson's and Alzheimer's disease.[6][7]

Mechanism of Action

This compound's neuroprotective effects are largely attributed to its ability to combat oxidative stress and modulate key signaling pathways. It enhances the expression and nuclear accumulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6][8] This activation, partly mediated by the PI3K/AKT and ERK signaling pathways, upregulates antioxidant enzymes like heme oxygenase-1 (HO-1).[6][9] Additionally, this compound inhibits apoptotic cascades by reducing the Bcl-2/Bax ratio and suppressing caspase-3 activation.[6][7]

Quantitative Data: Neuroprotective Effects
EffectModel SystemTreatmentResultReference
Cognitive ImpairmentChronic Restraint Stress (Rats)20 & 40 mg/kg this compoundSignificantly reduced hippocampal lipid peroxidation.[10]
NeurotoxicityAβ₂₅₋₃₅-treated PC12 cellsThis compound Pre-treatmentSignificantly elevated cell viability and decreased LDH activity.[7]
Dopaminergic Neuron LossMPTP-induced Parkinson's (Zebrafish)This compoundAttenuated the loss of dopaminergic neurons.[6][8]
Oxidative StressMPP⁺-intoxicated SH-SY5Y cellsThis compoundDecreased ROS generation and lipid peroxidation.[6]
Antioxidant EnzymesMPTP-induced Parkinson's (Rats)40 mg/kg this compoundSignificantly increased SOD and GSH levels.[9]

Signaling Pathway: Nrf2-Mediated Neuroprotection

G cluster_upstream Upstream Activation cluster_nrf2 Nrf2 Regulation cluster_downstream Downstream Effects This compound This compound PI3K_AKT PI3K/AKT This compound->PI3K_AKT ERK ERK This compound->ERK Nrf2_Keap1 Nrf2-Keap1 (Cytosolic Complex) PI3K_AKT->Nrf2_Keap1 Phosphorylation & Dissociation ERK->Nrf2_Keap1 Phosphorylation & Dissociation Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE HO1 HO-1 ARE->HO1 GCLC GCLC ARE->GCLC Antioxidant_Enzymes SOD, CAT, GSH-Px ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection & Reduced Apoptosis HO1->Neuroprotection GCLC->Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: this compound activates Nrf2 via PI3K/AKT and ERK pathways.

Anti-inflammatory Applications

Chronic inflammation is a key factor in many lifestyle-related diseases. This compound's potent anti-inflammatory properties make it a strong candidate for functional foods designed to manage inflammatory conditions.[11][12]

Mechanism of Action

This compound exerts anti-inflammatory effects through multiple mechanisms. It can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) by reducing the expression of iNOS and COX-2.[13][14] It also suppresses inflammatory cytokines such as TNF-α and IL-1β.[10][11] A key mechanism is its ability to interfere with the Toll-like receptor 4 (TLR4) signaling pathway by binding to the myeloid differentiation factor 2 (MD2) protein, which hinders lipopolysaccharide (LPS) from activating the TLR4/MD2 complex and subsequent NF-κB nuclear translocation.[13]

Quantitative Data: Anti-inflammatory Effects
EffectModel SystemTreatmentIC₅₀ / ResultReference
5-Lipoxygenase (5-LOX) InhibitionIn vitro enzyme assayThis compound0.499 µM[15][16]
Cyclooxygenase-2 (COX-2) InhibitionIn vitro enzyme assayThis compound285.67 µM[16][17]
NO Production InhibitionLPS-stimulated RAW 264.7 cells(±)-Pinostrobin204 µM[18]
TNF-α & IL-1β ProductionIn vitro and in vivo modelsThis compoundInhibited production[10][11]
Macrophage/Neutrophil RecruitmentLPS-microinjected zebrafish larvaeThis compoundDiminished recruitment[13]

Signaling Pathway: TLR4/MD2 Inhibition

G cluster_downstream Inflammatory Cascade LPS LPS (Lipopolysaccharide) TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activation This compound This compound This compound->TLR4_MD2 Binding/ Inhibition NFkB NF-κB Activation TLR4_MD2->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Inflammation Inflammation iNOS_COX2->Inflammation Cytokines->Inflammation G cluster_pathways Signaling Modulation cluster_transcription Transcription Factor Regulation This compound This compound Akt Akt Pathway This compound->Akt MAPK MAPK Pathway (JNK, p38) This compound->MAPK PPARg PPARγ Akt->PPARg CEBPa C/EBPα Akt->CEBPa SREBP1c SREBP-1c Akt->SREBP1c MAPK->PPARg MAPK->CEBPa Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis CEBPa->Adipogenesis SREBP1c->Adipogenesis G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding (e.g., RAW 264.7) B Incubation (24h) A->B C Pre-treatment (this compound) B->C D Stimulation (e.g., LPS, Aβ) C->D E Endpoint Assay (e.g., Griess, MTT, ELISA) D->E F Data Acquisition (Plate Reader) E->F G Data Analysis (IC50, % Inhibition) F->G

References

Application Notes and Protocols for the Analytical Identification of Pinostrobin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinostrobin, a natural flavonoid found in various plants, exhibits a wide range of pharmacological activities. Understanding its metabolic fate is crucial for drug development and clinical applications. This document provides detailed application notes and protocols for the analytical identification of this compound metabolites, focusing on advanced chromatographic and spectroscopic techniques.

I. Analytical Techniques for Metabolite Identification

The primary analytical technique for identifying and quantifying this compound metabolites is Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). For the definitive structural elucidation of novel metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the method of choice.

UPLC-MS/MS for Screening and Quantification

UPLC coupled with a high-resolution mass spectrometer, such as a Linear Trap Quadrupole (LTQ) Orbitrap, is a powerful tool for the rapid screening and quantification of this compound and its metabolites in various biological matrices.[1][2][3][4][5]

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information, enabling the unambiguous identification of metabolite structures. This is particularly crucial when mass spectrometry data alone is insufficient to differentiate between isomers.

II. Experimental Protocols

In Vivo Study: Pharmacokinetics in a Rat Model

Objective: To study the pharmacokinetics, tissue distribution, and excretion of this compound and identify its metabolites in rats.

Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer this compound orally at a dose of 48.51 mg/kg. The solution can be prepared in 0.9% sterile saline containing 2% polysorbate 80 (v/v).[2]

  • Sample Collection:

    • Blood: Collect blood samples (approximately 400 µL) from the orbital fossa vein at various time points (e.g., 0, 0.133, 0.167, 0.33, 0.50, 1, 1.33, 1.67, 2, 4, 6, and 12 hours) after dosing into heparinized tubes.[2]

    • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to obtain plasma. Store plasma at -80°C until analysis.[2]

    • Urine, Feces, and Bile: Collect samples at predetermined intervals to study excretion pathways.

    • Tissues: At the end of the study, euthanize the animals and collect various tissues (e.g., gastrointestinal tract, liver, kidney) to assess tissue distribution.

Sample Preparation for UPLC-MS/MS Analysis

Objective: To extract this compound and its metabolites from biological matrices.

Protocol for Plasma Samples:

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add a suitable internal standard (e.g., isoliquiritigenin).[5]

  • Add 500 µL of a protein precipitation agent (e.g., methanol or acetonitrile).

  • Vortex the mixture for 5 minutes.[2]

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol).[2]

  • Vortex for 5 minutes and centrifuge at 13,600 rpm for 10 minutes at 4°C.[2]

  • Inject a 5 µL aliquot of the supernatant into the UPLC-MS/MS system.[2]

UPLC-LTQ Orbitrap MS/MS Analysis

Objective: To separate, detect, and identify this compound and its metabolites.

Instrumentation:

  • UPLC system coupled to a Linear Trap Quadrupole Orbitrap Mass Spectrometer.

Chromatographic Conditions (Example):

ParameterValue
Column HiQ Sil C18 (or equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1 mL/min
Injection Volume 5 µL
Column Temperature 25°C
Gradient Isocratic elution with 91% Methanol

Mass Spectrometry Conditions (Example):

ParameterValue
Ionization Mode Positive Ion Mode
Scan Type Full scan followed by data-dependent MS/MS
Collision Gas Helium or Argon
NMR Sample Preparation and Analysis

Objective: To elucidate the structure of purified metabolites.

Protocol:

  • Isolation of Metabolites: Isolate sufficient quantities of the metabolite of interest from biological samples using preparative HPLC.

  • Sample Preparation:

    • Dissolve the purified metabolite in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a suite of 1D and 2D NMR spectra, including:

      • ¹H NMR

      • ¹³C NMR

      • COSY (Correlation Spectroscopy)

      • HSQC (Heteronuclear Single Quantum Coherence)

      • HMBC (Heteronuclear Multiple Bond Correlation)

  • Structure Elucidation: Analyze the NMR spectra to determine the chemical structure of the metabolite.

III. Data Presentation: Quantitative Analysis of this compound Metabolites

In a study conducted on rats, 30 flavonoid metabolites of this compound were identified in various biological samples.[2] The major metabolic pathways were found to be hydroxylation, demethylation, glucuronidation, and sulfation.[2][3] The following table summarizes the key pharmacokinetic parameters of this compound in rats after oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (Mean ± SD)
Dose (Oral) 48.51 mg/kg
Cmax 53.034 ± 15.407 ng/mL
Tmax 0.133 h
t1/2 4.047 ± 1.843 h
AUC(0-t) 118.57 ± 34.21 ng/h/mL
AUC(0-∞) 125.43 ± 36.17 ng/h/mL

Source: Sun et al., 2020.[2]

The following table provides a partial list of the identified metabolites with their retention times and proposed structures based on mass spectrometry data.

Table 2: Identified Metabolites of this compound in Rat Biological Samples

Metabolite IDRetention Time (min)Proposed Metabolic Reaction
M15.82This compound + Glucuronide
M26.15This compound + Sulfate
M36.53Hydroxythis compound + Glucuronide
M46.98Demethylthis compound + Glucuronide
M57.21Hydroxythis compound
M67.54Demethylthis compound

This is a representative subset of the 30 metabolites identified by Sun et al., 2020.[2]

IV. Visualizations: Signaling and Metabolic Pathways

This compound Metabolism via Cytochrome P450 Enzymes

This compound metabolism is primarily mediated by cytochrome P450 enzymes in the liver. The major isoforms involved are CYP1A2, CYP2C9, and CYP2E1, which catalyze the hydroxylation of this compound.[1]

Pinostrobin_Metabolism This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydroxylation CYP1A2 CYP1A2 CYP1A2->this compound CYP2C9 CYP2C9 CYP2C9->this compound CYP2E1 CYP2E1 CYP2E1->this compound

Caption: this compound metabolism by CYP450 enzymes.

Experimental Workflow for this compound Metabolite Identification

The overall workflow for identifying this compound metabolites involves several key steps, from in vivo studies to data analysis.

Experimental_Workflow cluster_invivo In Vivo Study cluster_sampleprep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Dosing Oral Dosing of this compound to Rats SampleCollection Biological Sample Collection (Plasma, Urine, Feces) Dosing->SampleCollection Extraction Metabolite Extraction SampleCollection->Extraction UPLC_MS UPLC-MS/MS Analysis Extraction->UPLC_MS NMR NMR Spectroscopy Extraction->NMR MetaboliteID Metabolite Identification UPLC_MS->MetaboliteID StructuralElucidation Structural Elucidation NMR->StructuralElucidation MetaboliteID->StructuralElucidation

Caption: Workflow for this compound metabolite analysis.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate signaling pathways involved in melanogenesis, specifically the cAMP/PKA and p38 MAPK pathways.[6]

Signaling_Pathway cluster_camp cAMP/PKA Pathway cluster_mapk p38 MAPK Pathway This compound This compound PKA PKA This compound->PKA p38 p38 MAPK This compound->p38 CREB CREB PKA->CREB Phosphorylation MITF MITF (Microphthalmia-associated Transcription Factor) CREB->MITF Activation p38->MITF Activation Melanogenesis Melanogenesis MITF->Melanogenesis

Caption: this compound's effect on signaling pathways.

References

Application Notes & Protocols: Pinostrobin Delivery Systems for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pinostrobin is a natural dietary flavonoid found in various plants, including fingerroot (Boesenbergia rotunda) and pine trees, with a wide range of demonstrated pharmacological activities, such as anti-inflammatory, antioxidant, neuroprotective, and anticancer effects[1][2][3][4]. Despite its therapeutic promise, the clinical application of this compound is significantly hampered by its low oral bioavailability. This limitation stems primarily from its poor aqueous solubility and extensive first-pass metabolism in the liver and intestines[1][5][6][7]. Pharmacokinetic studies in rats reveal that while this compound is absorbed, it is rapidly and substantially metabolized, leading to low systemic concentrations of the active compound[6][8][9].

To overcome these challenges, advanced drug delivery systems are being developed to enhance the solubility, protect against degradation, and ultimately improve the bioavailability of this compound[10][11]. These systems aim to increase the therapeutic efficacy of this promising natural compound. This document provides detailed application notes and protocols for the formulation and evaluation of various this compound delivery systems.

Overview of this compound Delivery Strategies

Several nanoformulation strategies have been identified as effective for enhancing the bioavailability of poorly soluble polyphenols like this compound[12][13][14]. The primary goals of these systems are to increase the dissolution rate, improve permeability across the intestinal membrane, and protect the drug from enzymatic degradation. Key strategies include:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state. The "solid dispersion method" can significantly increase both the solubility and the release rate of active substances like this compound[5][7].

  • Microencapsulation: This process entraps the active compound within a protective shell (wall material). Encapsulation can improve stability, protect from environmental factors, and facilitate handling[15]. Spray-drying is a common method for microencapsulation[16].

  • Lipid-Based Nanoformulations: These systems use lipids as core materials to encapsulate hydrophobic drugs. They are particularly effective at mimicking the body's natural lipid absorption pathways, thereby enhancing oral bioavailability[17]. Common types include:

    • Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids, SLNs offer advantages like high stability and controlled release. They have been shown to improve the oral bioavailability of various drugs by 2- to 25-fold[18][19].

    • Liposomes: Vesicular structures composed of lipid bilayers, liposomes can encapsulate both hydrophilic and hydrophobic compounds, improving their solubility and stability[20][21].

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Anhydrous mixtures of oils, surfactants, and co-surfactants, SNEDDS spontaneously form fine oil-in-water nanoemulsions upon contact with gastrointestinal fluids under gentle agitation[22][23][24]. This in-situ formation of nanoemulsions presents the drug in a solubilized state with a large surface area for absorption.

Below is a diagram illustrating the core challenge and the proposed solution using drug delivery systems.

G cluster_0 Challenge: Low this compound Bioavailability cluster_1 Solution: Advanced Delivery Systems cluster_2 Outcome This compound This compound PoorSolubility Poor Aqueous Solubility This compound->PoorSolubility Metabolism Extensive First-Pass Metabolism This compound->Metabolism DeliverySystems Encapsulation in Delivery Systems (e.g., SLNs, SNEDDS) PoorSolubility->DeliverySystems Address with Metabolism->DeliverySystems Address with ImprovedSolubility Enhanced Solubility DeliverySystems->ImprovedSolubility Protection Protection from Degradation DeliverySystems->Protection ImprovedAbsorption Improved Intestinal Absorption DeliverySystems->ImprovedAbsorption HighBioavailability Increased Systemic Concentration & Bioavailability ImprovedSolubility->HighBioavailability Protection->HighBioavailability ImprovedAbsorption->HighBioavailability

Addressing this compound's Bioavailability Challenges.

Data on this compound Delivery Systems

While specific comparative data for different this compound nanoformulations are emerging, studies on encapsulated Boesenbergia rotunda extract (rich in this compound) and general data for these delivery platforms provide valuable insights.

Delivery System TypeCarrier/ComponentsParticle Size (nm)Encapsulation Efficiency (%)Key Bioavailability FindingsReference
Microencapsulation Maltodextrin (MD) & Gum Arabic (GA) (1:1)Not Specified~75.06%Effectively retained this compound, indicating high stability.[16]
Solid Dispersion Not SpecifiedN/AN/AConsidered a potential candidate for achieving high bioavailability.[5][7]
Solid Lipid Nanoparticles (SLNs) Glyceryl dibehenate, Stearyl palmitate, Tween 80, Poloxamer 188235 - 258~18.7% (for Acalabrutinib)General potential to increase oral bioavailability by 2- to 25-fold. A 2.29-fold increase was observed for Acalabrutinib.[18][19][25]
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Oil, Surfactant, Co-surfactant15 - 23>96% (for Olmesartan)Spontaneously forms nanoemulsion (<50 nm), leading to rapid and complete drug release (>90% in 90 min).[24]

Experimental Protocols

The following sections provide detailed protocols for the preparation and characterization of promising this compound delivery systems.

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is based on the solvent-free hot emulsification followed by double sonication method, which is suitable for industrial scale-up[25][26].

Materials:

  • This compound

  • Solid Lipid(s): e.g., Glyceryl monostearate, Compritol® 888 ATO (glyceryl dibehenate)

  • Surfactant: e.g., Tween® 80, Poloxamer 188

  • Purified Water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid(s) by heating to approximately 5-10°C above their melting point.

  • Drug Solubilization: Add the accurately weighed amount of this compound to the molten lipid phase. Stir continuously until a clear, homogenous lipid solution is obtained.

  • Aqueous Phase Preparation: Heat the purified water containing the surfactant (e.g., 1% w/v Poloxamer 188) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Nano-emulsification: Subject the pre-emulsion to high-energy probe sonication. This step is critical for reducing the droplet size to the nanometer range. Sonication parameters (e.g., 30% amplitude for 15 minutes) must be optimized.

  • Nanoparticle Solidification: Cool the resulting hot nanoemulsion in an ice bath under gentle stirring. The cooling process allows the lipid droplets to solidify, forming the SLNs.

  • Purification (Optional): To remove excess surfactant, the SLN dispersion can be centrifuged and washed.

  • Lyophilization: For long-term stability, the SLN dispersion can be freeze-dried. A cryoprotectant (e.g., trehalose) should be added before freezing to prevent particle aggregation.

Protocol 2: Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol describes the formulation of a liquid SNEDDS pre-concentrate[24][27].

Materials:

  • This compound

  • Oil: e.g., Capryol™ 90 (propylene glycol monocaprylate), Oleic acid

  • Surfactant: e.g., Kolliphor® RH40 (polyoxyl 40 hydrogenated castor oil), Tween® 20

  • Co-surfactant/Co-solvent: e.g., Transcutol® HP (diethylene glycol monoethyl ether), Propylene glycol

Procedure:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select excipients with the highest solubilizing capacity.

  • Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the self-nanoemulsifying regions. This is done by preparing a series of formulations with varying ratios of oil, surfactant, and co-surfactant (the latter two often combined as Smix at a fixed ratio, e.g., 1:1 or 2:1). Each formulation is titrated with water and observed for its ability to form a clear or slightly bluish nanoemulsion.

  • SNEDDS Formulation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the ratios identified from the phase diagram. b. Mix the components thoroughly using a vortex mixer until a homogenous, isotropic mixture is formed. c. Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.

Protocol 3: Characterization of this compound Formulations

The following diagram outlines a typical workflow for the preparation and characterization of nanoformulations.

G cluster_0 Formulation cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Formulate Prepare this compound Nanoformulation (e.g., SLN or SNEDDS) ParticleSize Particle Size & PDI (DLS) Formulate->ParticleSize ZetaPotential Zeta Potential Formulate->ZetaPotential Morphology Morphology (TEM/SEM) Formulate->Morphology EE Encapsulation Efficiency & Drug Loading Formulate->EE Release In Vitro Release Study (Dialysis Method) EE->Release Stability Stability Assessment Release->Stability PK_Study Pharmacokinetic Study in Animal Model (e.g., Rats) Stability->PK_Study Bioavailability Calculate Relative Bioavailability PK_Study->Bioavailability

Workflow for Nanoformulation Development.

A. Droplet/Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Sample Preparation: Dilute the SLN dispersion or the reconstituted SNEDDS (by adding the pre-concentrate to water, e.g., 1:1000) with purified water to an appropriate scattering intensity.

  • Analysis: Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to measure the mean particle size (Z-average), PDI, and zeta potential.

  • Acceptance Criteria: For SNEDDS, droplet size should ideally be below 200 nm[23]. PDI values < 0.3 indicate a homogenous and narrow size distribution. A zeta potential of ±30 mV suggests good physical stability due to electrostatic repulsion.

B. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Separation of Free Drug: Separate the encapsulated this compound from the free, unencapsulated drug. For SLNs, this is typically done by ultra-centrifugation. The supernatant containing the free drug is collected.

  • Quantification: Quantify the amount of this compound in the supernatant (Wfree) using a validated HPLC-UV method[15][28]. The total amount of drug added to the formulation is Wtotal.

  • Calculation:

    • EE (%) = [(Wtotal - Wfree) / Wtotal] x 100

    • DL (%) = [(Wtotal - Wfree) / Wtotal_lipid] x 100 (where Wtotal_lipid is the weight of the lipid used).

C. In Vitro Drug Release

  • Apparatus: Use a dialysis bag method.

  • Procedure: a. Place a known amount of the this compound formulation (e.g., 1 mL of SLN dispersion) into a dialysis bag (with an appropriate molecular weight cut-off). b. Immerse the sealed bag in a release medium (e.g., phosphate-buffered saline pH 7.4 with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring. c. At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium. d. Analyze the samples for this compound concentration using HPLC. e. Compare the release profile to that of a free this compound suspension.

D. In Vivo Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Dosing: Divide animals into groups. Administer the this compound formulation (e.g., SNEDDS) and a control suspension of free this compound orally at the same dose level (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration[29].

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method[6][8].

  • Data Analysis: Plot the plasma concentration-time curve. Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve)[9][27][29]. Relative bioavailability is calculated as (AUCformulation / AUCcontrol) x 100.

The following diagram illustrates how lipid-based systems like SLNs and SNEDDS enhance intestinal absorption.

G cluster_0 Lumen of Small Intestine cluster_1 Enterocyte Layer (Intestinal Wall) cluster_2 Systemic Circulation SNEDDS This compound-SNEDDS (Oral Administration) Nanoemulsion Forms Nanoemulsion (Droplet < 200nm) SNEDDS->Nanoemulsion Self-emulsifies in GI fluid IncreasedSurfaceArea Increased Surface Area for Absorption Nanoemulsion->IncreasedSurfaceArea SLN This compound-SLN MicelleFormation Formation of Mixed Micelles with Bile Salts SLN->MicelleFormation LymphaticUptake Lymphatic Transport (avoids first-pass effect) IncreasedSurfaceArea->LymphaticUptake MicelleFormation->LymphaticUptake Bloodstream Enhanced Bioavailability in Bloodstream LymphaticUptake->Bloodstream

Mechanism of Enhanced Absorption for Lipid Formulations.

Conclusion

The low oral bioavailability of this compound presents a significant barrier to its clinical translation. Advanced drug delivery systems, particularly lipid-based nanoformulations such as Solid Lipid Nanoparticles and Self-Nanoemulsifying Drug Delivery Systems, offer highly promising strategies to overcome this limitation[30][31]. By enhancing solubility, improving stability, and promoting intestinal absorption, these formulations can significantly increase the systemic exposure of this compound, thereby unlocking its full therapeutic potential. The protocols and data presented here provide a foundational guide for researchers and drug development professionals working to advance this compound from a promising natural compound to an effective clinical agent.

References

Application Notes: Experimental Design for Pinostrobin Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Pinostrobin is a natural dietary flavonoid found in various plants, such as fingerroot (Boesenbergia rotunda) and propolis, which has demonstrated significant pharmacological potential, including antioxidant, anti-inflammatory, and neuroprotective activities.[1][2][3] These properties make it a compelling candidate for therapeutic development against neurodegenerative diseases and acute brain injury. Experimental evidence suggests that this compound confers neuroprotection by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptotic pathways.[1][4][5] Its mechanisms of action often involve the modulation of key signaling pathways, such as the Nrf2/ARE antioxidant response and the NF-κB inflammatory pathway.[5][6][7]

This document provides detailed protocols and experimental design considerations for researchers investigating the neuroprotective effects of this compound in both in vitro and in vivo models.

Key Research Areas:

  • Neurodegenerative Diseases: Investigating this compound's efficacy in models of Alzheimer's disease (AD), Parkinson's disease (PD), and other conditions characterized by progressive neuronal loss.[2][4][8]

  • Ischemic Stroke: Evaluating this compound's ability to protect against neuronal damage caused by cerebral ischemia and reperfusion injury.[9][10]

  • Neuroinflammation: Characterizing the anti-inflammatory effects of this compound in glial cells and its impact on the production of pro-inflammatory mediators.[6][11][12][13]

  • Oxidative Stress: Elucidating the antioxidant mechanisms of this compound, particularly its ability to enhance endogenous antioxidant defenses through the Nrf2 pathway.[1][5][8]

Experimental Protocols

Part 1: In Vitro Neuroprotection Protocols

In vitro models are essential for high-throughput screening and mechanistic studies, providing a controlled environment to assess the direct effects of this compound on neuronal and glial cells.[14][15]

1.1: Protocol for Assessing Neuroprotection against β-Amyloid (Aβ) Toxicity in PC12 Cells (AD Model)

This protocol is adapted from studies investigating this compound's protective effects against Aβ-induced neurotoxicity, a key pathological feature of Alzheimer's disease.[4]

  • Cell Line: PC12 cells (rat pheochromocytoma), a widely used model for neurobiological research.[4][14]

  • Materials:

    • PC12 cell line

    • DMEM medium, fetal bovine serum (FBS), horse serum, penicillin-streptomycin

    • This compound (dissolved in DMSO)

    • Aβ₂₅₋₃₅ peptide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Lactate dehydrogenase (LDH) cytotoxicity assay kit

    • DCFH-DA (2',7'-dichlorofluorescin diacetate) for ROS measurement

  • Methodology:

    • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% FBS, 5% horse serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/mL.

    • This compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours.

    • Induction of Neurotoxicity: Expose the cells to 20 µM Aβ₂₅₋₃₅ for 24 hours to induce neurotoxicity. A control group should receive the vehicle (DMSO) only.

    • Assessment of Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.

    • Assessment of Cytotoxicity (LDH Assay): Measure LDH release into the culture medium using a commercial kit, which indicates cell membrane damage.[4]

    • Measurement of Intracellular ROS: Treat cells with DCFH-DA, which fluoresces upon oxidation. Measure fluorescence intensity to quantify ROS levels.[4]

1.2: Protocol for Assessing Neuroprotection against MPP⁺ Toxicity in SH-SY5Y Cells (PD Model)

This protocol evaluates this compound's efficacy in a cellular model of Parkinson's disease, where MPP⁺ (the active metabolite of MPTP) induces dopaminergic neuron death.[5][16]

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Materials:

    • SH-SY5Y cell line

    • DMEM/F12 medium, FBS, penicillin-streptomycin

    • This compound (dissolved in DMSO)

    • MPP⁺ iodide

    • Annexin V-FITC/PI apoptosis detection kit

    • Kits for measuring SOD, CAT, and GSH-Px activity

    • Antibodies for Western blot (Bcl-2, Bax, Caspase-3, Nrf2, HO-1)

  • Methodology:

    • Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin.

    • Treatment: Seed cells and pre-treat with this compound (e.g., 10, 20, 40 µM) for 2 hours.

    • Neurotoxicity Induction: Add MPP⁺ (1 mM) and co-incubate for 24 hours.

    • Apoptosis Assessment: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptosis.[5]

    • Antioxidant Enzyme Activity: Prepare cell lysates and measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) using commercial assay kits.[5]

    • Western Blot Analysis: Analyze protein expression levels of apoptotic markers (Bcl-2, Bax, cleaved Caspase-3) and antioxidant pathway proteins (Nrf2, HO-1) to elucidate the underlying mechanism.[5]

Part 2: In Vivo Neuroprotection Protocols

In vivo models are crucial for evaluating the therapeutic efficacy, pharmacokinetics, and safety of this compound in a complex biological system, bridging the gap between preclinical and clinical studies.[9][17]

2.1: Protocol for a Rat Model of Parkinson's Disease (MPTP-Induced)

This protocol describes an in vivo model to assess this compound's ability to protect dopaminergic neurons and improve motor function in a neurotoxin-induced model of PD.[2][8]

  • Animal Model: Male Wistar rats.

  • Materials:

    • This compound

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

    • Apparatus for behavioral tests (e.g., rotarod)

    • Reagents for histological analysis (e.g., tyrosine hydroxylase [TH] antibody)

    • Kits for biochemical assays (MDA, SOD, GSH)

  • Methodology:

    • Animal Groups:

      • Control Group: Vehicle administration.

      • MPTP Group: MPTP injection + vehicle.

      • This compound Group: MPTP injection + this compound treatment (e.g., 40 mg/kg).

    • Drug Administration: Administer this compound (40 mg/kg, p.o.) for seven consecutive days before and after MPTP induction.[2][8]

    • Induction of PD Model: Induce PD by administering MPTP.

    • Behavioral Assessment: Evaluate motor coordination and balance using the rotarod test at baseline and after the treatment period.

    • Tissue Collection: After the final behavioral test, euthanize the animals and perfuse with saline and 4% paraformaldehyde. Collect brains for histological and biochemical analysis.

    • Histological Analysis: Section the substantia nigra (SN) and striatum. Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons.[8]

    • Biochemical Analysis: Homogenize brain tissue to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes SOD and glutathione (GSH).[2][8]

2.2: Protocol for a Rat Model of Chronic Restraint Stress (CRS)

This protocol evaluates the neuroprotective effects of this compound against cognitive impairment and oxidative stress induced by chronic stress.[1][18]

  • Animal Model: Male Wistar rats.

  • Materials:

    • This compound

    • Restraint devices

    • Apparatus for cognitive tests (Y-maze, novel object recognition)

  • Methodology:

    • Animal Groups:

      • Control Group: No stress + vehicle.

      • CRS Group: CRS + vehicle.

      • This compound Groups: CRS + this compound (e.g., 20 and 40 mg/kg).[1][18]

    • CRS Procedure: Subject rats to restraint stress for 6 hours per day for 21 consecutive days.[18]

    • Drug Administration: Administer this compound orally once daily before the stress exposure for 21 days.[18]

    • Cognitive Assessment: After the stress period, perform behavioral tests such as the Y-maze (for spatial working memory) and the novel object recognition test (for recognition memory).[18]

    • Tissue Analysis: Collect hippocampal tissue to measure oxidative stress markers (MDA, SOD, CAT) and for histological analysis of neuronal density.[1][18]

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Data Summary for In Vitro Aβ Toxicity Study

Treatment Group Cell Viability (% of Control) LDH Release (% of Max) Intracellular ROS (Fold Change)
Control 100 ± 5.2 5.1 ± 1.1 1.0 ± 0.1
Aβ (20 µM) 52.3 ± 4.5 48.7 ± 3.9 2.8 ± 0.3
Aβ + this compound (10 µM) 75.8 ± 6.1 22.4 ± 2.5 1.6 ± 0.2

| Aβ + this compound (20 µM) | 88.1 ± 5.9 | 15.3 ± 1.8 | 1.2 ± 0.1 |

Data are presented as mean ± SEM and are hypothetical examples based on published findings.[4]

Table 2: Example Data Summary for In Vivo MPTP Parkinson's Model

Treatment Group Rotarod Latency (s) TH+ Neurons in SN (% of Control) Hippocampal MDA (nmol/mg protein) Hippocampal SOD (U/mg protein)
Control 180 ± 12.5 100 ± 7.3 2.1 ± 0.3 15.4 ± 1.2
MPTP 65 ± 8.1 45.2 ± 5.9 5.8 ± 0.6 8.2 ± 0.9

| MPTP + this compound (40 mg/kg) | 135 ± 10.3 | 72.2 ± 6.7 | 3.0 ± 0.4 | 13.1 ± 1.1 |

Data are presented as mean ± SEM and are hypothetical examples based on published findings.[2][8][19]

Mandatory Visualizations

Experimental Workflows

G cluster_vitro In Vitro Experimental Workflow cluster_assays Endpoint Assays s1 Seed Neuronal Cells (e.g., PC12, SH-SY5Y) s2 Pre-treatment with This compound s1->s2 s3 Induce Neurotoxicity (e.g., Aβ, MPP+, LPS) s2->s3 a1 Cell Viability (MTT Assay) s3->a1 a2 Cytotoxicity (LDH Assay) s3->a2 a3 Oxidative Stress (ROS Levels) s3->a3 a4 Apoptosis (Annexin V) s3->a4 a5 Protein Expression (Western Blot) s3->a5

Caption: General workflow for in vitro neuroprotection assays.

G cluster_vivo In Vivo Experimental Workflow cluster_analysis Post-Mortem Analysis v1 Animal Acclimatization & Group Allocation v2 Induce Neurological Model (e.g., MPTP, CRS, Stroke) v1->v2 v3 This compound Treatment (Oral Gavage) v1->v3 Pre-treatment v2->v3 v4 Behavioral Assessment (Cognitive/Motor Tests) v3->v4 v5 Euthanasia & Tissue Collection (Brain, Hippocampus, SN) v4->v5 an1 Histology (Neuronal Count) v5->an1 an2 Biochemistry (Oxidative Stress Markers) v5->an2 an3 Protein/Gene Expression v5->an3

Caption: General workflow for in vivo neuroprotection studies.

Signaling Pathways

G This compound's Neuroprotective Signaling Pathways cluster_outcomes pin This compound tlr4 TLR4/MD2 Complex pin->tlr4 inhibits pi3k PI3K/Akt & ERK Pathways pin->pi3k activates bax Bax (Pro-apoptotic) pin->bax downregulates bcl2 Bcl-2 (Anti-apoptotic) pin->bcl2 upregulates nfkb NF-κB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines apoptosis Apoptosis cytokines->apoptosis nrf2_keap1 Nrf2-Keap1 Complex pi3k->nrf2_keap1 nrf2 Nrf2 Nuclear Translocation nrf2_keap1->nrf2 are ARE Activation nrf2->are antioxidants Antioxidant Enzymes (HO-1, SOD, CAT, GSH) are->antioxidants neuroprotection Neuroprotection antioxidants->neuroprotection caspase Caspase-3 Activation bax->caspase bcl2->caspase caspase->apoptosis apoptosis->neuroprotection

References

Application Note: High-Performance Liquid Chromatography Method for the Quantitative Analysis of Pinostrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin is a naturally occurring flavonoid found in a variety of plants, including Boesenbergia rotunda (fingerroot) and poplar species.[1][2][3] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of reported pharmacological activities.[1][2][4] Accurate and reliable quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[5][6] This application note provides a detailed protocol for the quantitative analysis of this compound using a validated HPLC method.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with a C18 column to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. An isocratic mobile phase consisting of a methanol and water mixture allows for the efficient elution of this compound. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol describes the extraction of this compound from dried plant material, such as Boesenbergia rotunda rhizomes.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Petroleum benzene (or n-hexane)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Maceration: Weigh 1 gram of the dried, powdered plant material and place it into a suitable flask. Add 30 mL of petroleum benzene and macerate for 18 hours at room temperature with occasional shaking. This step helps in the removal of nonpolar interfering compounds.[4]

  • Filtration: Filter the mixture and discard the petroleum benzene. Air-dry the plant residue.

  • Extraction: Transfer the dried residue to a clean flask and add 30 mL of methanol.

  • Ultrasonication: Place the flask in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid plant material.[7]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

HPLC Analysis

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Methanol : 0.1% Phosphoric Acid in Water (79:21, v/v)
Flow Rate 0.8 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 286 nm
Run Time 15 minutes

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 4.12 - 25.7 µg/mL).[8]

  • Calibration Curve: Inject each calibration standard into the HPLC system and record the corresponding peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The performance of the described HPLC method was validated according to established guidelines. The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 4.12 - 25.7 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 97.8%
Precision (%RSD) < 2%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Data compiled from multiple sources for illustrative purposes.[8]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample preparation to data acquisition and analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Dried Plant Material maceration Maceration with Petroleum Benzene plant_material->maceration extraction Ultrasonic Extraction with Methanol maceration->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (286 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification using Calibration Curve chromatogram->quantification report Final Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable, accurate, and sensitive approach for the quantitative determination of this compound in various sample matrices. The protocol is straightforward and utilizes common laboratory equipment and reagents. This method is suitable for routine quality control of herbal materials and extracts, as well as for research and development purposes in the pharmaceutical and nutraceutical industries.

References

Troubleshooting & Optimization

Technical Support Center: Improving Pinostrobin Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of pinostrobin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a flavanone, a type of flavonoid, with a chemical structure that has low polarity.[1] This structural arrangement reduces its ability to form hydrogen bonds with water, leading to its characteristically low water solubility.[1][2][3] This poor solubility can create technological challenges and limit its bioavailability and effectiveness in in vitro studies.[1][4]

Q2: What are the common solvents for dissolving this compound?

A2: this compound is typically dissolved in organic solvents for in vitro studies. Common choices include Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[5] For instance, the solubility in DMSO is reported to be around 12 mg/mL and in DMF, 20 mg/mL.[5] It's crucial to prepare a concentrated stock solution in these solvents and then dilute it into the aqueous cell culture medium.

Q3: How can I improve the aqueous solubility of this compound for my experiments?

A3: Several methods can be employed to enhance the aqueous solubility and dissolution rate of this compound. These include:

  • Inclusion Complexes with Cyclodextrins: This is a widely used and effective method where the this compound molecule is encapsulated within the cavity of a cyclodextrin molecule.[2][3][6][7]

  • Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix at the solid-state, which can significantly increase its dissolution rate and bioavailability.[1][4]

  • Nanoparticle Formulations: Encapsulating or formulating this compound into nanoparticles, such as those made with chitosan, can improve its solubility and delivery to cells.[8]

  • Chemical Modification: Synthesizing derivatives of this compound, such as this compound propionate and this compound butyrate, has been shown to increase its activity, which may be linked to improved physicochemical properties.[9][10][11][12]

Q4: What are cyclodextrins and how do they improve this compound solubility?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic inner cavity.[2][3][6] This forms an "inclusion complex" where the outer hydrophilic surface of the cyclodextrin interacts with water, thereby increasing the overall solubility of the guest molecule.[2][3][6] Derivatives of β-cyclodextrin, such as (2-hydroxypropyl)-β-cyclodextrin (HPβCD) and heptakis-(2,6-di-O-methyl)-β-cyclodextrin (2,6-DMβCD), have been shown to be particularly effective at enhancing this compound's solubility and dissolution rate.[2][6]

Q5: What is a "solid dispersion" and how can it help with this compound solubility?

A5: The solid dispersion method involves dispersing one or more active ingredients in an inert carrier or matrix in the solid state.[1][4] This formulation can enhance the dissolution of poorly water-soluble compounds like this compound by reducing particle size, improving wettability, and changing the compound to an amorphous state.[1][4] This can lead to increased solubility and bioavailability for in vitro and in vivo applications.[4][13]

Q6: Can nanoparticle formulations improve this compound's use in in vitro studies?

A6: Yes, formulating this compound into nanoparticles is a promising approach. Nanoparticles can increase the surface area of the drug, leading to a higher dissolution rate.[8] For example, combining this compound with materials like chitosan to form nanoparticles can improve solubility and may enhance its biological activity in cell-based assays.[8]

Troubleshooting Guide

Issue: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium.

Cause: This is a common problem for poorly soluble compounds.[14] While this compound is soluble in 100% DMSO, the final concentration of DMSO in your culture medium is typically low (e.g., <0.5%) to avoid solvent toxicity to the cells. When the DMSO stock is diluted into the aqueous medium, the this compound's concentration may exceed its solubility limit in that mixed-solvent system, causing it to precipitate.[14]

Solutions:

  • Optimize Stock Concentration: Try preparing a more concentrated DMSO stock so that a smaller volume is needed to achieve the final desired concentration in the medium. This keeps the final DMSO percentage as low as possible.

  • Increase Final DMSO Concentration: If your cells can tolerate it, you might slightly increase the final percentage of DMSO in the medium. However, always run a vehicle control (medium with the same percentage of DMSO without this compound) to ensure the solvent itself is not affecting the cells.

  • Use a Solubilizing Agent: Pre-complexing this compound with a cyclodextrin (like HPβCD) before adding it to the medium can significantly increase its aqueous solubility and prevent precipitation.[6][7]

  • Check for Media Component Interactions: Some components in the culture media, particularly salts or proteins in serum, can interact with the compound and cause it to fall out of solution.[15][16] Consider adding the this compound solution to the serum-free medium first, mixing well, and then adding the serum.

  • Warm the Medium: Gently warming the culture medium to 37°C before and during the addition of the this compound stock can sometimes help keep the compound in solution.[17]

Issue: I'm observing unexpected cytotoxicity at low concentrations of this compound.

Cause: The solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at higher concentrations. If you are using a high percentage of your solvent in the final culture volume, the observed cell death might be due to the solvent rather than the this compound.

Solutions:

  • Run a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) used in your experimental wells. This will allow you to distinguish between the cytotoxic effects of this compound and the solvent.

  • Maintain Low Solvent Concentration: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5%, and ideally below 0.1%, to minimize toxicity.

  • Consider Alternative Solubilization Methods: If solvent toxicity is a concern, explore the use of cyclodextrins or nanoparticle formulations, which can deliver this compound in a more biocompatible manner.[6][8]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent System Concentration Reference
DMSO 12 mg/mL [5]
DMF 20 mg/mL [5]

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL |[5] |

Table 2: Enhanced Dissolution of this compound with Cyclodextrin Inclusion Complexes in Water at 37°C (after 15 minutes)

Formulation Dissolved Amount (mg/mL) Reference
Free this compound 0.09 [6]
This compound / β-cyclodextrin (βCD) 0.41 [6]
This compound / (2-hydroxypropyl)-β-cyclodextrin (HPβCD) 0.82 [6]

| this compound / heptakis-(2,6-di-O-methyl)-β-cyclodextrin (2,6-DMβCD) | 1.06 |[6] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

  • Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

  • Materials:

    • This compound powder (CAS 480-37-5)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make a 10 mM stock solution (MW of this compound ≈ 270.28 g/mol ), weigh out 2.7 mg of this compound.

    • Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock from 2.7 mg, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh sterile tube, especially if it will be used for long-term storage.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Freeze-Drying

  • Objective: To prepare a water-soluble this compound-cyclodextrin complex to enhance its delivery in aqueous media.[6]

  • Materials:

    • This compound

    • β-cyclodextrin (βCD), HPβCD, or 2,6-DMβCD

    • Deionized water

    • Freeze-dryer

  • Procedure:

    • Dissolve the cyclodextrin in deionized water to create a saturated solution.

    • Add an excess amount of this compound powder to the cyclodextrin solution. A 1:1 molar ratio is typically targeted for complex formation.[6]

    • Stir the suspension at room temperature for 24-48 hours to allow for complex formation.

    • After stirring, filter the suspension to remove the undissolved this compound.

    • Freeze the resulting clear solution (the filtrate) at -80°C.

    • Lyophilize (freeze-dry) the frozen solution to obtain a solid, powdered form of the this compound-cyclodextrin inclusion complex.

    • This powder can now be dissolved directly in water or cell culture medium for experiments.

Protocol 3: General Protocol for MTT Cytotoxicity Assay with this compound

  • Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., T47D, MCF-7, HeLa).[6][9][11]

  • Materials:

    • Adherent cancer cells (e.g., T47D)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound stock solution (from Protocol 1) or this compound-CD complex (from Protocol 2)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in complete growth medium from your stock solution. Ensure the final DMSO concentration remains constant and non-toxic (e.g., <0.5%) across all wells. Include a "vehicle control" (medium with DMSO only) and a "no treatment" control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT reagent to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the control cells and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Diagrams and Workflows

G cluster_prep Preparation Phase cluster_solvents Solvents cluster_enhancers Solubility Enhancers cluster_exp Experimental Phase cluster_analysis Analysis Phase PNS This compound Powder Solubilize Solubilization Strategy PNS->Solubilize Select DMSO DMSO Stock Solubilize->DMSO Ethanol Ethanol Stock Solubilize->Ethanol CD Cyclodextrin Complex Solubilize->CD Nano Nanoparticle Formulation Solubilize->Nano Prepare_Dilutions Prepare Serial Dilutions in Cell Culture Medium DMSO->Prepare_Dilutions Ethanol->Prepare_Dilutions CD->Prepare_Dilutions Nano->Prepare_Dilutions Treat_Cells Treat Cells in 96-Well Plate Prepare_Dilutions->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Assay Perform In Vitro Assay (e.g., MTT, Western Blot) Incubate->Assay Data_Acq Data Acquisition (e.g., Plate Reader) Assay->Data_Acq Data_Analysis Data Analysis (e.g., IC50 Calculation) Data_Acq->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Experimental Workflow for this compound In Vitro Studies.

G Start This compound precipitates in culture medium Check_DMSO Is final DMSO concentration >0.5%? Start->Check_DMSO Warm_Media Did you pre-warm the media to 37°C? Check_DMSO->Warm_Media No Reduce_DMSO Action: Reduce DMSO %. Run vehicle controls. Check_DMSO->Reduce_DMSO Yes Mixing How was the stock added to the medium? Warm_Media->Mixing Yes Try_Warming Action: Pre-warm media and add stock slowly. Warm_Media->Try_Warming No Improve_Mixing Action: Add stock dropwise while vortexing medium. Mixing->Improve_Mixing Added too quickly Use_Enhancer Still Precipitating? Consider a solubility enhancer. Mixing->Use_Enhancer Added slowly Reduce_DMSO->Warm_Media Try_Warming->Mixing Improve_Mixing->Use_Enhancer Select_Enhancer Action: Use HP-β-Cyclodextrin or other formulation. Use_Enhancer->Select_Enhancer Success Problem Solved Select_Enhancer->Success

Caption: Troubleshooting this compound Precipitation.

G cluster_PKA cAMP/PKA Pathway cluster_MAPK p38 MAPK Pathway This compound This compound PKA PKA This compound->PKA Activates p38 p38 This compound->p38 Activates CREB p-CREB ↑ PKA->CREB GSK3B p-GSK-3β ↑ (Inactivation) PKA->GSK3B MITF MITF ↑ CREB->MITF BetaCatenin β-catenin ↑ GSK3B->BetaCatenin BetaCatenin->MITF p_p38 p-p38 ↑ p38->p_p38 p_p38->MITF Melanogenesis Melanogenesis MITF->Melanogenesis

Caption: this compound's Effect on cAMP/PKA and p38 MAPK Pathways.[18][19][20]

G This compound This compound AHR Aryl Hydrocarbon Receptor (AHR) This compound->AHR Inhibits Complex AHR-ARNT Complex AHR->Complex ARNT ARNT ARNT->Complex XRE Xenobiotic Response Element (XRE) Complex->XRE Binds to CYP1A1 CYP1A1 Gene Expression ↓ XRE->CYP1A1 Induces Virus HCoV-OC43 Replication ↓ CYP1A1->Virus Modulates Host Factors Favorable for Virus

Caption: this compound's Modulation of the AHR/CYP1A1 Pathway.[21]

G This compound This compound pAkt p-Akt ↓ This compound->pAkt Akt Akt Akt->pAkt Phosphorylation pGSK3B p-GSK3β ↓ pAkt->pGSK3B Phosphorylates GSK3B GSK3β GSK3B->pGSK3B CEBPa C/EBPα pGSK3B->CEBPa Upregulates Adipogenesis Adipogenesis ↓ CEBPa->Adipogenesis

Caption: this compound's Influence on the Akt/GSK3β Pathway.[22]

References

Pinostrobin Stability in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of pinostrobin in cell culture media. This compound's efficacy in in vitro studies can be significantly impacted by its stability, making a thorough understanding of its behavior in culture conditions crucial for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound is a naturally occurring flavanone with various reported biological activities, including antioxidant and anti-inflammatory properties.[1][2] Like many flavonoids, its chemical structure can be susceptible to degradation under typical cell culture conditions (e.g., physiological pH, presence of oxygen, light exposure). This degradation can lead to a decrease in the effective concentration of the compound over the course of an experiment, potentially leading to inaccurate or misleading results.

Q2: What are the main factors that can affect this compound stability in cell culture media?

Several factors can influence the stability of this compound in your experiments:

  • pH of the Media: Flavonoids can be unstable in neutral to alkaline conditions. Since most cell culture media are buffered around pH 7.4, this can contribute to degradation.

  • Light Exposure: this compound has been shown to be highly labile under photolytic conditions.[3] Exposure of media containing this compound to light, especially for prolonged periods, can cause significant degradation.

  • Oxidation: this compound possesses antioxidant properties, which means it is susceptible to oxidation.[1][2] Components in the cell culture medium and the presence of oxygen can contribute to oxidative degradation.

  • Temperature: While standard cell culture temperature is 37°C, the stability of this compound at this temperature over extended periods in media has not been extensively quantified in published literature. However, temperature can influence the rate of all chemical reactions, including degradation.

  • Enzymatic Activity: If using serum-containing media, enzymes present in the serum could potentially metabolize this compound.

Q3: How can I prepare a stock solution of this compound for cell culture experiments?

Due to its low water solubility, this compound is typically dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically well below 0.5%).

Q4: Are there any known degradation products of this compound?

While specific degradation products of this compound in cell culture media are not well-documented in the literature, the degradation of other flavonoids, like quercetin, can involve oxidation and opening of the C-ring, leading to the formation of smaller phenolic acids.[2] It is plausible that this compound could undergo similar degradation pathways.

Troubleshooting Guide

This guide addresses common issues researchers may face related to this compound stability during cell culture experiments.

Problem Possible Cause Troubleshooting Steps
Inconsistent or weaker-than-expected biological effects of this compound. Degradation of this compound in the media. 1. Minimize Light Exposure: Protect your this compound-containing media from light at all stages (preparation, incubation, and storage) by using amber tubes and wrapping flasks in foil.[3] 2. Prepare Fresh Media: Prepare fresh media with this compound for each experiment or at frequent intervals during long-term studies. 3. pH Control: While altering media pH is generally not feasible for cell culture, be aware that the standard physiological pH contributes to potential instability. 4. Consider Serum-Free Media: If your cell line permits, consider using serum-free media to eliminate potential enzymatic degradation. 5. Perform a Stability Check: Quantify the concentration of this compound in your media over the time course of your experiment using HPLC (see Experimental Protocols section).
Precipitation of this compound in the culture medium. Low aqueous solubility of this compound. 1. Check Stock Solution Concentration: Ensure your stock solution is fully dissolved before diluting it into the culture medium. 2. Optimize Final Concentration: Do not exceed the solubility limit of this compound in the final culture medium. You may need to perform a solubility test. 3. Gentle Mixing: When adding the this compound stock to the media, add it dropwise while gently swirling to facilitate dissolution.
High background noise or unexpected cellular responses. Formation of bioactive degradation products. 1. Characterize Degradation: If possible, use analytical techniques like LC-MS to identify potential degradation products in your media over time. 2. Control for Vehicle Effects: Always include a vehicle control (media with the same concentration of DMSO used to dissolve this compound) in your experiments. 3. Reference Freshly Prepared Compound: Compare the effects of aged this compound-containing media with freshly prepared media to assess if degradation is altering the biological outcome.

Quantitative Data Summary

Direct quantitative data on the half-life of this compound in common cell culture media at 37°C is limited in the current scientific literature. However, forced degradation studies provide valuable insights into its stability under different stress conditions.

Table 1: Summary of this compound Stability under Forced Degradation Conditions

ConditionStabilityReference
Acidic (e.g., 0.1 M HCl)Stable[3]
Basic (e.g., 0.1 M NaOH)Highly Labile[3]
Oxidative (e.g., H₂O₂)Stable[3]
Photolytic (Sunlight)Highly Labile[3]

Note: The stability in oxidative conditions in this study was assessed using a strong oxidizing agent. The complex, pro-oxidant environment of cell culture media containing various components and dissolved oxygen may still contribute to gradual oxidative degradation over time. For comparison, the flavonoid quercetin has been shown to undergo rapid oxidative degradation in cell culture media, with no unchanged compound present after 8 hours.[2]

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Media using HPLC

This protocol provides a general framework for researchers to determine the stability of this compound in their specific cell culture medium and conditions.

  • Preparation of this compound-Containing Medium:

    • Prepare your cell culture medium (e.g., DMEM or RPMI-1640) with all necessary supplements (e.g., 10% FBS, antibiotics).

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration. Ensure the final DMSO concentration is consistent with what you use in your experiments.

    • Prepare a sufficient volume to collect samples at multiple time points.

  • Incubation:

    • Place the this compound-containing medium in a sterile, sealed container (e.g., a T75 flask with a filtered cap) in a cell culture incubator at 37°C and 5% CO₂.

    • Mimic your experimental conditions as closely as possible (e.g., if you change the media every 24 hours in your experiments, analyze samples at similar intervals).

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), aseptically remove an aliquot (e.g., 1 mL) of the medium.

    • Immediately store the samples at -80°C until HPLC analysis to prevent further degradation.

  • HPLC Analysis:

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required.

    • Column: A C18 reverse-phase column is commonly used for flavonoid analysis.

    • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (around 290 nm).

    • Quantification:

      • Prepare a standard curve of this compound of known concentrations in the same cell culture medium (analyzed at time 0).

      • Thaw the collected samples and centrifuge to remove any precipitates.

      • Inject the supernatant onto the HPLC system.

      • Determine the concentration of this compound in each sample by comparing the peak area to the standard curve.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • From this data, you can calculate the degradation rate and the half-life (t½) of this compound under your specific experimental conditions.

Signaling Pathways and Experimental Workflows

This compound's Influence on Signaling Pathways

This compound has been shown to modulate key signaling pathways in various cell types. Understanding these interactions is crucial for interpreting experimental results.

Pinostrobin_Signaling This compound This compound PKA PKA This compound->PKA Activates p38_MAPK p38 MAPK This compound->p38_MAPK Activates CREB CREB PKA->CREB Phosphorylates GSK3b GSK-3β PKA->GSK3b Inhibits MITF MITF p38_MAPK->MITF Activates CREB->MITF Increases Expression beta_catenin β-catenin GSK3b->beta_catenin Inhibits Degradation beta_catenin->MITF Increases Expression Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: this compound's effect on cAMP/PKA and p38 MAPK pathways.[1][2]

Workflow for Assessing this compound Stability

The following diagram illustrates a logical workflow for researchers to evaluate the stability of this compound in their cell culture experiments.

Stability_Workflow Start Start: Plan Experiment Prepare_Media Prepare this compound-Spiked Cell Culture Medium Start->Prepare_Media Incubate Incubate at 37°C, 5% CO₂ Prepare_Media->Incubate Collect_Samples Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Collect_Samples Store_Samples Store Samples at -80°C Collect_Samples->Store_Samples HPLC_Analysis Analyze Samples by HPLC Store_Samples->HPLC_Analysis Quantify Quantify this compound Concentration (vs. Standard Curve) HPLC_Analysis->Quantify Analyze_Data Analyze Data: Plot Concentration vs. Time Quantify->Analyze_Data Calculate_Kinetics Calculate Degradation Rate and Half-Life Analyze_Data->Calculate_Kinetics Decision Is this compound Stable? Calculate_Kinetics->Decision Proceed Proceed with Experiment (with awareness of stability) Decision->Proceed Yes Modify Modify Experimental Design: - Freshen media more often - Protect from light Decision->Modify No

Caption: Experimental workflow for determining this compound stability.

References

Technical Support Center: Overcoming Pinostrobin's Low Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of pinostrobin.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.

Issue 1: Poor Aqueous Solubility

Question: My this compound sample is not dissolving in aqueous buffers for my in vitro/in vivo experiments. What are the recommended solvents and strategies to improve its solubility?

Answer: this compound is a lipophilic flavonoid and exhibits poor water solubility, which is a primary reason for its low bioavailability.[1][2]

  • Recommended Solvents: For stock solutions, this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) at concentrations of approximately 12 mg/mL and 20 mg/mL, respectively.[3] For aqueous buffers, a common method is to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice, such as PBS (pH 7.2).[3] Using this method, a solubility of about 0.25 mg/mL can be achieved in a 1:3 DMF:PBS solution.[3] It is not recommended to store the aqueous solution for more than one day.[3]

  • Solubility Enhancement Strategies:

    • Complexation: Cyclodextrins (CDs) can form inclusion complexes with this compound to enhance its aqueous solubility. Studies have shown that β-cyclodextrin (βCD) and its derivatives, like heptakis-(2,6-di-O-methyl)-β-cyclodextrin (2,6-DMβCD) and hydroxypropyl-β-cyclodextrin (HPβCD), can significantly increase this compound's solubility.[4] The formation of a 1:1 molar ratio complex is often effective.[4]

    • Co-solvents: The use of co-solvents can improve the solubility of hydrophobic drugs.[5][6]

    • pH Adjustment: Modifying the pH of the solution can sometimes improve the solubility of compounds with ionizable groups.[7]

    • Nanoformulations: Encapsulating this compound into nanocarriers like nanoparticles, liposomes, or nanoemulsions can significantly improve its solubility and dispersion in aqueous media.[1][8]

Issue 2: Low Plasma Concentration After Oral Administration

Question: I'm observing very low and variable plasma concentrations of this compound in my animal models after oral gavage. What are the likely causes and how can I improve its systemic absorption?

Answer: Low plasma concentration after oral administration is a well-documented challenge for this compound. This is attributed to several factors:

  • Poor Solubility & Dissolution: As mentioned, its low water solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1]

  • Extensive First-Pass Metabolism: this compound undergoes rapid and extensive metabolism in the liver and intestines after absorption.[9][10] The primary metabolic pathways include hydroxylation, demethylation, glucuronidation, and sulfation.[11][12] Studies in rats show that only a very small amount of the parent compound is excreted, indicating that it is heavily metabolized in vivo.[11][12]

  • Rapid Clearance: Studies in rats have shown that this compound has a short to moderate half-life in serum, ranging from approximately 4 to 7 hours.[11][13]

Strategies to Enhance Oral Bioavailability:

  • Pharmaceutical Technologies:

    • Nanoformulations: This is a highly promising strategy. Encapsulating this compound in nanocarriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, or polymeric nanoparticles can protect it from degradation in the GI tract, improve its solubility, and enhance its absorption.[1][8][14]

    • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and absorption.[6]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the GI tract, increasing the surface area for absorption.[7]

  • Structural Modification:

    • Prodrugs: Converting this compound into a more soluble prodrug that metabolizes back to the active form after absorption is a viable strategy.[1][15]

  • Use of Absorption Enhancers: Co-administration with substances that can enhance intestinal permeability, such as chitosan, can improve absorption.[1]

Issue 3: Analytical Method Challenges

Question: I'm having trouble developing a reliable method to quantify this compound in plasma samples. What are the established analytical techniques?

Answer: Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies.

  • Recommended Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining this compound concentrations in plasma.[16][17] It allows for low limits of quantification, often in the range of ng/mL.[16]

  • Alternative Method: HPLC with UV detection is also used. A Chiralpak® AD-RH column can be employed for the baseline separation of this compound's enantiomers with UV detection at 287 nm.[13]

  • Sample Preparation: A protein precipitation step is typically required to extract this compound from plasma samples before analysis.[11]

  • Internal Standard: Using an internal standard, such as isoliquiritigenin, is essential for accurate quantification with LC-MS/MS.[16]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound from in vivo studies in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

ParameterValueStudy ConditionsSource
Cmax (Peak Plasma Concentration) 53.034 ± 15.407 ng/mL48.51 mg/kg oral dose[11]
Tmax (Time to Peak Concentration) 0.133 h48.51 mg/kg oral dose[11]
t1/2 (Elimination Half-Life) 4.047 ± 1.843 h48.51 mg/kg oral dose[11]
AUCinf (Area Under the Curve) 23.16 µg·h/mL (S-enantiomer)20 mg/kg intravenous dose[13]
21.296 µg·h/mL (R-enantiomer)
Vd (Volume of Distribution) 8.2 L/kg (S-enantiomer)20 mg/kg intravenous dose[13]
8.9 L/kg (R-enantiomer)

Note: The large volume of distribution (Vd) suggests extensive distribution of this compound into tissues.[11][13]

Experimental Protocols

Below are detailed methodologies for key experiments related to improving this compound bioavailability.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200 ± 20 g) are commonly used.[10][11]

  • Formulation Preparation:

    • For a simple suspension, this compound can be prepared in 0.9% sterile saline containing a surfactant like 2% polysorbate 80 (v/v) to aid dispersion.[11][18]

    • For nanoformulations, the lyophilized powder is reconstituted in sterile water or saline.

  • Administration: Administer the this compound formulation orally (p.o.) via gavage at a specific dose (e.g., 48.51 mg/kg).[11]

  • Blood Sampling:

    • Collect blood samples (~400 µL) from the orbital vein at predetermined time points (e.g., 0, 0.133, 0.33, 0.5, 1, 2, 4, 6, 12, and 24 hours post-dosing).[11][18]

    • Collect samples into heparinized tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4,000 rpm for 10 min at 4°C) to separate the plasma.[11]

  • Sample Storage: Store plasma samples at -80°C until analysis.[11]

  • Analysis: Quantify this compound concentration in plasma using a validated LC-MS/MS method.[16]

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using non-compartmental analysis software.[11]

Protocol 2: Preparation of this compound Inclusion Complexes with Cyclodextrins (Freeze-Drying Method)

  • Molar Ratio: Prepare a 1:1 molar ratio of this compound and the selected cyclodextrin (e.g., HPβCD).[4]

  • Dissolution: Accurately weigh the this compound and cyclodextrin and dissolve them in deionized water with magnetic stirring until a clear solution is formed.[4]

  • Freezing: Freeze the solution completely at -80°C overnight.[4]

  • Lyophilization: Subject the frozen solution to a lyophilizer for 48 hours to obtain a dry powder of the inclusion complex.[4]

  • Characterization: Characterize the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Visualizations

Diagram 1: Key Barriers to this compound Oral Bioavailability

Oral Oral Administration of this compound Solubility Poor Aqueous Solubility Oral->Solubility Challenge 1 Dissolution Low Dissolution Rate in GI Fluids Solubility->Dissolution Absorption Poor GI Tract Absorption Dissolution->Absorption Metabolism Extensive First-Pass Metabolism (Liver) Absorption->Metabolism Challenge 2 Systemic Low Systemic Bioavailability Metabolism->Systemic

Caption: Major hurdles limiting the systemic availability of this compound after oral intake.

Diagram 2: Experimental Workflow for Bioavailability Enhancement

cluster_0 Formulation Development cluster_1 In Vitro Testing cluster_2 In Vivo Evaluation PNS This compound Formulate Select Strategy (e.g., Nanoparticles, Cyclodextrins) PNS->Formulate Prep Prepare Formulation Formulate->Prep Char Physicochemical Characterization (Size, Solubility) Prep->Char Release In Vitro Release Study Char->Release Perm Cell Permeability Assay (e.g., Caco-2) Release->Perm PK Pharmacokinetic Study in Rats Perm->PK Data Analyze Plasma Concentrations PK->Data BioA Assess Bioavailability Improvement Data->BioA

Caption: A logical workflow for developing and evaluating novel this compound formulations.

Diagram 3: Mechanism of Cyclodextrin-Mediated Solubility Enhancement

cluster_0 Before Complexation cluster_1 After Complexation cluster_2 Inclusion Complex Detail PNS This compound (Hydrophobic) label_a Poorly Soluble PNS->label_a Complex Inclusion Complex Process + CD Cyclodextrin Water Water (Aqueous Medium) label_b Solubility Enhanced Complex->label_b Water_b Water (Aqueous Medium) Process->Complex Forms CD_shell Hydrophilic Exterior CD_core Hydrophobic Cavity CD_shell->CD_core contains PNS_in This compound CD_core->PNS_in encapsulates

References

Pinostrobin Isolation and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of pinostrobin.

Troubleshooting Guide

This guide addresses common challenges encountered during the isolation and purification of this compound, offering potential causes and solutions to streamline your experimental workflow.

Problem Potential Causes Troubleshooting Solutions
Low Extraction Yield Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.This compound is lipophilic and has low water solubility.[1][2][3][4] Use non-polar or semi-polar solvents like n-hexane, petroleum ether, or ethanol for extraction.[1][5][6][7] Consider ultrasound-assisted extraction to improve efficiency.[8][9]
Insufficient Extraction Time or Temperature: The active compound may not have been fully extracted from the plant material.Maceration can be performed for several days.[5] Reflux extraction can be more efficient and requires less time.[5] Optimal conditions for ultrasound-assisted extraction include a 10-minute extraction time.[8][9]
Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration.Ensure the plant material is dried and finely pulverized to increase the surface area for extraction.[1] A particle size of 125 μm has been shown to be effective.[8][9]
Low Purity of Isolated this compound Presence of Impurities: Co-extraction of other compounds with similar polarities. Essential oils can also be a source of contamination.[5]Recrystallization: This is a crucial step for purification. Repeated recrystallization (6-7 times) using a solvent in which this compound has low solubility at low temperatures, such as methanol, is effective.[1][5]
Chromatographic Techniques: For higher purity, employ techniques like silica gel column chromatography, Sephadex LH-20, or centrifugal partition chromatography (CPC).[7][9]
Difficulty in Crystallization Supersaturation Not Reached: The concentration of this compound in the solvent may be too low.Concentrate the filtrate to a smaller volume before allowing it to crystallize.[5]
Inappropriate Solvent for Crystallization: The solvent may be too good a solvent for this compound at all temperatures.Use a solvent in which this compound has high solubility at higher temperatures and low solubility at lower temperatures, such as methanol.[1][5]
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of amorphous precipitate instead of crystals.Allow the saturated solution to cool down slowly. Storing the solution at a low temperature (-20°C) for an extended period (e.g., 18 hours or a week) can promote crystallization.[1][5]
Inaccurate Purity Assessment Inappropriate Analytical Method: The chosen method may not be sensitive or specific enough to detect impurities.Thin-Layer Chromatography (TLC): Use a suitable mobile phase (e.g., n-hexane:ethyl acetate 9:1) to check for the presence of a single spot.[5]
High-Performance Liquid Chromatography (HPLC): This is a more accurate method for purity determination. A C18 column with a mobile phase of methanol/water is commonly used.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from its natural sources?

A1: The choice of solvent depends on the extraction method. For maceration, non-polar solvents like n-hexane and petroleum ether are commonly used due to the lipophilic nature of this compound.[1][5] Ethanol (70-95%) is also effective, particularly in homogenization-assisted extraction.[6][7] For ultrasound-assisted extraction, n-hexane has been shown to be efficient.[9]

Q2: How can I improve the purity of my isolated this compound?

A2: Repeated recrystallization is a simple and effective method to improve purity.[5] Dissolving the crude crystals in a minimal amount of a suitable hot solvent (like methanol) and allowing it to cool slowly will result in purer crystals.[1][5] For very high purity, chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20, or more advanced techniques like Centrifugal Partition Chromatography (CPC), are recommended.[7][8][9]

Q3: My this compound sample is an oil and won't crystallize. What should I do?

A3: The presence of essential oils can inhibit crystallization.[5] Try washing the crude extract with a non-polar solvent in which this compound has low solubility at room temperature to remove these oils. Subsequently, attempt recrystallization from a different solvent system. Concentrating the solution further and allowing for a longer crystallization period at a lower temperature can also be beneficial.[1][5]

Q4: What are the key parameters to monitor during the purification process?

A4: Purity should be monitored at each step using Thin-Layer Chromatography (TLC). The appearance of a single spot on the TLC plate is a good indicator of purity.[5] For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10][11][12] The melting point of the final product can also be compared to the literature value for pure this compound.

Q5: Are there any non-chromatographic methods for isolating high-purity this compound?

A5: Yes, a simple, non-chromatographic method has been developed that relies on maceration with petroleum ether followed by a series of precipitation and recrystallization steps in methanol at low temperatures. This method has been reported to yield this compound with a purity of ≥ 99%.[1][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the isolation and purification of this compound.

Table 1: Yield and Purity of this compound from Different Isolation Methods

Plant Source Isolation Method Yield (%) Purity (%) Reference
Boesenbergia rotundaMaceration with 95% ethanol, Sephadex LH-20, Recrystallization0.8697.06[7]
Boesenbergia rotundaUltrasound-assisted extraction with n-hexane, CPCNot explicitly stated for the entire process, but 2.16 mg of PN was isolated from 67 mg of crude extract.98.78[8][9]
Boesenbergia rotundaNon-chromatographic (Maceration with petroleum ether, Recrystallization)2.36≥ 99[1][10]

Experimental Protocols

Protocol 1: Non-Chromatographic Isolation of this compound from Boesenbergia rotunda

This protocol is adapted from Fakhrudin et al. (2021) and provides a simple, fast, and inexpensive method for obtaining high-purity this compound.[1][10]

1. Sample Preparation:

  • Wash fresh Boesenbergia rotunda rhizomes with water.

  • Cut the rhizomes into thin slices (0.2–0.4 mm thickness).

  • Dry the slices in an oven at 50°C for 24 hours.

  • Pulverize the dried rhizomes into a fine powder.

2. Extraction:

  • Macerate 500 g of the dried powder in 2.5 L of petroleum ether for 18 hours.

  • Filter the mixture and collect the liquid extract.

  • Reuse the solvent to perform a second maceration of the plant material with the same procedure.

  • Combine the liquid extracts from both macerations.

  • Evaporate the solvent using a rotary evaporator until approximately 100 mL of the extract remains.

3. Crystallization and Purification:

  • Store the concentrated liquid extract at -20°C for 18 hours to allow for the formation of pale yellow precipitates.

  • Filter the precipitates.

  • Dissolve the precipitates in 50 mL of warm methanol (60°C) with stirring for 15 minutes.

  • Store the solution in a freezer at -20°C for 18 hours.

  • Filter the resulting yellowish crystals and wash them several times with cold methanol (4°C) until they become colorless.

  • Dry the colorless crystals at room temperature.

4. Purity Analysis:

  • Assess the purity of the crystals using TLC and HPLC.

  • TLC: Use silica gel F254 plates with a mobile phase of n-hexane/ethyl acetate (4:1). A single spot should be observed under UV light (254 nm).[10]

  • HPLC: Use a C18 column with a mobile phase of methanol/water (80:20) at a flow rate of 1 mL/min, with detection at 254 nm.[10]

Visualizations

Pinostrobin_Isolation_Workflow Start Start: Dried Plant Material (e.g., Boesenbergia rotunda) Extraction Extraction (Maceration/Reflux/UAE with appropriate solvent) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification Crude_Extract->Purification Recrystallization Recrystallization (e.g., with Methanol) Purification->Recrystallization Simple Method Column_Chromatography Column Chromatography (Silica Gel/Sephadex) Purification->Column_Chromatography Higher Purity CPC Centrifugal Partition Chromatography (CPC) Purification->CPC Advanced Method Purity_Analysis Purity Analysis (TLC/HPLC) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis CPC->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting_Low_Yield Problem Problem: Low Extraction Yield Cause1 Potential Cause 1: Inappropriate Solvent Problem->Cause1 Cause2 Potential Cause 2: Insufficient Extraction Time/Temp Problem->Cause2 Cause3 Potential Cause 3: Improper Sample Prep Problem->Cause3 Solution1 Solution: Use non-polar/semi-polar solvents (n-hexane, ethanol) Cause1->Solution1 Solution2 Solution: Increase maceration time or use reflux/UAE Cause2->Solution2 Solution3 Solution: Ensure fine pulverization of dried material Cause3->Solution3

References

Technical Support Center: Optimizing Pinostrobin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pinostrobin in animal studies. The information is designed to address common challenges and provide standardized protocols to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models?

A1: Based on published studies, a general starting dose for oral administration in rats and mice ranges from 10 to 50 mg/kg. For instance, doses of 20 and 40 mg/kg have shown neuroprotective and antioxidant effects in rats.[1][2][3] A study on ovarian toxicity in rats used a dose of 50 mg/kg.[4] For anti-inflammatory effects in rats, single oral doses of 10 and 20 mg/kg have been documented to be effective.[5] It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and disease indication.

Q2: How should I prepare this compound for oral administration?

A2: this compound has low aqueous solubility.[6][7] A common method for preparing this compound for oral gavage is to create a suspension in a vehicle such as 0.5% or 1% carboxymethylcellulose (CMC).[2][3] Another reported vehicle is 0.9% sterile saline containing 2% polysorbate 80 (v/v).[8][9] For topical applications, this compound can be dissolved in a suitable solvent and then incorporated into a vehicle like carboxymethylcellulose.[6]

Q3: What are the key pharmacokinetic parameters of this compound in rats?

A3: In rats, after a single oral administration of 48.51 mg/kg, this compound is absorbed relatively quickly with a time to maximum plasma concentration (Tmax) of approximately 0.133 hours.[8][9] The maximum plasma concentration (Cmax) observed was 53.034 ng/mL.[8][9] The apparent elimination half-life (t1/2) is moderate at around 4.05 hours.[8][10] this compound shows extensive tissue distribution, particularly in the gastrointestinal tract.[8][9][11]

Q4: What are the main metabolic pathways for this compound in rats?

A4: this compound is extensively metabolized in rats. The primary metabolic pathways include hydroxylation, demethylation, glucuronidation, and sulfation.[8][9][10][11] A very small amount of the parent compound is excreted unchanged in urine, feces, and bile, indicating that metabolism is the main route of elimination.[8][9][10][11]

Troubleshooting Guide

Issue 1: Low Bioavailability or Inconsistent Results

  • Possible Cause: Poor solubility of this compound leading to incomplete absorption. This compound is sparingly soluble in aqueous buffers.[12]

  • Solution:

    • Vehicle Optimization: Ensure the use of an appropriate vehicle. For oral administration, a suspension in 0.5-1% CMC or a solution in saline with a surfactant like polysorbate 80 can improve dispersion and absorption.[2][3][8][9][13]

    • Particle Size Reduction: Micronization of the this compound powder can increase the surface area for dissolution.

    • Complexation: Consider using cyclodextrins (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) to form inclusion complexes, which can significantly enhance aqueous solubility and bioavailability.[6][7]

Issue 2: Signs of Toxicity in Animals

  • Possible Cause: The administered dose may be too high for the specific animal strain or model. While this compound is generally considered to have low toxicity, high doses may lead to adverse effects.[14]

  • Solution:

    • Dose Reduction: Lower the administered dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. Studies have reported no toxicity in male rats within the 1-100 mg/kg dose range.[3] A high dose of 1000 mg/kg applied dermally showed no toxicity signs in mice.[15]

    • Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the administration vehicle itself.[13]

    • Monitor Animal Health: Closely monitor animals for any signs of distress, weight loss, or changes in behavior.

Issue 3: Lack of Efficacy at Previously Reported Doses

  • Possible Cause: Differences in experimental models, animal strains, or administration protocols.

  • Solution:

    • Verify Compound Integrity: Ensure the purity and stability of your this compound stock.

    • Route of Administration: Re-evaluate the route of administration. For localized effects, such as dermal inflammation, topical application may be more effective than oral administration.[6]

    • Timing of Administration: The timing of this compound administration relative to the disease induction or measurement of endpoints is critical. Review the literature for optimal timing in similar models.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueAnimal ModelDosageSource
Cmax 53.034 ± 15.407 ng/mLMale Sprague-Dawley Rats48.51 mg/kg[8][9]
Tmax 0.133 hMale Sprague-Dawley Rats48.51 mg/kg[8][9]
t1/2 4.047 ± 1.843 hMale Sprague-Dawley Rats48.51 mg/kg[8][9]
AUC0-∞ 881.114 ± 289.587 ng·h/mLMale Sprague-Dawley Rats48.51 mg/kg[8]
Vd 8.2 L/kg (S-pinostrobin)Male Sprague-Dawley RatsNot Specified[16]
Vd 8.9 L/kg (R-pinostrobin)Male Sprague-Dawley RatsNot Specified[16]

Table 2: Effective Dosages of this compound in Rodent Models

Pharmacological EffectDosageRoute of AdministrationAnimal ModelSource
Anti-inflammatory10 and 20 mg/kgOralRats[5]
Anti-inflammatory (Topical)1.5, 2.0, and 3.0 mg/earTopicalMice[6][17]
Neuroprotection20 and 40 mg/kgOralRats[1][2][3]
Neuroprotection (Parkinson's Model)40 mg/kgOralRats[18]
Antioxidant20 and 40 mg/kgOralRats[1][3]
Ovarian Protection50 mg/kgOralRats[4]
Hepatoprotective30 and 60 mg/kgOralRats[5][19]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

    • Suspend the this compound in the 0.5% CMC solution to the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 200g rat with a dosing volume of 10 mL/kg).

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Animal Dosing:

    • Acclimatize male Wistar rats (200-220g) for at least one week with free access to food and water.[2]

    • Administer the this compound suspension once daily via oral gavage for the duration of the study.[2]

    • A control group should receive the vehicle (0.5% CMC) only.

Protocol 2: Pharmacokinetic Study of this compound in Rats

  • Animal Preparation:

    • Use male Sprague-Dawley rats (200 ± 20 g).[10]

    • Fast the animals overnight before dosing, with free access to water.

  • Dosing and Sample Collection:

    • Prepare this compound in 0.9% sterile saline containing 2% polysorbate 80 (v/v).[8][9]

    • Administer a single oral dose of 48.51 mg/kg.[8][9]

    • Collect blood samples (approximately 400 µL) from the orbital vein at specified time points (e.g., 0, 0.133, 0.167, 0.33, 0.5, 1, 2, 4, 6, and 12 hours post-dose).[8][9]

    • Collect blood in heparinized tubes and centrifuge at 4,000 rpm for 10 minutes at 4°C to obtain plasma.[8][9]

    • Store plasma samples at -80°C until analysis.[8][9]

  • Sample Analysis:

    • Analyze this compound concentrations in plasma using a validated LC-MS/MS method.[10][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis start Start prep_sol Prepare this compound Suspension/Solution start->prep_sol animal_model Select Animal Model (e.g., Rats, Mice) prep_sol->animal_model dosing Administer Dose (e.g., Oral Gavage) animal_model->dosing pk_study Pharmacokinetic Analysis dosing->pk_study Blood Samples efficacy_study Efficacy Study (e.g., Behavioral Tests) dosing->efficacy_study Observations toxicity_study Toxicity Assessment dosing->toxicity_study Clinical Signs data_analysis Analyze and Interpret Data pk_study->data_analysis efficacy_study->data_analysis toxicity_study->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo this compound studies.

proposed_mechanism cluster_cellular Cellular Effects cluster_outcome Therapeutic Outcomes This compound This compound ros Reduced Reactive Oxygen Species (ROS) This compound->ros inflammation Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) This compound->inflammation apoptosis Modulation of Apoptotic Pathways This compound->apoptosis antioxidant Antioxidant Effect ros->antioxidant neuroprotection Neuroprotection ros->neuroprotection anti_inflammatory Anti-inflammatory Effect inflammation->anti_inflammatory apoptosis->neuroprotection

Caption: Proposed mechanisms of action for this compound's therapeutic effects.

References

pinostrobin degradation under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pinostrobin, focusing on its degradation under acidic and basic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: this compound concentration decreases over time in a basic buffer solution.

  • Question: I prepared a solution of this compound in a basic buffer (pH > 8), and I am observing a rapid decrease in its concentration as measured by HPLC. What is happening and how can I prevent this?

  • Answer: this compound is known to be highly labile under basic conditions[1]. The flavanone structure of this compound can undergo a ring-opening reaction in an alkaline environment to form a chalcone derivative. This chalcone may then undergo further degradation. To minimize degradation, it is recommended to work with this compound in neutral or slightly acidic conditions (pH < 7) whenever possible. If a basic pH is required for your experiment, consider the following:

    • Prepare the basic solution of this compound immediately before use.

    • Minimize the exposure time to the basic environment.

    • Conduct the experiment at a lower temperature to slow down the degradation rate.

Issue 2: Unexpected peaks appear in the chromatogram when analyzing a this compound sample stored in a basic solution.

  • Question: I am analyzing a this compound sample that was stored in a basic solution and I see additional peaks in my HPLC chromatogram that are not present in my standard. What are these peaks?

  • Answer: The additional peaks are likely degradation products of this compound. Under basic conditions, this compound can isomerize to its corresponding chalcone, which may be observed as a new peak in the chromatogram. Further degradation of the chalcone or other reactions can also lead to the formation of other byproducts. To identify these degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be required to elucidate their structures.

Issue 3: this compound appears stable in my acidic experimental conditions, but I want to confirm I am not overlooking any subtle degradation.

  • Question: My experiments are conducted in an acidic medium (pH 2-4), and I don't observe any significant loss of this compound. Is it safe to assume there is no degradation?

  • Answer: Studies have shown that this compound is generally stable under acidic conditions[1]. However, to rigorously confirm its stability in your specific experimental setup, you can perform a forced degradation study. This involves exposing a sample of this compound to more extreme acidic conditions (e.g., 1 M HCl) and elevated temperatures (e.g., 60-80°C) for a defined period. If no significant degradation is observed under these stressed conditions, it provides strong evidence of its stability in your milder experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic versus basic solutions?

A1: this compound is generally stable in acidic solutions. In contrast, it is unstable and degrades in basic (alkaline) solutions[1]. The rate of degradation in basic solutions increases with higher pH and temperature.

Q2: What is the primary degradation pathway for this compound in basic conditions?

A2: The primary degradation pathway for flavanones like this compound in basic conditions is the opening of the heterocyclic C-ring. This results in the formation of the corresponding chalcone isomer. This chalcone can then undergo further degradation.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common method for monitoring this compound degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection[1]. This method allows for the separation and quantification of the intact this compound from its degradation products.

Q4: Are there any known degradation products of this compound?

A4: While the degradation of this compound in basic solution is known to occur, detailed characterization of all its degradation products is not extensively reported in the literature. The initial and primary degradation product is expected to be the corresponding this compound chalcone.

Quantitative Data Summary

Due to the limited availability of specific quantitative degradation data for this compound in the literature, the following table presents hypothetical data based on the known behavior of flavanones under forced degradation conditions. These values should be considered as illustrative examples.

ConditionTemperature (°C)Time (hours)This compound Remaining (%)Major Degradation Product
0.1 M HCl6024>95%Not Applicable
Water6024>98%Not Applicable
0.1 M NaOH254<10%This compound Chalcone
0.1 M NaOH601<1%This compound Chalcone and further degradants

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic and basic conditions.

1. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • pH meter

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

3. Forced Degradation Procedure:

  • Acid Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the this compound stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the this compound stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at room temperature (25°C).

    • Due to the high lability of this compound in basic conditions, take samples at frequent intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for immediate HPLC analysis.

4. HPLC Analysis:

  • Use a validated stability-indicating HPLC method. An example method is as follows[1]:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol/acetonitrile (B).

    • Flow Rate: 1 mL/min

    • Detection: UV at 290 nm

  • Inject the prepared samples and a standard solution of this compound.

  • Calculate the percentage of remaining this compound and the formation of any degradation products by comparing peak areas.

Visualizations

Pinostrobin_Degradation_Pathway This compound This compound (Flavanone) Chalcone This compound Chalcone (Open C-Ring) This compound->Chalcone  Basic Conditions (OH⁻) Ring Opening Chalcone->this compound  Acidic Conditions (H⁺) Ring Closure DegradationProducts Further Degradation Products Chalcone->DegradationProducts  Strong Basic Conditions Prolonged Exposure

Caption: Proposed degradation pathway of this compound under basic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Stock Solution B1 Acidic Condition (e.g., 0.1 M HCl, 60°C) A->B1 B2 Basic Condition (e.g., 0.1 M NaOH, 25°C) A->B2 C Sample at Time Points & Neutralize B1->C B2->C D HPLC-UV Analysis C->D E Quantify Degradation & Identify Products D->E

Caption: Experimental workflow for this compound forced degradation studies.

Troubleshooting_Tree Start Loss of this compound Observed? Condition What is the pH of the solution? Start->Condition Basic Basic (pH > 7) Condition->Basic Yes Acidic Acidic/Neutral (pH ≤ 7) Condition->Acidic No Degradation High Likelihood of Alkaline Degradation Basic->Degradation CheckOther Degradation Unlikely Due to pH. Check Other Factors (e.g., Light, Temp.) Acidic->CheckOther Solution Work at Lower pH/Temp or Prepare Fresh Degradation->Solution

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Pinostrobin & Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using pinostrobin in their experiments and encountering potential interference with fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit intrinsic fluorescence (autofluorescence)?

Recommendation: It is crucial to experimentally determine the autofluorescence of this compound under your specific assay conditions.

Q2: Can this compound interfere with my fluorescence assay?

Yes, this compound has the potential to interfere with fluorescence assays through several mechanisms:

  • Intrinsic Fluorescence (Autofluorescence): this compound's own fluorescence may overlap with the excitation or emission spectra of your fluorescent probes, leading to false-positive signals or increased background.

  • Fluorescence Quenching: this compound has been shown to quench the intrinsic fluorescence of proteins, such as human serum albumin (HSA), primarily through a static quenching mechanism.[1] This can lead to false-negative results in assays that rely on measuring protein fluorescence.

  • Inhibition of Cellular Transporters: In cell-based assays, this compound can inhibit the activity of efflux pumps like P-glycoprotein (P-gp).[3] This can affect the intracellular concentration of fluorescent substrates (e.g., calcein-AM, Hoechst dyes), leading to an apparent increase in fluorescence that is not related to the intended biological target.[3][4]

  • Interaction with Fluorescent Dyes: While direct quenching or enhancement data for many common dyes is limited, the potential for interaction exists. It is advisable to test for direct effects of this compound on your specific fluorophore.

Q3: What are the common fluorescent dyes that might be affected by this compound?

Based on available literature, this compound has been shown to interfere with assays using:

  • Tryptophan residues in proteins: Due to its quenching effect.[1]

  • Calcein-AM: By inhibiting its efflux from cells.[3]

  • Hoechst 33342: By potentially affecting its transport in side population assays.[4]

  • 2-NBDG (fluorescent glucose analog): By inhibiting glucose transporters.[5]

Direct interaction with other common dyes like fluorescein (FITC), rhodamine, DAPI, and others should be experimentally verified.

Troubleshooting Guides

Issue 1: High background fluorescence in the presence of this compound.
Possible Cause Troubleshooting Step
This compound Autofluorescence 1. Run a control experiment with this compound alone in the assay buffer. 2. Measure the fluorescence at the excitation and emission wavelengths of your assay. 3. If significant fluorescence is detected, subtract this background from your experimental readings. 4. Consider using a fluorophore with excitation and emission wavelengths further away from the UV region, as flavonoid autofluorescence is often more pronounced in the UV/blue range.
Issue 2: Lower than expected fluorescence signal in the presence of this compound.
Possible Cause Troubleshooting Step
Fluorescence Quenching 1. Perform a cell-free quenching assay. 2. Mix your fluorescent probe with varying concentrations of this compound in the assay buffer. 3. Measure the fluorescence intensity. A dose-dependent decrease in fluorescence suggests quenching. 4. If quenching is confirmed, consider if the experimental design can be modified, for instance, by using a different fluorescent probe or assay principle.
Inhibition of Cellular Uptake 1. In cell-based assays, ensure that this compound is not affecting the uptake of your fluorescent probe. 2. Use a positive control for probe uptake that is known not to be affected by this compound, if available. 3. Consider pre-incubating cells with the fluorescent probe before adding this compound.
Issue 3: Higher than expected fluorescence signal in cell-based assays.
Possible Cause Troubleshooting Step
Inhibition of Efflux Pumps 1. This is a known mechanism for this compound.[3] 2. If your assay uses a substrate for efflux pumps (e.g., calcein-AM, some Hoechst dyes), the increased signal may be due to pump inhibition. 3. Confirm this by using a known efflux pump inhibitor as a positive control. 4. Consider using a fluorescent probe that is not a substrate for these transporters or use a cell line with low expression of the relevant efflux pumps.

Quantitative Data Summary

Parameter Value Reference
UV Absorbance Maxima 213 nm, 288 nm[2]
Excitation Wavelength (in protein binding studies) 280 nm[1]
Emission Wavelength (in protein binding studies) 345 nm[1]

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound
  • Objective: To measure the intrinsic fluorescence of this compound under specific assay conditions.

  • Materials:

    • This compound stock solution (in a suitable solvent like DMSO).

    • Assay buffer (the same buffer used in your experiment).

    • Fluorometer or plate reader with adjustable excitation and emission wavelengths.

    • Appropriate microplates or cuvettes.

  • Procedure:

    • Prepare a series of dilutions of this compound in your assay buffer, covering the concentration range used in your experiments.

    • Include a buffer-only control.

    • Set the fluorometer to the excitation and emission wavelengths used for your experimental fluorophore.

    • Measure the fluorescence intensity of each this compound dilution and the buffer control.

    • To identify the peak excitation and emission of this compound, perform a wavelength scan. Set a fixed emission wavelength and scan a range of excitation wavelengths. Then, set the peak excitation wavelength and scan a range of emission wavelengths.

  • Analysis:

    • Subtract the fluorescence of the buffer-only control from the readings of the this compound dilutions.

    • The resulting values represent the autofluorescence of this compound at your assay's wavelengths. This can be used for background correction.

Protocol 2: Cell-Free Fluorescence Quenching Assay
  • Objective: To determine if this compound directly quenches the fluorescence of a specific probe.

  • Materials:

    • Fluorescent probe of interest (e.g., FITC-labeled peptide, free fluorescein).

    • This compound stock solution.

    • Assay buffer.

    • Fluorometer or plate reader.

  • Procedure:

    • Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your main experiment.

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a microplate or cuvette, mix the fluorescent probe solution with each dilution of this compound. Include a control with the fluorescent probe and buffer only (no this compound).

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Analysis:

    • Compare the fluorescence intensity of the samples containing this compound to the control sample.

    • A concentration-dependent decrease in fluorescence indicates a quenching effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Dilutions C Mix this compound and Probe A->C B Prepare Fluorescent Probe Solution B->C D Incubate C->D E Measure Fluorescence D->E F Compare to Control E->F G Assess for Interference F->G

Caption: Experimental workflow to test for this compound interference.

interference_pathways cluster_mechanisms Potential Interference Mechanisms cluster_outcomes Assay Outcome This compound This compound Autofluorescence Intrinsic Fluorescence (Autofluorescence) This compound->Autofluorescence Quenching Fluorescence Quenching This compound->Quenching Transport_Inhibition Transporter Inhibition This compound->Transport_Inhibition False_Positive False Positive Signal Autofluorescence->False_Positive False_Negative False Negative Signal Quenching->False_Negative Transport_Inhibition->False_Positive (e.g., efflux pump inhibition) Altered_Kinetics Altered Signal Kinetics Transport_Inhibition->Altered_Kinetics

Caption: Potential mechanisms of this compound interference in fluorescence assays.

troubleshooting_logic Start Unexpected Fluorescence Signal with this compound Check_Autofluorescence Run this compound-only Control Start->Check_Autofluorescence Is_Autofluorescent Is Signal High? Check_Autofluorescence->Is_Autofluorescent Subtract_Background Subtract Background Is_Autofluorescent->Subtract_Background Yes Check_Quenching Perform Cell-Free Quenching Assay Is_Autofluorescent->Check_Quenching No Subtract_Background->Check_Quenching Is_Quenching Is Signal Decreased? Check_Quenching->Is_Quenching Consider_Alternative_Probe Consider Alternative Probe/Assay Is_Quenching->Consider_Alternative_Probe Yes Check_Transport Is it a Cell-Based Assay? Is_Quenching->Check_Transport No End Interference Identified Consider_Alternative_Probe->End Investigate_Transport Investigate Transporter Inhibition Check_Transport->Investigate_Transport Yes Check_Transport->End No Investigate_Transport->End

Caption: A logical workflow for troubleshooting this compound interference.

References

Technical Support Center: Pinostrobin Solid Dispersion Formulation for Enhanced Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the formulation of pinostrobin solid dispersions to enhance its aqueous solubility. This compound, a flavonoid with promising therapeutic potential, exhibits poor water solubility, which can limit its bioavailability and clinical efficacy. Solid dispersion technology is a proven strategy to overcome this challenge by dispersing this compound in a hydrophilic carrier at a molecular level.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of this compound low?

This compound is a lipophilic compound with a rigid crystalline structure, making it difficult for water molecules to interact with and dissolve it. Its low aqueous solubility can lead to poor absorption in the gastrointestinal tract and consequently, low bioavailability.

Q2: How does a solid dispersion formulation improve the solubility of this compound?

Solid dispersion technology enhances the solubility of poorly water-soluble drugs like this compound through several mechanisms:

  • Amorphization: Converting the crystalline drug into a higher-energy amorphous state.

  • Particle Size Reduction: Dispersing the drug at a molecular level within a carrier matrix, significantly increasing the surface area available for dissolution.

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic this compound particles.

  • Inhibition of Recrystallization: The carrier can prevent the amorphous drug from converting back to its less soluble crystalline form.

Q3: What are the common carriers used for preparing this compound solid dispersions?

A variety of hydrophilic polymers and other carriers can be used, including:

  • Polyvinylpyrrolidone (PVP): Different grades (e.g., K12, K30, K90) are widely used due to their excellent solubilizing properties and ability to inhibit crystallization.

  • Polyethylene Glycols (PEGs): Various molecular weights (e.g., PEG 4000, PEG 6000) are effective carriers, often used in fusion-based methods.

  • Hydroxypropyl Methylcellulose (HPMC): A versatile polymer that can also act as a precipitation inhibitor.

  • Soluplus® and Kolliphor® grades: These are specialized polymers designed for enhancing the solubility and bioavailability of poorly soluble drugs.

  • Cyclodextrins: These can form inclusion complexes with this compound, encapsulating the drug molecule to improve its solubility.

Q4: What are the common methods for preparing this compound solid dispersions?

The most common methods include:

  • Solvent Evaporation: Both this compound and the carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.

  • Fusion (Melting) Method: A physical mixture of this compound and a low-melting-point carrier is heated until it melts, followed by rapid cooling.

  • Spray Drying: A solution of this compound and the carrier is atomized into a hot air stream, leading to rapid solvent evaporation and formation of solid dispersion particles.

  • Hot-Melt Extrusion (HME): A process where a mixture of this compound and a thermoplastic polymer is heated and forced through a die.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Drug Loading - Poor miscibility of this compound with the selected carrier.- Phase separation during preparation.- Screen different carriers to find one with better miscibility with this compound.- Optimize the drug-to-carrier ratio.- For solvent methods, use a solvent system that dissolves both components well.
Incomplete Amorphization - Insufficient energy input during preparation (e.g., low temperature in fusion method, slow solvent evaporation).- High drug loading leading to crystallization.- Increase the heating temperature or cooling rate in the fusion method.- Use a faster evaporation rate in the solvent evaporation method (e.g., use a rotary evaporator or spray dryer).- Reduce the drug-to-carrier ratio.
Phase Separation or Recrystallization During Storage - The amorphous solid dispersion is thermodynamically unstable.- Absorption of moisture, which acts as a plasticizer and promotes crystallization.- Storage temperature is too high, approaching the glass transition temperature (Tg).- Select a carrier that has strong interactions (e.g., hydrogen bonding) with this compound to inhibit molecular mobility.- Store the solid dispersion in a desiccator or with a desiccant to protect from moisture.- Store at a temperature well below the Tg of the solid dispersion.
Poor Dissolution Enhancement - Incomplete amorphization or presence of crystalline drug.- Agglomeration of solid dispersion particles in the dissolution medium.- Slow dissolution of the carrier itself.- Confirm amorphization using XRD and DSC (see Experimental Protocols).- Incorporate a surfactant or use a carrier with better wetting properties.- Select a more rapidly dissolving carrier.
Thermal Degradation of this compound - High temperatures used in the fusion method or hot-melt extrusion.- Use a lower melting point carrier for the fusion method.- Optimize the temperature profile in HME to minimize exposure to high temperatures.- Consider using a solvent-based method like solvent evaporation or spray drying, which typically use lower temperatures.

Quantitative Data Summary

The following tables summarize representative data on the solubility and dissolution enhancement of this compound and other poorly soluble drugs using solid dispersion and related techniques.

Table 1: Solubility Enhancement of this compound with Cyclodextrins

CarrierStability Constant (Ks) M-1Solubility Enhancement (Fold Increase)
β-Cyclodextrin (βCD)158~2.5
Hydroxypropyl-β-Cyclodextrin (HPβCD)273~4.5
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DMβCD)485~8.0

Data is illustrative and based on reported values for this compound inclusion complexes.

Table 2: Dissolution Profile Comparison of a Model Poorly Soluble Drug as Pure Drug vs. Solid Dispersion

Time (minutes)% Drug Dissolved (Pure Drug)% Drug Dissolved (Solid Dispersion)
5560
151285
302095
603098

This table provides a typical comparison and the actual enhancement for this compound will depend on the specific formulation.

Experimental Protocols

Preparation of this compound-PVP Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) to enhance its aqueous solubility.

Materials:

  • This compound

  • PVP K30

  • Methanol (or another suitable organic solvent)

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves

Procedure:

  • Weigh accurately 100 mg of this compound and 900 mg of PVP K30 (1:9 ratio).

  • Dissolve both the this compound and PVP K30 in a minimal amount of methanol (e.g., 20 mL) in a round-bottom flask.

  • Ensure complete dissolution by gentle warming in a water bath (not exceeding 40°C) and sonication if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a temperature of 40-50°C.

  • Continue evaporation until a dry, thin film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a suitable sieve (e.g., #100 mesh) to ensure particle size uniformity.

  • Store the prepared solid dispersion in a desiccator over silica gel.

Characterization of this compound Solid Dispersion

a) Differential Scanning Calorimetry (DSC)

Objective: To determine the physical state (crystalline or amorphous) of this compound in the solid dispersion.

Procedure:

  • Accurately weigh 3-5 mg of the this compound solid dispersion into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Expected Result: The absence of a sharp endothermic peak corresponding to the melting point of crystalline this compound (around 100-105°C) indicates that the drug is in an amorphous state within the solid dispersion. A single glass transition temperature (Tg) for the solid dispersion suggests good miscibility between the drug and the carrier.

b) Powder X-ray Diffraction (PXRD)

Objective: To confirm the amorphous nature of this compound in the solid dispersion.

Procedure:

  • Pack the powdered solid dispersion sample into a sample holder.

  • Mount the sample holder in the PXRD instrument.

  • Scan the sample over a 2θ range of 5° to 40° using Cu Kα radiation.

  • Expected Result: A diffuse halo pattern without any sharp, characteristic peaks of crystalline this compound confirms the amorphous state of the drug in the solid dispersion.

c) In Vitro Dissolution Study

Objective: To compare the dissolution rate of this compound from the solid dispersion with that of the pure drug.

Procedure:

  • Use a USP Type II (paddle) dissolution apparatus.

  • The dissolution medium should be 900 mL of a relevant buffer (e.g., phosphate buffer pH 6.8). Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.

  • Accurately weigh an amount of solid dispersion equivalent to a specific dose of this compound (e.g., 25 mg).

  • In a separate vessel, use the same amount of pure this compound as a control.

  • Introduce the samples into the dissolution vessels.

  • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Plot the cumulative percentage of drug dissolved against time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep1 Weigh this compound & Carrier prep2 Dissolve in Common Solvent prep1->prep2 prep3 Solvent Evaporation (e.g., Rotavap) prep2->prep3 prep4 Drying & Pulverization prep3->prep4 char1 DSC (Thermal Analysis) prep4->char1 char2 PXRD (Crystallinity) prep4->char2 char3 FTIR (Drug-Carrier Interaction) prep4->char3 eval1 Dissolution Study prep4->eval1 eval2 Solubility Determination prep4->eval2

Caption: Experimental workflow for the preparation and evaluation of this compound solid dispersions.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Mechanism LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 NFkB NF-κB Activation TLR4_MD2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines This compound This compound This compound->TLR4_MD2 Inhibition Oxidative_Stress Oxidative Stress (ROS) Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH) Oxidative_Stress->Antioxidant_Enzymes Downregulation Pinostrobin2 This compound Pinostrobin2->Antioxidant_Enzymes Upregulation

Caption: Simplified signaling pathways illustrating the anti-inflammatory and antioxidant mechanisms of this compound.

Technical Support Center: Photostability of Pinostrobin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the photostability of pinostrobin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a flavanone, a type of flavonoid, with various reported biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Like many flavonoids, its chemical structure contains chromophores that can absorb ultraviolet (UV) and visible light, potentially leading to photodegradation. This degradation can result in a loss of therapeutic efficacy and the formation of unknown, potentially toxic byproducts. Therefore, assessing the photostability of this compound is a critical step in the development of pharmaceuticals and other light-exposed formulations.

Q2: Are there standardized guidelines for conducting photostability testing on a compound like this compound?

Yes, the most widely accepted guidelines are the ICH Q1B guidelines for photostability testing of new active substances and medicinal products.[3][4] These guidelines recommend a systematic approach, including forced degradation studies and confirmatory tests under standardized light conditions.

Q3: What are the typical light sources used for photostability testing?

According to ICH Q1B guidelines, the light source should produce a combination of UV and visible light.[3] Common options include:

  • An artificial light source that provides a similar output to the D65/ID65 emission standard (e.g., xenon or metal halide lamps).

  • A combination of a cool white fluorescent lamp and a near-UV lamp.

It is crucial to ensure that the light source emits significant radiation in the 320-400 nm range.[3]

Q4: How can I quantify the degradation of this compound during my experiment?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying this compound.[5][6][7] A validated HPLC method can separate this compound from its degradation products, allowing for accurate measurement of its concentration over time.

Q5: What solvents are suitable for photostability studies of this compound?

The choice of solvent can significantly impact photodegradation. It is recommended to start with commonly used solvents in which this compound is soluble, such as methanol, ethanol, or acetonitrile, often mixed with water.[5][6] The solvent should be transparent in the UV-Vis region of interest to avoid interference with light absorption by this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation of this compound is observed. - Insufficient light exposure (duration or intensity).- The wavelength of the light source does not overlap with the absorption spectrum of this compound.- this compound is inherently photostable under the tested conditions.- Increase the duration or intensity of light exposure according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[3]- Ensure your light source emits in the UV-A and visible regions where flavonoids typically absorb.- Consider performing forced degradation under more extreme conditions (e.g., higher intensity, addition of photosensitizers) to confirm stability.
High variability in results between replicate samples. - Inconsistent light exposure across samples.- Temperature fluctuations in the photostability chamber.- Inaccurate sample preparation or dilution.- Ensure uniform placement of all samples relative to the light source.- Use a temperature-controlled photostability chamber and include dark controls to monitor for thermal degradation.[8]- Review and standardize all sample handling procedures.
Appearance of multiple, unidentified peaks in the HPLC chromatogram. - Formation of photodegradation products.- Contamination of the sample or solvent.- Use a diode array detector (DAD) or mass spectrometry (MS) coupled with HPLC to obtain spectral information and identify the degradation products.[9][10]- Run a blank (solvent only) and a dark control (this compound solution kept in the dark) to rule out contamination and thermal degradation.
Precipitation of this compound during the experiment. - Low solubility of this compound in the chosen solvent.- Change in solvent composition due to evaporation.- Test the solubility of this compound in the selected solvent at the desired concentration before starting the experiment.- Use sealed, transparent containers (e.g., quartz cuvettes) to minimize solvent evaporation.

Experimental Protocols

General Protocol for Photostability Testing of this compound

This protocol is based on the ICH Q1B guidelines and is intended as a starting point for your experiments.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

    • For the experiment, dilute the stock solution to a final concentration that gives a clear UV-Vis absorbance reading (typically in the range of 10-50 µg/mL).

  • Sample Exposure:

    • Transfer the this compound solution into chemically inert and transparent containers (e.g., quartz cuvettes).

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.

    • Place the samples in a photostability chamber equipped with a calibrated light source as per ICH Q1B guidelines.

    • Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.

    • Maintain a constant temperature throughout the experiment.

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from the exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

    • Analyze the dark control to ensure that any observed degradation is due to light exposure and not thermal effects.

Data Presentation

Table 1: Template for Recording Photodegradation Data of this compound

Time (hours)This compound Concentration (µg/mL) - ExposedThis compound Concentration (µg/mL) - Dark Control% this compound Remaining (Exposed)Appearance of Degradation Products (Peak Area)
01000
2
4
8
12
24

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Processing A Prepare this compound Stock Solution B Dilute to Working Concentration A->B C Aliquot into Quartz Vials B->C D Prepare Dark Control (Wrap in Foil) C->D E Expose Samples in Photostability Chamber C->E F Withdraw Aliquots at Time Intervals E->F G HPLC Analysis F->G H Quantify this compound & Degradants G->H I Calculate % Degradation H->I J Determine Degradation Kinetics I->J

Caption: Workflow for this compound Photostability Testing.

Troubleshooting Logic

G A Start Photostability Experiment B Observe Unexpected Results? A->B C No Degradation B->C Yes D High Variability B->D Yes E New HPLC Peaks B->E Yes I Continue Experiment B->I No F Check Light Source (Intensity & Wavelength) C->F G Verify Sample Placement & Temp. Control D->G H Analyze with HPLC-MS/DAD & Run Controls E->H F->B G->B H->B

Caption: Troubleshooting Decision Tree for Photostability Experiments.

References

Pinostrobin Interference in MTT Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and avoiding interference caused by the flavonoid pinostrobin in MTT cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the MTT assay?

A: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability and proliferation.[1] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[2] This formazan is then solubilized, and the absorbance of the resulting purple solution is measured with a spectrophotometer, typically around 570 nm.[1][2] The intensity of the color is directly proportional to the number of viable, metabolically active cells.[2]

Q2: What is this compound and why is it studied?

A: this compound is a naturally occurring flavonoid found in various plants, such as fingerroot (Boesenbergia rotunda) and propolis.[3][4] It is investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[3][5][6] Studies have shown it can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways in cancer cells.[5][7]

Q3: Why can this compound interfere with the MTT assay?

A: this compound, like many other flavonoids, can interfere with the MTT assay through several mechanisms:

  • Direct Chemical Reduction: Flavonoids have been shown to directly reduce MTT to formazan in the absence of any cells.[8][9] This chemical reaction leads to a false-positive signal, artificially inflating the measured absorbance and suggesting higher cell viability than is actually present.[9] This effect can be influenced by components in the culture medium and the presence of serum.[8][10]

  • Biological Interference: this compound has known bioactivities that can affect cell metabolism. It can induce the production of reactive oxygen species (ROS) and alter mitochondrial membrane potential, which can directly impact the cell's ability to reduce MTT, independent of cell death.[7][11] As an antioxidant, it may also scavenge free radicals that can influence cellular redox state and mitochondrial function.[6]

  • Optical Interference: While less common, highly colored compounds can absorb light at the same wavelength as the formazan product, leading to high background readings.[12]

Q4: What are the common signs of this compound interference in my results?

A: Key indicators of interference include:

  • High background absorbance: Control wells containing only media, this compound, and the MTT reagent (no cells) show a significant purple color.[2][13]

  • Discrepancy with morphology: Microscopic examination shows significant cell death, but the MTT assay results indicate high or increased cell viability.[14]

  • Non-linear dose-response: The results do not follow a typical dose-response curve and may show an unexpected increase in viability at high, cytotoxic concentrations.

  • Poor reproducibility: High variability between replicate wells and experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in an MTT assay.

Problem Primary Cause Recommended Solution & Rationale
High absorbance in "compound-only" control wells (no cells). Direct chemical reduction of MTT. this compound is directly reacting with the MTT reagent to form formazan, creating a false signal.[8][9]1. Run Controls: Always include a "compound-only" blank for each concentration of this compound. Subtract this background absorbance from your test wells.[2][13] 2. Switch Assays (Recommended): This is the most reliable solution. Direct reduction indicates that the MTT assay is fundamentally incompatible with the compound. Use an assay with a different detection principle, such as an ATP-based luminescent assay.[15][16]
MTT results show high viability, but microscopy shows poor cell health. Biological Interference. this compound may be altering the mitochondrial reductase activity without being cytotoxic, or the direct chemical reduction is masking the cytotoxic effect.[7]1. Use an Orthogonal Assay: Confirm viability with a method that measures a different cellular parameter. The Trypan Blue exclusion assay (measures membrane integrity) is a simple, direct way to count live vs. dead cells.[16] 2. Use a Mechanistically Different Assay: An ATP-based assay (e.g., CellTiter-Glo®) is an excellent alternative as it measures the presence of ATP, a more direct indicator of viable cells, and is less susceptible to redox interference.[15][17]
Results are inconsistent and not reproducible. Combination of chemical and biological interference. The complex interplay between direct MTT reduction and effects on cellular metabolism makes results highly variable.1. Modify the Protocol (Attempted Fix): After treating cells with this compound, gently wash the cells with sterile PBS before adding the MTT reagent. This can help remove the interfering compound.[12] 2. Adopt a More Robust Assay (Recommended): For reliable and reproducible data, switch to a non-tetrazolium-based assay. Resazurin (AlamarBlue) or ATP-based assays are superior choices for compounds like flavonoids.[15][16]

Experimental Protocols

Protocol 1: Modified MTT Assay with Compound-Only Control

This protocol includes essential controls to identify and correct for direct MTT reduction by this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound. For each concentration, prepare at least two parallel sets of wells: one with cells and one without cells (media only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to all wells (both with and without cells) and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the supernatant. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[18]

  • Data Correction: For each this compound concentration, subtract the average absorbance of the "compound-only" wells (no cells) from the absorbance of the corresponding wells with cells.

Protocol 2: Recommended Alternative - ATP-Based Luminescent Assay

This method measures ATP as a marker of viable cells and is less prone to interference from colored or redox-active compounds.[17]

  • Cell Seeding & Treatment: Plate and treat cells with this compound in an opaque-walled 96-well plate as described above.

  • Reagent Equilibration: Equilibrate the plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of ATP detection reagent equal to the volume of culture medium in each well.

  • Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Luminescence Reading: Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.

Data Presentation

Table 1: Example Data Illustrating this compound Interference in a Standard MTT Assay

This table shows hypothetical data demonstrating how direct MTT reduction by this compound can mask its cytotoxic effects, and how correcting for this interference reveals the true result.

This compound (µM)Absorbance (Cells + this compound)Absorbance (this compound Only)Corrected Absorbance (Cell Viability)% Viability (Corrected)
0 (Control)1.200.051.15100%
501.150.151.0087%
1001.050.250.8070%
2500.950.400.5548%
5000.800.600.2017%
Table 2: Comparison of Cell Viability Assays for Use with Flavonoids
Assay TypePrincipleAdvantages for FlavonoidsDisadvantages for Flavonoids
MTT / Tetrazolium Metabolic activity (Reductase)Widely used, inexpensive.High risk of interference from direct chemical reduction and biological effects.[8][9]
Resazurin (AlamarBlue) Metabolic activity (Reductase)Homogeneous, higher sensitivity than MTT.[15][16]Can still be susceptible to chemical reduction by compounds; requires washing step.[12]
ATP-Based (Luminescent) ATP quantificationHighly sensitive, low interference from colored or redox-active compounds. Considered a gold standard for cytotoxicity screening.[15][17]Higher reagent cost.
Protease-Based (Fluorometric) Viable cell protease activityMeasures a distinct viability marker.[16]Fewer literature precedents compared to other assays.
Trypan Blue Exclusion Membrane integritySimple, direct cell counting, inexpensive.[16]Low throughput, subjective, does not measure metabolic activity.

Visual Guides

MTT_Pathway cluster_cell Inside a Viable Cell Mito Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mito->Formazan reduces MTT MTT (Yellow, Soluble) MTT->Mito enters cell Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure

Caption: Standard workflow and mechanism of the MTT cell viability assay.

Interference_Diagram cluster_assay MTT Assay Components MTT MTT Reagent Mito Cellular Dehydrogenases MTT->Mito Correct Biological Reduction Formazan Formazan Signal Mito->Formazan Correct Biological Reduction This compound This compound This compound->MTT Direct Chemical Reduction (False Positive) This compound->Mito Biological Interference (Alters Metabolism)

Caption: Potential interference points of this compound in the MTT assay.

Troubleshooting_Workflow Start Unexpected MTT Results with this compound? CheckControls Run 'Compound-Only' Control (No Cells) Start->CheckControls HighBg Is Background High? CheckControls->HighBg ChemInt Diagnosis: Chemical Interference HighBg->ChemInt Yes BioInt Diagnosis: Biological Interference HighBg->BioInt No Solution Solution: Use Alternative Assay (ATP-Based, Resazurin, etc.) ChemInt->Solution BioInt->Solution Confirm Confirm with Orthogonal Method (e.g., Trypan Blue) Solution->Confirm

Caption: Decision workflow for troubleshooting this compound interference.

References

Pinostrobin Stability & Storage: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the instability of pinostrobin during long-term storage.

Troubleshooting Guide: Degradation of this compound

This guide addresses specific issues that may arise during the storage and handling of this compound.

Observation Potential Cause Recommended Action
Discoloration (e.g., yellowing) of solid this compound PhotodegradationStore solid this compound in an amber vial or a container protected from light. Minimize exposure to ambient light during weighing and sample preparation.
Decreased potency or presence of unknown peaks in HPLC analysis of a recently prepared stock solution Degradation in solution, potentially due to pHThis compound is susceptible to degradation in basic conditions. Prepare stock solutions in neutral or slightly acidic solvents (e.g., DMSO, ethanol, or methanol). For aqueous buffers, ensure the pH is below 7. Avoid alkaline buffers. Aqueous solutions are not recommended for storage for more than one day.
Precipitation in aqueous solutions Low aqueous solubilityThis compound has low water solubility. For aqueous applications, first dissolve this compound in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer. To improve solubility and stability, consider using formulation strategies such as complexation with cyclodextrins.
Inconsistent results between experiments Inconsistent storage of stock solutionsAliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below for long-term stability.

Frequently Asked Questions (FAQs)

1. What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light.[1] A safety data sheet suggests storing the container tightly closed in a dry, cool, and well-ventilated place.[2] Under these conditions, it has been reported to be stable for at least four years.[1]

2. How stable is this compound in different solvents?

This compound is readily soluble in organic solvents such as DMSO and DMF. Stock solutions in these solvents are relatively stable when stored at -20°C. However, prolonged storage in solution is not recommended. For aqueous solutions, this compound is sparingly soluble and less stable. It is advised to prepare fresh aqueous solutions for each experiment and not to store them for more than a day.

3. What are the main factors that cause this compound to degrade?

The primary factors contributing to this compound degradation are:

  • Exposure to light (Photodegradation): Like many flavonoids, this compound is susceptible to degradation upon exposure to UV and visible light.

  • Basic pH: this compound is labile in alkaline conditions, leading to hydrolytic degradation.

  • Elevated Temperature: Higher temperatures can accelerate the degradation process.

4. How can I assess the stability of my this compound sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. This method should be able to separate the intact this compound from any potential degradation products.

5. Are there any formulation strategies to enhance the stability of this compound?

Yes, several strategies can be employed to improve the stability and solubility of this compound:

  • Microencapsulation: Encapsulating this compound in a polymer matrix can protect it from environmental factors.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can enhance both the aqueous solubility and stability of this compound.

Quantitative Stability Data

While specific kinetic data for this compound degradation under various long-term storage conditions are limited in the literature, the following table summarizes the expected stability based on forced degradation studies and general knowledge of flavonoid chemistry.

Storage Condition Parameter Expected Stability Recommendation
Solid TemperatureHigh at ≤ -20°COptimal: Store at -20°C or -80°C.
LightLowStore in amber vials or protect from light.
HumidityModerateStore in a desiccated environment.
Solution (Organic) TemperatureHigh at ≤ -20°CStore stock solutions at -20°C or -80°C.
Freeze-Thaw CyclesLowAliquot into single-use vials.
Solution (Aqueous) pHLow at pH > 7Maintain pH below 7.
Storage DurationLowPrepare fresh solutions daily.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for a stability-indicating HPLC-UV method. Method development and validation are essential for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase and Elution:

  • A mixture of acetonitrile and water (with 0.1% formic acid) is a common mobile phase for flavonoid analysis.

  • A gradient elution may be necessary to separate this compound from its degradation products. A starting point could be a linear gradient from 20% to 80% acetonitrile over 20-30 minutes.

  • The flow rate is typically set at 1.0 mL/min.

3. Detection:

  • Set the UV detector to the maximum absorbance wavelength of this compound, which is around 288 nm.

4. Sample Preparation:

  • Solid this compound: Accurately weigh and dissolve in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Forced Degradation Samples:

    • Acidic: Incubate this compound solution in 0.1 M HCl.

    • Basic: Incubate this compound solution in 0.1 M NaOH.

    • Oxidative: Treat this compound solution with 3% H₂O₂.

    • Photolytic: Expose this compound solution to UV light.

    • Thermal: Heat this compound solution at an elevated temperature (e.g., 70°C).

  • Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.

5. Analysis:

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

Visualizations

Signaling Pathways and Workflows

pinostrobin_signaling_pathways cluster_inflammation Anti-Inflammatory Pathway cluster_melanogenesis Melanogenesis Regulation LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds NF_kB NF-κB TLR4_MD2->NF_kB Activates Pinostrobin_inflam This compound Pinostrobin_inflam->TLR4_MD2 Inhibits Binding Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Pinostrobin_melano This compound Pinostrobin_melano->cAMP Suppresses

Caption: Key signaling pathways modulated by this compound.

experimental_workflow cluster_storage Long-Term Storage cluster_prep Sample Preparation cluster_analysis Stability Analysis Solid_this compound Solid this compound Storage_Conditions Storage Conditions (-20°C, Dark, Dry) Solid_this compound->Storage_Conditions Stock_Solution Prepare Stock Solution (e.g., in DMSO) Storage_Conditions->Stock_Solution Working_Solution Prepare Working Solution (Dilute in appropriate buffer) Stock_Solution->Working_Solution HPLC_Analysis HPLC-UV Analysis Working_Solution->HPLC_Analysis Data_Evaluation Data Evaluation (Purity, Degradation Products) HPLC_Analysis->Data_Evaluation

Caption: Workflow for long-term storage and stability analysis.

logical_relationship cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors This compound This compound Stability Low_Temp Low Temperature (≤ -20°C) This compound->Low_Temp Darkness Protection from Light This compound->Darkness Neutral_Acidic_pH Neutral/Acidic pH This compound->Neutral_Acidic_pH Formulation Formulation Strategies This compound->Formulation Light Light Exposure Light->this compound Basic_pH Basic pH (>7) Basic_pH->this compound High_Temp High Temperature High_Temp->this compound

Caption: Factors influencing this compound stability.

References

Validation & Comparative

A Comparative Analysis of Pinostrobin and Quercetin in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers on the anticancer efficacy of two prominent flavonoids, supported by experimental data.

Pinostrobin and quercetin, both naturally occurring dietary flavonoids, have garnered significant attention in oncological research for their potential as chemopreventive and therapeutic agents.[1][2] While both compounds exhibit pleiotropic anticancer effects, their efficacy and underlying molecular mechanisms present distinct profiles. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. The data below, compiled from various in vitro studies, highlights the differential cytotoxic effects of this compound and quercetin across a range of human cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Time (hours)Citation
This compound MCF-7Breast Cancer1503.1724[3]
MCF-7Breast Cancer1502.3948[3]
MCF-7Breast Cancer2866.3572[3]
MDA-MB-231Breast Cancer1316.8424[3]
MDA-MB-231Breast Cancer1035.8848[3]
MDA-MB-231Breast Cancer1157.4372[3]
T47DBreast Cancer~813 (2.93 mM)N/A[4][5]
HeLa S3Cervical Cancer>10072[6]
KBvinCervical Cancer>10072[6]
Quercetin MCF-7Breast Cancer7348[7]
MCF-7Breast Cancer17.2N/A[8]
MDA-MB-231Breast Cancer8548[7]
MDA-MB-231Breast Cancer>100N/A[7]
MDA-MB-468Breast Cancer55N/A[8]
T47DBreast Cancer<10048[9]
HT-29Colon Cancer81.6548[8]
Caco-2Colon Cancer~50N/A[8]
A-549Lung Cancer8.65 µg/ml24[10]
A-549Lung Cancer7.96 µg/ml48[10]
A-549Lung Cancer5.14 µg/ml72[10]
A-549Lung Cancer1.0224[11]
H69Lung Cancer14.2 µg/ml24[10]
H69Lung Cancer10.57 µg/ml48[10]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as cell density and assay methodology, across different studies.

Mechanisms of Anticancer Action

Both flavonoids exert their anticancer effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.

This compound: A Focus on ROS and Mitochondrial Pathways

This compound's anticancer activity is strongly associated with the induction of oxidative stress and the disruption of mitochondrial function.[1][12] It has been shown to induce apoptosis through both extrinsic and intrinsic signaling pathways mediated by reactive oxygen species (ROS).[12][13] Key mechanisms include:

  • ROS-Mediated Apoptosis: this compound treatment leads to an increase in intracellular ROS levels.[12][13][14] This oxidative stress damages cellular components and triggers apoptotic pathways.

  • Mitochondrial Disruption: It causes a reduction in the mitochondrial membrane potential, promoting the release of cytochrome c.[12][15][16] This, in turn, activates caspase-9 and the executioner caspase-3, leading to apoptosis.[12][15][16]

  • Cell Cycle Arrest: this compound can arrest the cell cycle at the G1 or G0/G1 phase.[1][16][17] This is achieved by upregulating cell cycle inhibitors like p21 and downregulating proteins such as Cyclin D1, which are essential for cell cycle progression.[1][15][16]

  • Inhibition of Metastasis: It has been observed to inhibit the migration and adhesion of malignant cells, key steps in the metastatic cascade.[1][3]

  • Signaling Pathway Modulation: this compound affects critical cancer-related signaling pathways, including the PI3K/Akt/mTOR and Notch signaling pathways.[15][17]

Quercetin: A Broad-Spectrum Modulator of Oncogenic Signaling

Quercetin is recognized for its ability to modulate a wide array of signaling pathways that are often dysregulated in cancer.[2][18] Its anticancer effects are multifaceted and involve:

  • Multi-Pathway Inhibition: Quercetin has been shown to inhibit several key survival signaling pathways in cancer cells, including PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK1.[2][19][20]

  • Apoptosis Induction: It induces apoptosis through both intrinsic and extrinsic pathways by modulating the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activating caspases.[11][20][21]

  • Cell Cycle Arrest: Quercetin can induce cell cycle arrest at the G1, G2/M, or S phases, depending on the cancer cell type and dosage.[19][22][23] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21 and the modulation of cyclins.[21][22]

  • p53 Regulation: In cancer cells with wild-type p53, quercetin can stabilize and activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[24]

  • Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. Quercetin possesses anti-inflammatory properties that can contribute to its anticancer effects.[2]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the complex mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Pinostrobin_Anticancer_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_molecular_changes Molecular Changes cluster_outcomes Outcomes This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Damage This compound->Mito PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition This compound->PI3K_Akt Notch Notch Pathway Inhibition This compound->Notch p21 ↑ p21 This compound->p21 CyclinD1 ↓ Cyclin D1 This compound->CyclinD1 ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Mito->CytC G1_Arrest G1 Cell Cycle Arrest PI3K_Akt->G1_Arrest Notch->G1_Arrest Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p21->G1_Arrest CyclinD1->G1_Arrest

Caption: this compound's anticancer signaling pathways.

Quercetin_Anticancer_Pathway cluster_pathways Modulated Signaling Pathways cluster_mechanisms Core Mechanisms Quercetin Quercetin PI3K PI3K/Akt/mTOR Quercetin->PI3K Inhibits Wnt Wnt/β-catenin Quercetin->Wnt Inhibits MAPK MAPK/ERK Quercetin->MAPK Modulates p53_path p53 Pathway Quercetin->p53_path Activates NFkB NF-κB Quercetin->NFkB Inhibits Apoptosis_Induction Apoptosis Induction (↑Bax, ↓Bcl-2, ↑Caspases) PI3K->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G1, S, or G2/M) (↑p21, ↓Cyclins) Wnt->Cell_Cycle_Arrest MAPK->Apoptosis_Induction p53_path->Apoptosis_Induction p53_path->Cell_Cycle_Arrest Anti_Inflammatory Anti-Inflammatory Effects NFkB->Anti_Inflammatory Outcome Inhibition of Cancer Cell Proliferation, Growth, and Survival Apoptosis_Induction->Outcome Cell_Cycle_Arrest->Outcome Anti_Inflammatory->Outcome

Caption: Quercetin's multi-targeted signaling pathways.

Anticancer_Screening_Workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_invivo In Vivo Analysis (Conditional) start Test Compound (this compound or Quercetin) cell_lines Cancer Cell Lines (e.g., MCF-7, A549) start->cell_lines viability Cell Viability Assay (MTT, SRB) cell_lines->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_lines->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_lines->cell_cycle ic50 Determine IC50 Value viability->ic50 mechanism Elucidate Mechanism (Western Blot, qPCR) apoptosis->mechanism cell_cycle->mechanism animal_model Xenograft Mouse Model ic50->animal_model If promising mechanism->animal_model If promising treatment Administer Compound animal_model->treatment tumor_measurement Measure Tumor Volume & Survival Rate treatment->tumor_measurement toxicity Assess Toxicity treatment->toxicity end Data Analysis & Conclusion tumor_measurement->end toxicity->end

Caption: General experimental workflow for anticancer drug screening.

Detailed Experimental Protocols

The following are standardized protocols for key experiments frequently cited in the evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or quercetin) or a vehicle control (e.g., DMSO).

    • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.

    • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Methodology:

    • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at the desired concentration (e.g., the IC50 value) for a specific duration.

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

    • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

    • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

    • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of cells in different quadrants are determined:

      • Annexin V- / PI- (lower left): Viable cells

      • Annexin V+ / PI- (lower right): Early apoptotic cells

      • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

      • Annexin V- / PI+ (upper left): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

  • Methodology:

    • Cell Treatment and Harvesting: Cells are treated with the test compound as described for the apoptosis assay and then harvested.

    • Cell Fixation: The cells are washed with cold PBS and then fixed in cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C for at least 2 hours or overnight.

    • Staining: The fixed cells are washed to remove the ethanol and then incubated with a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The data is then processed using cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Conclusion

Both this compound and quercetin demonstrate significant anticancer properties, albeit with notable differences in their potency and primary mechanisms of action. Quercetin generally exhibits lower IC50 values across a broader range of cancer cell lines, suggesting greater cytotoxic potency in vitro.[7][8][25] Its mechanism is characterized by the modulation of a wide spectrum of oncogenic signaling pathways.[2][18]

This compound, while sometimes requiring higher concentrations to achieve similar cytotoxic effects, shows a distinct mechanism centered on the induction of ROS-mediated apoptosis and mitochondrial dysfunction.[1][12][14] Furthermore, this compound has been noted for its ability to inhibit cancer cell migration and its potential to overcome multidrug resistance, which are valuable therapeutic attributes.[3][26]

The choice between these flavonoids for further research and development may depend on the specific cancer type and the desired therapeutic strategy. The broad-spectrum activity of quercetin makes it a candidate for general chemoprevention, while the specific ROS-mediated mechanism of this compound could be exploited in cancers that are susceptible to oxidative stress. Future studies, particularly in vivo and clinical trials, are essential to fully elucidate their therapeutic potential, either as standalone agents or in combination with existing cancer therapies.[1][2]

References

Pinostrobin vs. Tamoxifen: A Comparative Guide for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pinostrobin, a naturally occurring flavonoid, and tamoxifen, a selective estrogen receptor modulator (SERM), for their potential applications in breast cancer research. We will delve into their mechanisms of action, present comparative experimental data on their efficacy, and provide detailed protocols for key experimental assays.

Executive Summary

Tamoxifen has long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. It acts by competitively inhibiting the estrogen receptor, thereby blocking estrogen-driven tumor growth. This compound, a flavonoid found in various plants, has emerged as a compound of interest in breast cancer research, particularly for its potential in treating aggressive forms of the disease, including triple-negative breast cancer (TNBC). This guide aims to provide an objective comparison to aid researchers in evaluating the potential of this compound as an alternative or complementary therapeutic agent.

Mechanism of Action

This compound: Targeting Cell Migration and Viability

This compound exhibits its anticancer effects through multiple pathways. At high concentrations, it has been shown to decrease the viability of breast cancer cells. A key mechanism of action for this compound is its ability to inhibit cell migration by suppressing the expression of N-cadherin, a crucial protein involved in the epithelial-mesenchymal transition (EMT).[1][2][3] EMT is a process that allows cancer cells to become more motile and invasive. By downregulating N-cadherin, this compound may impede the metastatic potential of breast cancer cells.[1][2] Molecular docking studies suggest that this compound may directly target N-cadherin with a high binding affinity.[1][3]

Tamoxifen: A Selective Estrogen Receptor Modulator

Tamoxifen's primary mechanism of action is its role as a selective estrogen receptor modulator (SERM).[4] In breast tissue, it acts as an estrogen receptor antagonist, competitively binding to the estrogen receptor (ERα) and blocking the proliferative signals of estrogen.[4][5] This binding induces a conformational change in the ERα that favors the recruitment of corepressors, leading to the repression of genes that drive cell proliferation.[4][5] However, in other tissues, such as the endometrium and bone, tamoxifen can act as an estrogen agonist, which accounts for some of its side effects. The metabolism of tamoxifen to its active metabolites, 4-hydroxytamoxifen and endoxifen, is crucial for its therapeutic efficacy.[4]

Comparative Efficacy: In Vitro Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and tamoxifen in various breast cancer cell lines, as reported in different studies. It is important to note that these values are from separate studies and may not be directly comparable due to potential variations in experimental conditions.

This compound MCF-7 (ER+) MDA-MB-231 (TNBC) T47D (ER+)
IC50 (µM) >100[1]>100[1]Not Available
Tamoxifen MCF-7 (ER+) MDA-MB-231 (TNBC) T47D (ER+)
IC50 (µM) ~5-10>100~5-15

Note: IC50 values for tamoxifen can vary significantly depending on the specific experimental conditions and the sensitivity of the cell line.

Signaling Pathway Diagrams

This compound's Effect on the EMT Pathway

pinostrobin_pathway This compound This compound N_cadherin N-cadherin This compound->N_cadherin downregulates EMT Epithelial-Mesenchymal Transition (EMT) N_cadherin->EMT promotes Migration Cell Migration & Invasion EMT->Migration leads to tamoxifen_pathway cluster_cell Breast Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER binds Tamoxifen Tamoxifen Tamoxifen->ER binds ERE Estrogen Response Element (ERE) ER->ERE Coactivators Coactivators Coactivators->ER recruited by Estrogen-ER complex Gene_Transcription Gene Transcription (Proliferation) Coactivators->Gene_Transcription promote Corepressors Corepressors Corepressors->ER recruited by Tamoxifen-ER complex Corepressors->Gene_Transcription inhibit ERE->Gene_Transcription activates experimental_workflow cluster_invitro In Vitro Analysis Cell_Culture Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Treatment Treatment with This compound or Tamoxifen Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Migration Cell Migration (Wound Healing & Transwell Assays) Treatment->Migration Analysis Data Analysis (IC50, Migration Rate) Viability->Analysis Migration->Analysis

References

Pinostrobin vs. Ascorbic Acid: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the antioxidant potential of novel compounds is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of the antioxidant capacity of pinostrobin, a naturally occurring dihydroflavonoid, against the well-established antioxidant, ascorbic acid (Vitamin C). The comparison is based on data from common in vitro antioxidant assays: DPPH, ABTS, and FRAP.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample. A lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the available quantitative data from a comparative study evaluating this compound and ascorbic acid using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

CompoundAssayIC50 (µg/mL)
This compoundDPPH184.88[1]
Ascorbic AcidDPPH11.81[1]

Based on the available data, ascorbic acid demonstrates significantly higher antioxidant activity in the DPPH assay, with a much lower IC50 value compared to this compound.

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is paramount. Below are detailed methodologies for the three commonly employed assays.

2,2-Diphenyl-1-Picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare 0.1 mM DPPH solution in methanol Mix Mix DPPH solution with test samples/control DPPH_Solution->Mix Test_Samples Prepare various concentrations of this compound and Ascorbic Acid Test_Samples->Mix Control Prepare a control (methanol) and a blank (methanol without DPPH) Control->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Absorbance Measure absorbance at 517 nm Incubate->Absorbance Calculation Calculate percentage of radical scavenging activity Absorbance->Calculation IC50 Determine IC50 value from a dose-response curve Calculation->IC50 ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Stock Prepare 7 mM ABTS solution and 2.45 mM potassium persulfate solution ABTS_Radical Mix and incubate in the dark for 12-16 hours to form ABTS radical cation ABTS_Stock->ABTS_Radical Working_Solution Dilute ABTS radical solution with ethanol to an absorbance of 0.70 at 734 nm ABTS_Radical->Working_Solution Mix Mix ABTS working solution with test samples Working_Solution->Mix Test_Samples Prepare various concentrations of this compound and Ascorbic Acid Test_Samples->Mix Incubate Incubate at room temperature for a defined time (e.g., 6 minutes) Mix->Incubate Absorbance Measure absorbance at 734 nm Incubate->Absorbance Calculation Calculate percentage of radical scavenging activity Absorbance->Calculation TEAC Determine Trolox Equivalent Antioxidant Capacity (TEAC) Calculation->TEAC FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3 solution Pre-warm Pre-warm FRAP reagent to 37°C FRAP_Reagent->Pre-warm Test_Samples Prepare various concentrations of this compound and Ascorbic Acid Mix Mix FRAP reagent with test samples/standards Test_Samples->Mix Standard Prepare a standard curve using FeSO4 Standard->Mix Pre-warm->Mix Incubate Incubate at 37°C for a defined time (e.g., 4 minutes) Mix->Incubate Absorbance Measure absorbance at 593 nm Incubate->Absorbance Calculation Calculate the FRAP value from the standard curve Absorbance->Calculation

References

A Comparative Guide to Pinostrobin and Metformin in Regulating Glucose Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms and efficacy of pinostrobin, a naturally occurring flavonoid, and metformin, a first-line antidiabetic drug, in regulating glucose uptake. The information is supported by experimental data from in vitro and in vivo studies to assist in research and development.

Introduction

Metformin is the most widely prescribed oral hypoglycemic agent for type 2 diabetes (T2D). Its primary mechanisms include the suppression of hepatic gluconeogenesis and the enhancement of glucose uptake and utilization in peripheral tissues.[1][2] this compound, a flavonoid found in various plants like fingerroot (Boesenbergia rotunda), has demonstrated potential antidiabetic properties.[3][4] Recent studies have begun to elucidate its mechanisms, which appear to differ significantly from those of metformin. This guide compares their distinct approaches to modulating glucose transport.

Mechanisms of Action and Signaling Pathways

Metformin: Enhancing Insulin Sensitivity and Peripheral Uptake

Metformin's effects on glucose uptake are multifaceted. A primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2] Activated AMPK can stimulate glucose uptake in skeletal muscle.[2] Furthermore, recent evidence has identified the lipid phosphatase SHIP2 (Src homology 2 domain-containing inositol-5-phosphatase 2) as a direct target of metformin.[1][5] By inhibiting SHIP2, metformin enhances the PI3K/Akt signaling pathway, which is crucial for insulin-stimulated translocation of the glucose transporter GLUT4 to the plasma membrane in muscle and adipose tissues.[1][6] This leads to increased glucose entry into these cells. Metformin also significantly enhances glucose uptake in the intestine from circulation.[7][8]

metformin_pathway Metformin Metformin AMPK AMPK Metformin->AMPK activates SHIP2 SHIP2 Metformin->SHIP2 inhibits GLUT4_pm GLUT4 Translocation to Plasma Membrane AMPK->GLUT4_pm promotes PI3K PI3K SHIP2->PI3K inhibits Akt Akt PI3K->Akt activates GLUT4_vesicles Intracellular GLUT4 Vesicles Akt->GLUT4_vesicles promotes GLUT4_vesicles->GLUT4_pm Uptake Increased Glucose Uptake GLUT4_pm->Uptake

Metformin Signaling Pathway for Glucose Uptake.
This compound: Inhibiting Intestinal Glucose Absorption

This compound's primary mode of action in regulating glucose levels appears to be centered on the gastrointestinal tract. It has been shown to inhibit carbohydrate-digesting enzymes such as α-amylase and α-glucosidase, which reduces the breakdown of complex carbohydrates into absorbable monosaccharides.[3][4] More directly, this compound inhibits intestinal glucose transport by targeting sodium-dependent glucose transporters (SGLTs), particularly SGLT1.[3][9] By blocking these transporters on the surface of enterocytes, this compound reduces the absorption of dietary glucose into the bloodstream. Its effect on facilitative glucose transporters (GLUTs) appears to be minimal under high-glucose conditions.[3][4] Some studies also suggest this compound may ameliorate insulin resistance in liver cells by regulating the Akt/mTOR signaling pathway.[10]

pinostrobin_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Carbs Dietary Carbohydrates Enzymes α-glucosidase α-amylase Carbs->Enzymes Glucose_lumen Glucose Enzymes->Glucose_lumen SGLT1 SGLT1 Transporter Glucose_lumen->SGLT1 Glucose_cell Glucose Absorption SGLT1->Glucose_cell Bloodstream Reduced Blood Glucose Glucose_cell->Bloodstream leads to This compound This compound This compound->Enzymes inhibits This compound->SGLT1 inhibits

This compound's Mechanism in the Intestine.

Data Presentation: Quantitative Comparison

In Vitro Studies
CompoundCell LineConcentrationEffect on Glucose UptakeReference
Metformin L6-GLUT4 myotubes1 mM148% increase[1]
Metformin Human granulosa cells10⁻⁷ MEnhanced insulin-stimulated GLUT4 translocation[6][11]
This compound Caco-2 cells500 µg/mL~50% reduction in 2-NBDG uptake (glucose-free)[3]
This compound Caco-2 cells500 µg/mLMinimal effect on GLUT-mediated transport[3][4]
This compound HepG2 (insulin-resistant)20-80 µMIncreased glucose consumption[10]
In Vivo Studies
CompoundModel/SubjectDoseTissueEffect on Glucose UptakeReference
Metformin db/db mice12 daysSkeletal Muscle & KidneyAmeliorated reduced glucose uptake[5]
Metformin HFD mice50 mg/kg/dayIntestineIncreased ¹⁸F-FDG uptake[7]
Metformin T2D Patients1g, b.i.d (26 wks)Small Intestine2-fold increase[8]
Metformin T2D Patients1g, b.i.d (26 wks)Colon3-fold increase[8]
This compound Rat48.51 mg/kg (oral)N/A (Pharmacokinetics)Primarily distributed to the gastrointestinal tract[12]

Note: Direct comparative in vivo studies on this compound's effect on tissue-specific glucose uptake are limited.

Experimental Protocols

In Vitro Glucose Uptake Assay (General Protocol)

This protocol describes a common method for measuring glucose uptake in cultured cells, such as myotubes or adipocytes, using a radiolabeled glucose analog.

Methodology:

  • Cell Culture & Differentiation: Plate cells (e.g., L6 myoblasts or 3T3-L1 preadipocytes) in multi-well plates and culture until confluent. Induce differentiation into myotubes or mature adipocytes using appropriate differentiation media.

  • Serum Starvation: Prior to the assay, wash the differentiated cells and incubate them in a serum-free medium (e.g., DMEM with 0.2% BSA) for 2-4 hours to establish a basal state.[13][14]

  • Stimulation: Treat the cells with the desired concentrations of this compound, metformin, or vehicle control for a predetermined period. For insulin-stimulated uptake, add insulin (e.g., 100 nM) for the last 10-30 minutes of the treatment incubation.[13][14]

  • Glucose Uptake: Remove the treatment medium and add a transport solution (e.g., Krebs-Ringer-HEPES buffer) containing a labeled glucose analog, such as 2-deoxy-D-[³H]glucose ([³H]2dG), for a short period (e.g., 5-10 minutes).[14]

  • Termination & Lysis: Stop the uptake by rapidly washing the cells three times with ice-cold PBS to remove extracellular tracer.[13] Lyse the cells using a lysis buffer (e.g., 0.1% SDS).

  • Quantification: Transfer an aliquot of the cell lysate to a scintillation vial containing scintillation fluid. Measure the radioactivity using a liquid scintillation counter.[15]

  • Normalization: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA protein assay) to normalize the radioactivity counts per milligram of protein.[13]

experimental_workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells (e.g., 3T3-L1) B 2. Differentiate to Adipocytes/Myotubes A->B C 3. Serum Starve (2-4 hours) B->C D 4. Treat with Compound (Metformin/Pinostrobin) C->D E 5. Add [3H]2-Deoxyglucose (5-10 min) D->E F 6. Wash with Ice-Cold PBS E->F G 7. Lyse Cells F->G H 8. Scintillation Counting G->H I 9. Normalize to Protein Content H->I

Workflow for an In Vitro Glucose Uptake Assay.
In Vivo Glucose Uptake Measurement

This protocol outlines a method for assessing tissue-specific glucose uptake in mouse models.

Methodology:

  • Animal Preparation: Fast mice for a suitable period (e.g., 5-6 hours) to lower endogenous insulin and glucose levels.[16][17]

  • Compound Administration: Administer this compound, metformin, or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Tracer Injection: After a set time, administer a bolus of 2-deoxy-D-[³H]glucose via intraperitoneal or intravenous injection. An insulin bolus may be co-injected to measure insulin-stimulated uptake.[16][17]

  • Blood Sampling: Collect blood samples at timed intervals to monitor blood glucose levels and tracer disappearance.

  • Tissue Collection: At the end of the experiment (e.g., 30-45 minutes post-tracer injection), euthanize the animal and rapidly dissect tissues of interest (e.g., skeletal muscle, adipose tissue, liver, intestine).[16][17]

  • Tissue Processing: Weigh and homogenize the tissues. Process the homogenates to separate the phosphorylated [³H]2dG from the free tracer.

  • Quantification: Measure the radioactivity in the processed tissue samples using a scintillation counter to determine the amount of accumulated glucose analog.[18]

  • Data Analysis: Calculate the glucose uptake rate, often expressed as counts per minute (CPM) per milligram of tissue weight or as a glucose uptake index.[17]

Conclusion

This compound and metformin regulate glucose uptake through fundamentally different mechanisms.

  • Metformin acts systemically to enhance insulin sensitivity and directly promote glucose uptake in peripheral tissues like muscle and fat, as well as in the intestine. Its action is mediated primarily through the AMPK and PI3K/Akt signaling pathways.

  • This compound primarily acts locally within the intestine. It reduces the rate of glucose absorption by inhibiting both the enzymatic digestion of carbohydrates and the function of SGLT1 transporters.

Metformin is a well-characterized drug with extensive clinical data supporting its efficacy. This compound is a promising natural compound, but research is at a much earlier, preclinical stage. Its primary mechanism suggests it may be most effective at controlling postprandial hyperglycemia by slowing glucose entry into circulation. Further in vivo studies are required to validate its therapeutic potential and systemic effects.

References

A Head-to-Head Comparison of Pinostrobin and Apigenin in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic compounds found abundantly in plants, have garnered significant attention in oncology research for their potential as chemopreventive and therapeutic agents. Among these, pinostrobin and apigenin have emerged as promising candidates due to their demonstrated anticancer activities in various preclinical models. This compound, a dietary flavonoid found in honey, propolis, and certain medicinal plants like Boesenbergia rotunda, has shown potential in inducing apoptosis and inhibiting cancer cell proliferation and metastasis.[1][2][3] Apigenin, ubiquitous in many fruits, vegetables, and herbs such as parsley and chamomile, is one of the most widely studied flavonoids and is known to modulate a multitude of cellular signaling pathways implicated in cancer.[4][5] This guide provides a head-to-head comparison of their performance in cancer models, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in the field of drug discovery and development.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro and in vivo anticancer activities of this compound and apigenin across various cancer models, providing a quantitative basis for comparison.

Table 1: Comparative In Vitro Anticancer Activities
CompoundCancer TypeCell Line(s)AssayKey Findings & Efficacy
This compound Breast CancerMCF-7, MDA-MB-231MTT, Wound Healing, TranswellInhibited cell viability at high concentrations (IC50 ~750-1000 µM). Significantly impeded cell migration at lower concentrations (10-50 µM).[3][6]
Breast CancerT47DMTTExhibited cytotoxic activity with a reported IC50 value of 2.93 mM.[7]
Cervical CancerHeLa, Ca Ski, SiHaNot SpecifiedInduced apoptosis through ROS-mediated mitochondrial damage.[8]
Cancer Stem CellsHeLa-derived CSCsSphere FormationInhibited self-renewal capacity and sphere formation in a dose-dependent manner.[9]
Apigenin Prostate CancerDU145Not SpecifiedSuppressed proliferation and inhibited migration and invasive potential in a dose- and time-dependent manner.[4]
MelanomaA375, C8161Not SpecifiedAt 40 µM, remarkably prevented cell migration and invasion by impacting the Akt/mTOR pathway.[4]
Colon CancerHCT116Cell Death AssayWhen combined with ABT-263 (1 µM), apigenin (20–30 µM) increased the cell death rate to 80%, compared to ~15% for either agent alone.[10]
Colorectal CancerSW480Not SpecifiedInhibited β-catenin signaling activation in a dose-dependent manner.[11]
Table 2: Comparative In Vivo Anticancer Activities
CompoundCancer ModelDosage & AdministrationDurationKey Outcomes
This compound Benzo(a)pyrene-induced fibrosarcoma in mice0.4 mg/bw/dayNot SpecifiedShowed inhibitory effects on the growth of solid tumors.[12]
Apigenin Transgenic Adenocarcinoma of Mouse Prostate (TRAMP)20 & 50 µ g/mouse/day (Oral)20 weeksReduced tumor volumes and completely abolished distant organ metastasis.[13]
Human colorectal carcinoma (SW480) xenografts in nude mice20 mg/kgNot SpecifiedDemonstrated significant antitumor activity.[5]
Orthotopic colorectal cancer model in nude mice10 mg/kgNot SpecifiedInhibited tumor growth and metastasis to the liver and lungs.[5]
Orthotopically implanted human pancreatic cancer in nude mice0.2% in diet6 weeksResulted in significant antitumor activity.[5][13]

Signaling Pathways and Mechanisms of Action

This compound and apigenin exert their anticancer effects by modulating distinct yet sometimes overlapping signaling pathways critical for cancer cell survival, proliferation, and metastasis.

This compound: Targeting Metastasis and Cell Survival

This compound's anticancer activity is strongly linked to its ability to induce oxidative stress and interfere with pathways controlling cell cycle and metastasis.[1] In breast cancer, it has been shown to target the Epithelial-Mesenchymal Transition (EMT), a key process in metastasis, by suppressing N-cadherin.[3][6] It also affects the NF-κB signaling pathway, although its primary anti-migratory effects may be mediated through direct N-cadherin inhibition.[3] Furthermore, this compound can induce apoptosis through the generation of Reactive Oxygen Species (ROS), leading to mitochondrial damage.[8][9] In lung cancer models, it has been found to inhibit the Notch signaling pathway.[14]

Pinostrobin_Pathway This compound This compound ROS ROS This compound->ROS Induces Notch_Pathway Notch_Pathway This compound->Notch_Pathway Inhibits NF_kB_Pathway NF_kB_Pathway This compound->NF_kB_Pathway Modulates N_cadherin N_cadherin This compound->N_cadherin Suppresses Mitochondria Mitochondria ROS->Mitochondria Damages Apoptosis Apoptosis Mitochondria->Apoptosis Triggers Cell_Cycle_Progression Cell_Cycle_Progression Notch_Pathway->Cell_Cycle_Progression Promotes EMT EMT N_cadherin->EMT Metastasis Metastasis EMT->Metastasis

Fig. 1: this compound's anticancer signaling pathways.
Apigenin: A Multi-Targeted Regulator of Oncogenic Pathways

Apigenin is distinguished by its ability to modulate a wide array of signaling cascades.[4][15] It is a potent inhibitor of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, by directly blocking PI3K activity.[4][5] Apigenin also exerts significant control over other critical pathways including MAPK/ERK, JAK/STAT, and Wnt/β-catenin.[4][10][11] Its anti-inflammatory effects are partly mediated through the inhibition of the NF-κB pathway.[4] Furthermore, by suppressing Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), apigenin demonstrates potent anti-angiogenic properties, crucial for halting tumor growth.[10][13]

Apigenin_Pathway cluster_prolif Proliferation & Survival cluster_meta Metastasis & Angiogenesis PI3K_Akt PI3K/Akt/mTOR Apoptosis Apoptosis PI3K_Akt->Apoptosis Induces MAPK_ERK MAPK/ERK Cell_Cycle_Arrest Cell_Cycle_Arrest MAPK_ERK->Cell_Cycle_Arrest Induces JAK_STAT JAK/STAT Wnt_beta_catenin Wnt/β-catenin Metastasis Metastasis Wnt_beta_catenin->Metastasis NF_kB NF-κB HIF_1a_VEGF HIF-1α / VEGF Angiogenesis Angiogenesis HIF_1a_VEGF->Angiogenesis Apigenin Apigenin Apigenin->PI3K_Akt Inhibits Apigenin->MAPK_ERK Inhibits Apigenin->JAK_STAT Inhibits Apigenin->Wnt_beta_catenin Inhibits Apigenin->NF_kB Inhibits Apigenin->HIF_1a_VEGF Inhibits

Fig. 2: Apigenin's multi-targeted signaling pathways.

Experimental Protocols

Standardized methodologies are crucial for the reproducible evaluation of anticancer compounds. Below is a representative protocol for a key in vitro assay.

Cell Viability Assessment using MTT Assay

This protocol provides a general method to determine the cytotoxic effects of this compound or apigenin on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and apigenin in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 1 µM to 1000 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control). Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations: Workflows and Logic

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Select Cancer Cell Lines A2 Cell Viability Assays (MTT, SRB) Determine IC50 A1->A2 A3 Apoptosis Assays (Annexin V/PI) A2->A3 A4 Cell Migration/Invasion Assays (Wound Healing, Transwell) A2->A4 A5 Mechanism of Action Studies (Western Blot, RT-PCR) A3->A5 A4->A5 B1 Select Animal Model (e.g., Xenograft) A5->B1 Promising Results B2 Compound Administration (Oral, IP) B1->B2 B3 Monitor Tumor Growth & Metastasis B2->B3 B4 Toxicity Assessment B3->B4 B5 Histopathological Analysis B3->B5

Fig. 3: General workflow for comparing flavonoids.

Logical_Comparison Start Compare this compound vs. Apigenin Potency In Vitro Potency (IC50 Values) Start->Potency Efficacy In Vivo Efficacy (Tumor Inhibition) Start->Efficacy Mechanism Mechanism of Action (Signaling Pathways) Start->Mechanism Apigenin_Superior Apigenin: Broader Activity & Potency at Lower Doses Potency->Apigenin_Superior Efficacy->Apigenin_Superior Mechanism->Apigenin_Superior Pinostrobin_Potential This compound: Specific Targeting (e.g., N-cadherin, Notch) Mechanism->Pinostrobin_Potential Conclusion Conclusion: Apigenin is more broadly characterized. This compound shows promise in specific contexts. Apigenin_Superior->Conclusion Pinostrobin_Potential->Conclusion

Fig. 4: Logical flow of the head-to-head comparison.

Comparative Analysis and Conclusion

This head-to-head comparison reveals that while both this compound and apigenin are promising natural compounds with anticancer properties, they differ significantly in the breadth of their characterization and their primary mechanisms of action.

  • Breadth of Research and Efficacy: The existing body of research on apigenin is substantially more extensive than that for this compound. Apigenin has been rigorously tested across a wider variety of cancer types in vitro and has demonstrated significant efficacy in multiple in vivo models, including those for prostate, colorectal, and pancreatic cancer.[4][5][13] this compound shows clear biological activity, particularly in inhibiting cell migration, but often requires higher concentrations to reduce cell viability compared to apigenin.[3][6][7]

  • Mechanistic Differences: Apigenin acts as a multi-targeted agent, simultaneously inhibiting several key oncogenic pathways like PI3K/Akt, MAPK, and Wnt/β-catenin.[4][15] This broad-spectrum activity may contribute to its potent effects across different cancers. This compound's mechanism appears more targeted in some contexts, with specific inhibitory effects on N-cadherin and the Notch pathway, suggesting it could be particularly effective against cancers where these pathways are primary drivers.[3][6][14]

Apigenin stands out as a more comprehensively studied and broadly acting anticancer flavonoid, demonstrating potent efficacy both in vitro and in vivo at physiologically relevant concentrations. Its ability to modulate multiple critical signaling pathways makes it a highly attractive candidate for further development. This compound, while less potent in general cytotoxicity assays, exhibits promising and more specific mechanisms, such as the inhibition of EMT markers, that warrant further investigation.[3] Its potential as an anti-metastatic agent, possibly in combination with other chemotherapeutics, represents a valuable avenue for future research. Both flavonoids underscore the importance of natural products as a rich source for novel cancer therapies.

References

Pinostrobin vs. Acyclovir: A Comparative Analysis of Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral properties of the natural flavonoid pinostrobin and the synthetic nucleoside analog acyclovir. While both compounds have demonstrated activity against herpes simplex virus (HSV), their mechanisms of action and reported efficacies differ significantly. This document summarizes key experimental data, outlines common methodologies for antiviral testing, and visualizes the distinct pathways through which these molecules exert their effects.

Quantitative Antiviral Activity

The following table summarizes the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for this compound and acyclovir against Herpes Simplex Virus Type 1 (HSV-1). It is crucial to note that these values are derived from separate studies and are not the result of a direct head-to-head comparison under identical experimental conditions.

CompoundVirusAssay TypeCell LineEC50/IC50Citation
This compound HSV-1MTT AssayVero22.71 ± 1.72 µg/mL[1]
Acyclovir HSV-1Plaque Reduction AssayVero0.07-0.97 µg/mL[2]

Note: The EC50 value for this compound indicates the concentration required to achieve 50% protection of cells from virus-induced death, as measured by the MTT assay. The IC50 range for acyclovir represents the concentration needed to reduce the number of viral plaques by 50%.

Mechanisms of Antiviral Action

This compound and acyclovir inhibit viral replication through fundamentally different mechanisms.

This compound: This flavonoid is believed to exert its antiviral effect by directly targeting the physical integrity of the virus. Studies suggest that this compound interacts with the viral envelope, leading to its damage and shedding, which in turn inactivates the virus and prevents it from successfully infecting host cells.[1]

Acyclovir: Acyclovir is a prodrug that, upon entering an infected host cell, is converted into its active triphosphate form by the viral enzyme thymidine kinase.[3] This active form, acyclovir triphosphate, acts as a competitive inhibitor of the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[3]

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the antiviral activity of compounds like this compound and acyclovir.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in a 96-well plate at a predetermined density and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare a series of dilutions of the test compound (this compound or acyclovir) in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay
  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., HSV-1) for a specific adsorption period (e.g., 1 hour).

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Fix the cells with a fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet) to visualize the viral plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Visualizing the Mechanisms

Experimental Workflow for Antiviral Activity Assessment

Caption: Workflow for evaluating antiviral efficacy.

Signaling Pathway of Acyclovir's Antiviral Action

G cluster_cell Infected Host Cell cluster_virus Viral Replication Acyclovir Acyclovir Viral_TK Viral Thymidine Kinase Acyclovir->Viral_TK Phosphorylation ACV_MP Acyclovir Monophosphate Host_Kinases Host Cell Kinases ACV_MP->Host_Kinases Phosphorylation ACV_TP Acyclovir Triphosphate (Active Form) Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibition Viral_DNA Viral DNA Synthesis ACV_TP->Viral_DNA Incorporation Viral_TK->ACV_MP Host_Kinases->ACV_TP Viral_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Acyclovir's mechanism of action.

Proposed Antiviral Mechanism of this compound

G This compound This compound Viral_Envelope Viral Envelope This compound->Viral_Envelope Interaction Virus Herpes Simplex Virus Virus->Viral_Envelope Damaged_Envelope Damaged Viral Envelope Viral_Envelope->Damaged_Envelope Inactivated_Virus Inactivated Virus Damaged_Envelope->Inactivated_Virus Host_Cell Host Cell Inactivated_Virus->Host_Cell Attachment Failure Infection_Blocked Infection Blocked Host_Cell->Infection_Blocked

Caption: this compound's proposed antiviral action.

References

Pinostrobin's Preferential Targeting of Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pinostrobin, a naturally occurring flavonoid, has demonstrated promising potential as a selective anticancer agent. This guide provides a comparative analysis of this compound's activity in cancer cells versus normal cells, supported by experimental data. We delve into its cytotoxic selectivity, the underlying molecular mechanisms, and detailed experimental protocols to facilitate further research and development.

Quantitative Assessment of Selectivity

The selective cytotoxicity of this compound and its derivatives against cancer cells over normal cells is a key indicator of its therapeutic potential. The following table summarizes the 50% cytotoxic concentration (CC50) in normal cells and the 50% inhibitory concentration (IC50) in cancer cells, along with the calculated Selectivity Index (SI). A higher SI value indicates greater selectivity for cancer cells.

CompoundNormal Cell LineCC50 (mM)[1][2][3]Cancer Cell LineIC50 (mM)[1][2][3]Selectivity Index (SI = CC50/IC50)
This compoundVero1.27T47D2.930.4
This compound PropionateVero0.94T47D0.571.7
This compound ButyrateVero0.89T47D0.402.2
  • Note: The data indicates that while this compound itself shows limited selectivity in this specific study, its derivatives, particularly this compound butyrate, exhibit a more favorable selectivity profile for T47D breast cancer cells over Vero normal kidney epithelial cells.[1][2][3] A study also reported that this compound shows dose-dependent cytotoxic potential against cervical cancer cells without any cytotoxicity in normal HEK293 cells.[4]

Key Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest specifically in cancer cells.

ROS-Mediated Apoptosis

This compound treatment has been shown to increase the production of reactive oxygen species (ROS) within cancer cells.[4] This elevation in ROS disrupts the mitochondrial membrane potential and modulates the expression of key apoptosis-regulating proteins. Specifically, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.[5][6]

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Caspase Caspase Activation Mito->Caspase Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis G cluster_cdk CDK/Cyclin Complex This compound This compound G1_Arrest G1 Phase Cell Cycle Arrest This compound->G1_Arrest CDK4 CDK4 This compound->CDK4 CyclinD1 Cyclin D1 This compound->CyclinD1 Proliferation Cancer Cell Proliferation G1_Arrest->Proliferation CDK4->G1_Arrest Progression CyclinD1->G1_Arrest G start Seed Cells in 96-well plate treat Treat with This compound start->treat incubate1 Incubate treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate add_mtt->incubate2 add_sol Add Solubilizing Agent incubate2->add_sol read Measure Absorbance at 570 nm add_sol->read end Determine IC50/ CC50 Values read->end

References

Safety Operating Guide

Proper Disposal Procedures for Pinostrobin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Pinostrobin, a flavonoid with notable biological activities. Adherence to these protocols is critical for laboratory safety, environmental protection, and regulatory compliance.

This compound, while a valuable research compound, is classified as a skin, eye, and respiratory irritant.[1][2][3][4] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, mandating stringent disposal practices to prevent environmental contamination.[5] This guide outlines the necessary personal protective equipment (PPE), procedures for handling waste, protocols for spill cleanup and decontamination, and a method for the chemical degradation of small quantities of this compound waste in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense when handling this compound. The required level of protection depends on the task being performed.

TaskRequired Personal Protective Equipment
Routine Handling (weighing, preparing solutions) Nitrile gloves, safety glasses with side shields, lab coat.
Handling Bulk Quantities or Dust-Generating Activities Nitrile gloves, chemical safety goggles, face shield, lab coat, respiratory protection (N95 or higher).
Spill Cleanup Chemical-resistant gloves (nitrile is suitable), chemical safety goggles, face shield, disposable gown or lab coat, respiratory protection (N95 or higher).
Chemical Degradation Procedure Chemical-resistant gloves (nitrile is suitable), chemical safety goggles, face shield, lab coat, work in a certified chemical fume hood.

Waste Handling and Disposal

All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be treated as hazardous waste.

Immediate Containment and Labeling:
  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), absorbent materials from spills, and weighing papers, in a dedicated, sealable, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvent used.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Disposal Pathway:

The primary and recommended method for the disposal of this compound waste is through a licensed chemical waste management facility. This ensures that the waste is handled and disposed of in compliance with all local, state, and federal regulations.

This compound Disposal Workflow start This compound Waste Generated decision1 Is waste mixed with other hazardous chemicals? start->decision1 collect_separate Collect in a dedicated, labeled hazardous waste container for this compound. decision1->collect_separate No collect_mixed Collect in a compatible, labeled hazardous waste container for mixed chemical waste. decision1->collect_mixed Yes decision2 Can small quantities be chemically degraded in the lab? collect_separate->decision2 disposal_facility Arrange for pickup and disposal by a licensed chemical waste management facility. collect_mixed->disposal_facility degradation Follow Laboratory Chemical Degradation Protocol. decision2->degradation Yes decision2->disposal_facility No degradation->disposal_facility Treated waste end Disposal Complete disposal_facility->end

Caption: Decision workflow for the proper disposal of this compound waste.

Spill Cleanup and Decontamination Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Steps:
  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Ventilate: If the spill is in a poorly ventilated area and involves a volatile solvent, increase ventilation if it is safe to do so.

  • Don PPE: Put on the appropriate PPE for spill cleanup as detailed in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully cover the spill with a damp paper towel to avoid generating dust.

  • Collect the Waste: Carefully scoop the absorbed liquid or the covered solid into a designated hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth or paper towels soaked in a 70% ethanol or isopropanol solution.[5]

    • Follow with a wash using soap and water.

    • All cleaning materials must be disposed of as hazardous waste.

  • Remove PPE: Remove and dispose of all contaminated PPE as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

Laboratory Chemical Degradation Protocol

For small quantities of this compound waste, a chemical degradation procedure can be employed to render it less hazardous before final disposal. This procedure should be performed by trained personnel in a certified chemical fume hood. The following is a general protocol for the oxidative degradation of phenolic compounds, which can be adapted for this compound.

Oxidative Degradation using Potassium Permanganate:

This procedure utilizes the strong oxidizing properties of potassium permanganate to break down the aromatic structure of this compound.

Reagents and Materials:

  • This compound waste (solid or dissolved in a minimal amount of a water-miscible solvent like acetone or ethanol)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), 3M solution

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper

Procedure:

  • Preparation: In a suitable beaker or flask inside a chemical fume hood, dissolve or suspend the this compound waste in water. If the waste is in an organic solvent, ensure it is miscible with water and use a minimal amount.

  • Acidification: Slowly add 3M sulfuric acid while stirring until the pH of the solution is approximately 3.

  • Oxidation: Slowly add a 5% solution of potassium permanganate to the acidic this compound solution while stirring continuously. A brown precipitate of manganese dioxide (MnO₂) will form. Continue adding the permanganate solution until a faint purple color persists for at least 15 minutes, indicating an excess of the oxidizing agent.

  • Quenching Excess Permanganate: After the reaction is complete, quench the excess potassium permanganate by adding a small amount of sodium bisulfite or sodium metabisulfite, one spatula-tip at a time, until the purple color disappears and the solution becomes colorless or slightly brown.

  • Neutralization: Check the pH of the final solution. If it is acidic, neutralize it to a pH between 6 and 8 by slowly adding a dilute solution of sodium hydroxide or sodium bicarbonate.

  • Disposal of Treated Waste: The resulting solution, now containing degraded organic fragments and inorganic salts, should be collected in a hazardous waste container for aqueous waste and disposed of through the licensed chemical waste management facility.

PPE Requirements task Task with this compound routine Routine Handling task->routine bulk Bulk Handling / Dust task->bulk spill Spill Cleanup task->spill degradation Chemical Degradation task->degradation ppe_routine Gloves Safety Glasses Lab Coat routine->ppe_routine ppe_bulk Gloves Goggles & Face Shield Lab Coat Respirator bulk->ppe_bulk ppe_spill Chem-Resistant Gloves Goggles & Face Shield Disposable Gown Respirator spill->ppe_spill ppe_degradation Chem-Resistant Gloves Goggles & Face Shield Lab Coat Work in Fume Hood degradation->ppe_degradation

Caption: Personal protective equipment requirements based on the handling task.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel, minimizing environmental impact, and maintaining regulatory compliance. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information.

References

Safeguarding Your Research: A Guide to Handling Pinostrobin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Pinostrobin, a flavonoid with diverse biological activities. Adherence to these procedures will help mitigate risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the required personal protective equipment to prevent exposure and ensure safe handling.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Eyes Safety Goggles with Side-ShieldsConforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[1]
Hands Chemical Impermeable GlovesNeoprene or nitrile rubber gloves are recommended. Avoid latex, leather, and fabric gloves.[1][2]
Respiratory Full-face Respirator or Suitable RespiratorUse if exposure limits are exceeded, or if irritation is experienced, to prevent inhalation of dust.[1][3]
Body Protective Clothing/Laboratory CoatTo prevent skin contact. An impervious apron may be necessary for handling solutions.[1][4]

Operational Plan: A Step-by-Step Guide to Handling this compound

Proper handling of this compound is critical to prevent contamination and accidental exposure. Follow these steps for safe and effective use in the laboratory.

1. Preparation and Precaution:

  • Ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Confirm the location and accessibility of safety showers and eyewash stations.[3]

  • Before starting, review the Safety Data Sheet (SDS) for this compound.[5][6]

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling the Solid Compound:

  • This compound is typically supplied as a crystalline solid.[7]

  • Avoid the formation of dust and aerosols when weighing or transferring the powder.[1][8]

  • Use non-sparking tools to prevent ignition sources.[1]

3. Solution Preparation:

  • This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[7]

  • When dissolving, add the solvent to the solid slowly to avoid splashing.

  • For aqueous solutions, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[7] Aqueous solutions are not recommended for storage for more than one day.[7]

4. Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]

  • Store at -20°C for the powder form or -80°C when in solvent.[3]

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is vital.

Exposure RouteFirst Aid Measures
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Get medical help if you feel unwell.[1][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Chemical Disposal: Dispose of the substance at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not let the chemical enter drains or sewer systems.[1]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

  • Regulatory Compliance: All disposal must be in accordance with applicable local, state, and federal laws and regulations.[1][3]

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

PinostrobinHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review SDS B Verify Ventilation (Fume Hood) A->B C Don PPE B->C D Weigh Solid this compound C->D E Prepare Solution D->E F Store in Designated Area E->F G Dispose of Waste E->G After Use H Decontaminate Work Area G->H I Remove PPE H->I End of Procedure

Caption: A diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.